(3-(2-Bromophenyl)isoxazol-5-YL)methanamine
Description
Properties
IUPAC Name |
[3-(2-bromophenyl)-1,2-oxazol-5-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-9-4-2-1-3-8(9)10-5-7(6-12)14-13-10/h1-5H,6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHBJKPBDGQYBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=C2)CN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50722205 | |
| Record name | 1-[3-(2-Bromophenyl)-1,2-oxazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
543713-38-8 | |
| Record name | 3-(2-Bromophenyl)-5-isoxazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=543713-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(2-Bromophenyl)-1,2-oxazol-5-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50722205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structural Validation and Elucidation of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine
A Multi-Modal Analytical Framework for Small Molecule Characterization
Executive Summary & Pharmacophore Context
The rigorous structural elucidation of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine is a critical checkpoint in medicinal chemistry campaigns. This scaffold combines three distinct functionalities:
-
Isoxazole Core: A bioisostere for amide bonds and a privileged pharmacophore in GABA-ergic and anti-inflammatory agents.[1]
-
Primary Methanamine: A versatile "handle" for further derivatization (amide coupling, reductive amination) or a key interaction point for aspartate/glutamate residues in protein pockets.[1]
-
2-Bromophenyl Moiety: The ortho-bromo substitution introduces significant steric bulk (forcing non-planar conformations) and serves as a latent electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.[1]
The Elucidation Challenge: The primary synthetic route ([3+2] cycloaddition) often yields a mixture of regioisomers (3,5-disubstituted vs. 3,4-disubstituted). Furthermore, the ortho-position of the bromine atom must be distinguished from meta or para isomers which may arise from impure starting materials.[1]
This guide details a self-validating analytical workflow to unambiguously prove the structure.
Synthetic Context & Regioisomerism
To understand what we are elucidating, we must understand the origin.[1] The standard synthesis involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from 2-bromobenzaldehyde oxime) with propargyl amine (or N-protected equivalents).
The Critical Ambiguity: While copper(I) catalysis (CuAAC) generally favors the 3,5-isomer, thermal conditions or steric hindrance from the ortho-bromo group can increase the formation of the unwanted 3,4-isomer.
Figure 1: Synthetic pathway highlighting the origin of regioisomeric impurities requiring elucidation.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the first "Go/No-Go" decision gate.[1] It confirms the molecular formula and, crucially, the presence of the bromine atom.[1]
High-Resolution Mass Spectrometry (HRMS)
-
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (
). -
Theoretical Exact Mass: Calculate for
.-
Monoisotopic (
): ~252.9976 Da
-
-
Acceptance Criteria: Error < 5 ppm.
The Isotope Fingerprint
The bromine atom provides a definitive isotopic signature. Unlike chlorine (3:1 ratio), bromine exists as
-
Observation: You must observe two molecular ion peaks of nearly equal intensity separated by 2 mass units (
X and ). -
Validation: If the
peak is significantly lower (< 30%), the bromine has likely been lost (dehalogenation) or the starting material was incorrect.
Fragmentation Pattern (MS/MS)
Fragmentation confirms the substructure.
-
Loss of Ammonia:
. Characteristic of primary amines. -
Isoxazole Cleavage: The N-O bond is the weak link.[1] Expect cleavage leading to nitrile fragments (R-CN) or acyl cations.[1]
NMR Spectroscopy: The Definitive Proof
Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the 3,5-isomer from the 3,4-isomer.[1]
Proton ( ) NMR Features
Solvent Recommendation: DMSO-
| Proton Environment | Multiplicity | Approx.[1][2][3] Shift ( | Diagnostic Value |
| Isoxazole H-4 | Singlet (1H) | 6.50 – 6.90 | CRITICAL. In 3,5-isomers, this is a sharp singlet.[4] In 3,4-isomers, the ring proton is at H-5 and typically shifts downfield (> 8.0 ppm).[1] |
| Methylene ( | Singlet/Broad (2H) | 3.80 – 4.00 | Connects the amine to the ring. |
| Amine ( | Broad Singlet (2H) | 1.5 - 2.5 (variable) | Disappears on |
| Aryl H-3' (Ortho to Br) | Doublet | 7.60 – 7.70 | Deshielded by Br. |
| Aryl H-6' (Ortho to Ring) | Doublet/Multiplet | 7.40 – 7.50 | Proximity to isoxazole.[1] |
Carbon ( ) NMR[5]
-
Isoxazole C-5: ~170-175 ppm (Deshielded by Oxygen and Nitrogen).[1]
-
Isoxazole C-4: ~100-105 ppm (Characteristic high-field shift for isoxazole C-4).[1]
2D NMR: Establishing Connectivity
To prove the structure is not the 3,4-isomer, you must run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.[1][6][7] This measures 2-bond (
The "Smoking Gun" Correlations:
-
H-4 to C-3 & C-5: The isolated isoxazole proton (H-4) must show correlations to both the quaternary carbon attached to the phenyl ring (C-3) and the quaternary carbon attached to the amine (C-5).
-
Methylene to C-5: The
protons must correlate strongly to the isoxazole C-5 ( ) and the isoxazole C-4 ( ).
Figure 2: Required HMBC correlations to confirm the 3,5-regioisomer.
Infrared (IR) Spectroscopy[2][5][9][10][11]
IR serves as a rapid purity check and functional group confirmation.[1]
-
Primary Amine: Two bands at 3300–3400 cm
(asymmetric and symmetric N-H stretch). Note: In salt forms (e.g., HCl salt), this becomes a broad ammonium band ~3000 cmngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> . -
Isoxazole Ring: Characteristic skeletal vibrations at 1600–1620 cm
(C=N) and ~1450 cm .[2][4] -
N-O Stretch: ~900–1000 cm
(often weak but diagnostic).
Experimental Protocols
Protocol: NMR Sample Preparation for Elucidation
-
Objective: Maximize resolution and prevent aggregation.
-
Reagents: DMSO-
(99.9% D) + 0.03% TMS (Internal Standard). -
Procedure:
-
Weigh 5–10 mg of the solid amine (or 15 mg if HCl salt) into a clean vial.
-
Add 600 µL DMSO-
.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Sonicate for 30 seconds to ensure complete dissolution.
-
Transfer to a 5mm NMR tube.[1]
-
Critical Step: If the amine protons are broad, add 1 drop of
and shake. The disappearance of the signal at ~2.0 ppm confirms the exchangeable N-H protons.
-
Protocol: HPLC Purity Method
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]
-
Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile + 0.1% TFA.[1]
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (Aromatic) and 220 nm (Amide/Amine bonds).
-
Note: The amine tailing can be suppressed by the TFA or by using a high pH buffer (Ammonium Bicarbonate, pH 10) if the column is pH stable.
References
-
Isoxazole Synthesis & Regioselectivity
-
NMR Characterization of Heterocycles
-
Mass Spectrometry of Isoxazoles
Sources
- 1. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ecommons.cornell.edu [ecommons.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. article.sapub.org [article.sapub.org]
A Comprehensive Technical Guide to the Synthesis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
Executive Summary
This technical guide provides an in-depth, scientifically grounded methodology for the synthesis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a key heterocyclic building block for drug discovery and development. Isoxazole scaffolds are prevalent in numerous pharmacologically active compounds, acting as crucial pharmacophores that influence a molecule's biological activity and physicochemical properties.[1][2] This document details a robust and efficient multi-step synthetic pathway, beginning from commercially available precursors. The core of the synthesis involves a highly regioselective [3+2] cycloaddition reaction to construct the 3,5-disubstituted isoxazole ring. Subsequent functional group manipulations, culminating in a controlled primary amine installation via the Gabriel synthesis, are meticulously described. Each section provides not only step-by-step protocols but also the underlying chemical principles and rationale, offering researchers a comprehensive and reproducible guide for laboratory application.
Introduction and Strategic Overview
The isoxazole moiety is a five-membered heterocycle that is considered a "privileged scaffold" in medicinal chemistry. Its presence is found in a variety of approved drugs, including the antibiotic sulfamethoxazole and the COX-2 inhibitor parecoxib.[2] The isoxazole ring serves as a versatile bioisostere for other functional groups and contributes to the molecule's metabolic stability and receptor binding affinity. The target molecule, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, incorporates three key features: the stable isoxazole core, a synthetically versatile bromophenyl group at the C3 position (ideal for cross-coupling reactions), and a primary aminomethyl group at the C5 position, which is a common anchor point for further derivatization.
This guide focuses on a logical and field-proven synthetic strategy that prioritizes high yields, regioselectivity, and the use of well-established, reliable chemical transformations.
Retrosynthetic Analysis
A logical disconnection of the target molecule reveals a clear and efficient forward-synthesis pathway. The primary amine can be reliably installed from a corresponding 5-(halomethyl)isoxazole intermediate using the Gabriel synthesis, which is a superior method for producing primary amines free from over-alkylation byproducts.[3][4][5][6] This key intermediate, in turn, can be synthesized from a 5-(hydroxymethyl)isoxazole. The core 3,5-disubstituted isoxazole ring is most effectively constructed via a 1,3-dipolar cycloaddition, a powerful and highly regioselective reaction between a nitrile oxide and an alkyne.[2][7][8][9]
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of the Isoxazole Core
The cornerstone of this synthesis is the construction of the (3-(2-Bromophenyl)isoxazol-5-yl)methanol intermediate. This is achieved through a classic Huisgen [3+2] cycloaddition reaction. The causality behind this choice lies in its high efficiency and regiochemical control, ensuring the 2-bromophenyl group is positioned at C3 and the functionalized side chain at C5.
Step 1: Preparation of 2-Bromobenzaldehyde Oxime
The first critical step is the synthesis of the nitrile oxide precursor, 2-bromobenzaldehyde oxime, from its corresponding aldehyde. This is a standard condensation reaction.
Experimental Protocol: Synthesis of 2-Bromobenzaldehyde Oxime
-
Reagent Setup: To a 250 mL round-bottom flask, add 2-bromobenzaldehyde (10.0 g, 54.0 mmol) and ethanol (100 mL). Stir until the aldehyde is fully dissolved.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (4.13 g, 59.4 mmol) and sodium acetate (8.86 g, 108 mmol) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[10]
-
Workup: After cooling to room temperature, pour the reaction mixture into 300 mL of ice-cold deionized water. A white precipitate will form.
-
Isolation and Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry under vacuum. The resulting (E)-2-bromobenzaldehyde oxime is typically obtained as a white solid with a high yield (>90%) and can be used in the next step without further purification.[10][11]
Step 2: [3+2] Cycloaddition to form (3-(2-Bromophenyl)isoxazol-5-yl)methanol
This step involves the in situ generation of 2-bromobenzonitrile oxide from the oxime, which immediately reacts with the dipolarophile, propargyl alcohol. Aqueous sodium hypochlorite (bleach) serves as a mild and effective oxidizing agent to facilitate the conversion of the oxime to the nitrile oxide.[12]
Caption: Mechanism of Isoxazole formation.
Experimental Protocol: Cycloaddition Reaction
-
Reagent Setup: In a 500 mL flask, dissolve 2-bromobenzaldehyde oxime (10.8 g, 54.0 mmol) and propargyl alcohol (3.33 mL, 59.4 mmol) in dichloromethane (DCM, 200 mL). Stir vigorously to ensure a homogenous solution.
-
Addition of Oxidant: Cool the flask in an ice bath to 0-5°C. Add aqueous sodium hypochlorite solution (10-15% available chlorine, ~150 mL) dropwise over 1 hour via an addition funnel. Maintain vigorous stirring and keep the temperature below 10°C. The choice of a mild oxidant like bleach is crucial to prevent side reactions.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC until the starting oxime is consumed.
-
Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield (3-(2-bromophenyl)isoxazol-5-yl)methanol as a white or pale yellow solid.
Functional Group Transformation and Amine Synthesis
With the isoxazole core constructed, the final steps involve converting the C5-hydroxymethyl group into the target primary amine.
Step 3: Halogenation of the C5-Methanol Intermediate
To prepare for the Gabriel synthesis, the primary alcohol must be converted into a more reactive leaving group, typically a halide. Thionyl chloride is an excellent choice for this transformation as the byproducts (SO₂ and HCl) are gaseous, simplifying the workup.
Experimental Protocol: Synthesis of 5-(Chloromethyl)-3-(2-bromophenyl)isoxazole
-
Reagent Setup: Dissolve (3-(2-bromophenyl)isoxazol-5-yl)methanol (10.0 g, 37.0 mmol) in anhydrous DCM (150 mL) in a flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Thionyl Chloride: Cool the solution to 0°C in an ice bath. Add thionyl chloride (SOCl₂, 3.25 mL, 44.4 mmol) dropwise. Caution: Thionyl chloride is corrosive and reacts with moisture. Handle in a fume hood.
-
Reaction: After addition, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.
-
Workup: Carefully pour the reaction mixture onto crushed ice (~200 g). Extract the product with DCM (2 x 75 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 5-(chloromethyl)-3-(2-bromophenyl)isoxazole, which is often used directly in the next step.
Step 4: Gabriel Synthesis of the Primary Amine
The Gabriel synthesis provides a controlled method for the formation of primary amines.[6] It utilizes the phthalimide anion as an ammonia surrogate, which undergoes Sₙ2 reaction with the alkyl halide.[5] Subsequent cleavage of the phthalimide group, typically with hydrazine, releases the desired primary amine.[5][13]
Experimental Protocol: (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
-
Part A - Phthalimide Alkylation:
-
To a solution of 5-(chloromethyl)-3-(2-bromophenyl)isoxazole (9.0 g, 31.0 mmol) in anhydrous dimethylformamide (DMF, 100 mL), add potassium phthalimide (6.3 g, 34.1 mmol).
-
Heat the mixture to 80°C and stir for 6 hours.
-
After cooling, pour the reaction mixture into water (400 mL) and stir. The N-alkylated phthalimide intermediate will precipitate.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
-
Part B - Hydrazinolysis:
-
Suspend the dried phthalimide intermediate in ethanol (150 mL).
-
Add hydrazine hydrate (2.4 mL, 49.6 mmol) to the suspension.
-
Heat the mixture to reflux for 4 hours. A thick white precipitate (phthalhydrazide) will form.
-
Cool the mixture to room temperature and acidify with concentrated HCl to pH ~1.
-
Filter off the phthalhydrazide precipitate and wash it with cold ethanol.
-
Concentrate the filtrate under reduced pressure. Treat the residue with an aqueous solution of NaOH (e.g., 2M) to make it basic (pH > 12) and extract the free amine into ethyl acetate (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
-
Data Summary
| Step | Reaction | Key Reagents | Typical Yield |
| 1 | Oximation | 2-Bromobenzaldehyde, NH₂OH·HCl | >90% |
| 2 | [3+2] Cycloaddition | 2-Bromobenzaldehyde Oxime, Propargyl Alcohol, NaOCl | 65-75% |
| 3 | Chlorination | (3-(2-Bromophenyl)isoxazol-5-yl)methanol, SOCl₂ | >90% (crude) |
| 4 | Gabriel Synthesis | 5-(Chloromethyl)isoxazole, K-Phthalimide, N₂H₄·H₂O | 70-85% (over 2 steps) |
References
-
Girardin, M. et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Available at: [Link]
-
Moore, J. E. et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. ACS Publications. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-Amino-5-bromobenzaldehyde. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Gabriel Synthesis. Available at: [Link]
- Google Patents. (2018). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
-
Daugulis, O. et al. (2011). Selective ortho-Bromination of Substituted Benzaldoximes Using Pd-Catalyzed C–H Activation: Application to the Synthesis of Substituted 2-Bromobenzaldehydes. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. Available at: [Link]
-
Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
Khalafy, J. et al. (2007). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate. Available at: [Link]
-
Das, B. et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
OC hem simplified. (2019). synthesis of isoxazoles. YouTube. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Available at: [Link]
-
Jin, L. et al. (2011). (E)-2-Bromobenzaldehyde oxime. Acta Crystallographica Section E. Available at: [Link]
-
Beierle, J. M. et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry. Available at: [Link]
-
Ashenhurst, J. (2023). The Gabriel Synthesis. Master Organic Chemistry. Available at: [Link]
-
Dudley, G. B. et al. (2005). Synthesis of 3,4,5-Trisubstituted Isoxazoles via Sequential [3 + 2] Cycloaddition/Silicon-Based Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
Jin, L. et al. (2011). (E)-2-Bromobenzaldehyde oxime. ResearchGate. Available at: [Link]
-
ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Available at: [Link]
-
Preprints.org. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
ResearchGate. (2014). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Available at: [Link]
-
Chad's Prep. (2018). 22.4d Synthesis of Amines Gabriel Synthesis. YouTube. Available at: [Link]
-
Kiyani, H. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
-
ResearchGate. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Lee, G. et al. (2004). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. Journal of Combinatorial Chemistry. Available at: [Link]
- Google Patents. (2017). Microwave synthesis method of benzaldehyde oxime compound.
-
ACS Publications. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. Available at: [Link]
-
JoVE. (n.d.). Video: Preparation of 1° Amines: Gabriel Synthesis. Available at: [Link]
-
Wikipedia. (n.d.). Gabriel synthesis. Available at: [Link]
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An In-depth Technical Guide to [3-(2-Bromophenyl)-1,2-oxazol-5-yl]methanamine: Synthesis, Characterization, and Therapeutic Potential
Abstract
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its vast therapeutic potential across a spectrum of diseases. This guide provides a comprehensive technical overview of a specific, promising derivative: [3-(2-bromophenyl)-1,2-oxazol-5-yl]methanamine. We will delve into its precise chemical identity, explore a robust synthetic pathway, detail expected analytical characterization, and discuss its potential applications in drug discovery, grounded in the established pharmacology of the isoxazole class. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile heterocyclic compound in their work.
Nomenclature and Chemical Properties
The formal IUPAC name for the compound is [3-(2-bromophenyl)-1,2-oxazol-5-yl]methanamine . The structure consists of a central five-membered isoxazole ring, which is an aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This ring is substituted at the 3-position with a 2-bromophenyl group and at the 5-position with a methanamine (aminomethyl) group.
The presence of the isoxazole ring, an ortho-substituted bromo-aromatic ring, and a primary amine confers a unique combination of electronic and steric properties, making it an attractive candidate for probing biological targets. The nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the amine group can serve as a hydrogen bond donor. The 2-bromophenyl group introduces lipophilicity and potential for halogen bonding interactions.
Table 1: Chemical Properties and Identifiers
| Property | Value | Source |
| IUPAC Name | [3-(2-bromophenyl)-1,2-oxazol-5-yl]methanamine | PubChem Analogy[1] |
| Molecular Formula | C₁₀H₉BrN₂O | Calculated |
| Molecular Weight | 253.10 g/mol | Calculated |
| Canonical SMILES | C1=CC=C(C(=C1)C2=NOC(=C2)CN)Br | |
| LogP (Predicted) | ~2.5 - 3.0 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Synthesis and Purification
The most established and versatile method for constructing the 3,5-disubstituted isoxazole core is the 1,3-dipolar cycloaddition reaction . This reaction involves the formation of a nitrile oxide intermediate which then reacts with an alkyne.[2][3][4] A plausible and efficient synthetic route for [3-(2-bromophenyl)-1,2-oxazol-5-yl]methanamine is outlined below.
Overall Synthetic Scheme
The synthesis can be envisioned as a three-step process starting from commercially available 2-bromobenzaldehyde. The key step is the [3+2] cycloaddition to form the isoxazole ring, followed by the deprotection of the amine.
Caption: Proposed synthetic workflow for [3-(2-bromophenyl)-1,2-oxazol-5-yl]methanamine.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Bromobenzaldehyde Oxime
-
To a stirred solution of 2-bromobenzaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.5 eq).
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to yield 2-bromobenzaldehyde oxime.
Causality: The basic conditions facilitate the nucleophilic attack of hydroxylamine on the aldehyde carbonyl, followed by dehydration to form the oxime.
Step 2: Synthesis of N-((3-(2-bromophenyl)isoxazol-5-yl)methyl)phthalimide
-
Dissolve the 2-bromobenzaldehyde oxime (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C to form the corresponding hydroximoyl chloride in situ.
-
To this mixture, add N-propargylphthalimide (1.0 eq) followed by the dropwise addition of a base, such as triethylamine (1.5 eq), while maintaining the temperature at 0-5°C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: NCS chlorinates the oxime to form a hydroximoyl chloride. The base then promotes the elimination of HCl to generate the reactive 2-bromobenzonitrile oxide dipole in situ. This dipole undergoes a highly regioselective [3+2] cycloaddition with the terminal alkyne of N-propargylphthalimide to yield the 3,5-disubstituted isoxazole. The phthalimide group is an excellent protecting group for the primary amine, preventing side reactions.
Step 3: Synthesis of [3-(2-Bromophenyl)-1,2-oxazol-5-yl]methanamine (Final Product)
-
Dissolve the N-((3-(2-bromophenyl)isoxazol-5-yl)methyl)phthalimide (1.0 eq) in ethanol.
-
Add hydrazine hydrate (4-5 eq) and reflux the mixture for 4-6 hours.
-
A precipitate of phthalhydrazide will form. Cool the reaction mixture and filter off the solid.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with dichloromethane to remove any non-basic impurities.
-
Basify the aqueous layer with NaOH solution and extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the final product.
Causality: Hydrazine acts as a nucleophile, attacking the carbonyl groups of the phthalimide, leading to the formation of a stable phthalhydrazide precipitate and liberating the desired primary amine.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | - Multiplet in the aromatic region (7.0-8.0 ppm) for the 2-bromophenyl protons.- Singlet around 6.5-7.0 ppm for the isoxazole C4-H.- Singlet around 4.0-4.5 ppm for the CH₂ protons of the aminomethyl group.- Broad singlet for the NH₂ protons (exchangeable with D₂O). |
| ¹³C NMR | - Signals for the 2-bromophenyl carbons, including the carbon bearing the bromine (C-Br) around 120-125 ppm.- Signals for the isoxazole ring carbons (C3, C4, C5) typically in the range of 100-170 ppm.- Signal for the CH₂ carbon of the aminomethyl group around 35-45 ppm. |
| FT-IR | - N-H stretching vibrations for the primary amine around 3300-3500 cm⁻¹.- C-H stretching for aromatic and aliphatic groups.- C=N stretching of the isoxazole ring around 1600 cm⁻¹.[5]- N-O stretching vibrations in the fingerprint region.[5] |
| Mass Spec (HRMS) | - Accurate mass measurement of the molecular ion [M+H]⁺ to confirm the elemental composition (C₁₀H₁₀BrN₂O⁺). |
Potential Applications and Mechanism of Action in Drug Discovery
The isoxazole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[6] Derivatives of isoxazole have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[6][7]
Caption: Potential therapeutic avenues for isoxazole derivatives.
Anticancer Potential
Many isoxazole-containing compounds have been investigated as anticancer agents.[8][9] Their mechanisms of action are diverse and include:
-
Kinase Inhibition: The isoxazole scaffold can serve as a hinge-binding motif in various protein kinases, which are often dysregulated in cancer.
-
Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells through modulation of apoptotic pathways.
-
Tubulin Polymerization Inhibition: Similar to other successful chemotherapeutics, some isoxazoles can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
The 2-bromophenyl substituent on the target molecule could enhance binding affinity to target proteins through hydrophobic and halogen bonding interactions, potentially leading to improved potency and selectivity.
Anti-inflammatory Activity
The isoxazole ring is a key component of the selective COX-2 inhibitor Valdecoxib. This suggests that [3-(2-bromophenyl)-1,2-oxazol-5-yl]methanamine could be explored for its potential to inhibit cyclooxygenase enzymes, which are key mediators of inflammation.
Neuroprotective and CNS Applications
The structural similarity of the isoxazole ring to the neurotransmitter GABA has led to the development of isoxazole derivatives that modulate GABA receptors. This suggests potential applications in neurological disorders such as epilepsy and anxiety.
Conclusion
[3-(2-Bromophenyl)-1,2-oxazol-5-yl]methanamine is a synthetically accessible and promising molecule for drug discovery and development. Its structure combines the pharmacologically validated isoxazole core with substituents that offer opportunities for diverse biological interactions. The synthetic route detailed in this guide provides a reliable method for its preparation, and the outlined characterization techniques will ensure its identity and purity. The broad spectrum of activities associated with the isoxazole class strongly suggests that this compound warrants further investigation for its therapeutic potential in oncology, inflammation, and neuroscience.
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An In-Depth Technical Guide to the Solubility Profile of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
Executive Summary
The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and overall developability. Poor solubility can lead to erratic absorption, low exposure, and ultimately, clinical failure. This guide provides a comprehensive framework for characterizing the solubility profile of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a compound of interest in medicinal chemistry. We will explore its fundamental physicochemical properties, present detailed protocols for both thermodynamic and kinetic solubility assessment, and analyze the critical factors that modulate its solubility, such as pH and solid-state form. The methodologies and insights presented herein are designed to equip researchers with the necessary tools to generate a robust and interpretable solubility data package, thereby enabling informed decisions in the drug discovery and development cascade.
Introduction: The Central Role of Solubility in Drug Discovery
In the journey of a drug candidate from bench to bedside, few parameters are as fundamental and impactful as solubility. Aqueous solubility directly influences the concentration of a drug in the gastrointestinal (GI) fluid, which is the prerequisite for its absorption across the intestinal wall.[1][2] The Biopharmaceutics Classification System (BCS), a framework used by regulatory agencies, categorizes drugs based on their solubility and permeability characteristics to predict their in vivo performance.[3][4][5] Drugs with low solubility (BCS Class II and IV) often present significant formulation challenges and are prone to poor bioavailability.[2][3]
(3-(2-Bromophenyl)isoxazol-5-YL)methanamine, as a member of the isoxazole class of compounds, belongs to a scaffold known for its versatile biological activities and frequent use in medicinal chemistry.[6][7] However, isoxazole derivatives can exhibit a wide range of physicochemical properties, and their solubility is not always predictable.[8][9][10] Therefore, a thorough and early characterization of the solubility profile of this specific molecule is not merely a data-gathering exercise; it is a critical step in risk mitigation and a foundational element for a successful development program.
This guide will provide both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive solubility assessment.
Physicochemical Compound Profile
A molecule's inherent properties dictate its interaction with solvents. Understanding these characteristics is the first step in predicting and interpreting solubility behavior.
Chemical Structure:
-
IUPAC Name: (3-(2-Bromophenyl)isoxazol-5-yl)methanamine
-
Molecular Formula: C₁₀H₉BrN₂O
-
Molecular Weight: 253.10 g/mol
-
Core Scaffolds: The structure features a bromophenyl ring, an isoxazole ring, and a primary aminomethyl group. The aromatic rings contribute to lipophilicity, while the primary amine and the nitrogen and oxygen atoms in the isoxazole ring provide polar, hydrogen-bonding capabilities.
Estimated Physicochemical Properties: A critical aspect of a basic compound's solubility is its ionization state, which is governed by its pKa. The pKa is the pH at which the compound exists in a 50:50 ratio of its ionized (protonated) and non-ionized (neutral) forms.[11][12]
-
pKa (Predicted): The primary aliphatic amine group (-CH₂NH₂) is the most basic center in the molecule. Aliphatic amines typically have pKa values of their conjugate acids in the range of 9-11.[13][14] For (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, the predicted pKa is approximately 9.5 . This means that at pH values significantly below 9.5, the compound will be predominantly in its protonated, cationic form (R-CH₂NH₃⁺), which is expected to be more water-soluble. At pH values above 9.5, it will be in its neutral, less soluble form. The isoxazole ring is a very weak base, with the pKa of its conjugate acid being around -3.0, and thus it remains unprotonated under physiological conditions.[15]
-
LogP (Predicted): The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A higher LogP indicates lower water solubility. For this compound, the predicted LogP is in the range of 2.0-2.5 , suggesting moderate lipophilicity.
The presence of the basic amine makes the solubility of this compound highly dependent on pH.[12][16][17]
Thermodynamic vs. Kinetic Solubility: A Critical Distinction
It is essential to differentiate between two types of solubility measurements commonly performed in drug discovery.
-
Thermodynamic Solubility (Equilibrium Solubility): This is the true measure of a compound's solubility, representing the concentration of the solute in a saturated solution that is in equilibrium with the solid form of the compound.[18][19] It is the "gold standard" measurement and is crucial for lead optimization and pre-formulation studies.[18] The shake-flask method is the most reliable technique for its determination.[19][20][21]
-
Kinetic Solubility: This measurement is often used in high-throughput screening (HTS) settings for early-stage discovery.[18][22] It measures the concentration at which a compound, rapidly precipitated from a high-concentration organic stock solution (e.g., DMSO), appears in an aqueous buffer.[22][23] This method often overestimates true solubility because it can generate supersaturated solutions.[22] While useful for rapid rank-ordering, it is not a substitute for thermodynamic solubility.
The following diagram illustrates the divergent workflows for these crucial measurements.
Caption: Relationship between pH, pKa, ionization, and solubility.
The Impact of Solid-State Properties: Polymorphism
It is crucial for researchers to recognize that solubility is a property not just of the molecule, but of its specific solid-state form. Polymorphism is the ability of a compound to exist in two or more crystalline forms with different arrangements in the crystal lattice. [24][25]
-
Impact on Solubility: Different polymorphs can have significantly different free energies, which in turn leads to different melting points, stabilities, dissolution rates, and, critically, different thermodynamic solubilities. [26]A metastable polymorph will always be more soluble than the most stable form.
-
Practical Implications: During development, an API might unexpectedly convert from a metastable, more soluble form (used in early studies) to a more stable, less soluble form. [27]This can lead to disastrous consequences, including failed batches and loss of bioavailability.
-
Self-Validation in Protocols: The shake-flask protocol has a self-validating aspect. By ensuring excess solid is present throughout the 24-48 hour equilibration, the system is allowed to convert to the most thermodynamically stable (and least soluble) form under those conditions. It is good practice to analyze the remaining solid post-experiment (e.g., by XRD or DSC) to confirm its form.
Conclusion and Forward Look
This guide has outlined a robust, scientifically-grounded approach to characterizing the solubility profile of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine. By employing the gold-standard shake-flask method, researchers can generate definitive thermodynamic solubility data across a physiologically relevant pH range. The results indicate that the compound is a weakly basic molecule with pH-dependent solubility, likely exhibiting high solubility in the acidic environment of the stomach and transitioning to lower solubility in the neutral pH of the small intestine.
This data package is foundational for:
-
BCS Classification: Providing the necessary data for the "S" component of the BCS framework. [4][5]* Formulation Strategy: Guiding the selection of appropriate formulation technologies (e.g., salt forms, amorphous solid dispersions) if the solubility at intestinal pH is found to be rate-limiting for absorption.
-
In Silico Model Refinement: Using empirical data to build and refine computational models that can predict the solubility of related analogues, accelerating future discovery efforts.
A thorough understanding and high-quality measurement of solubility are indispensable for navigating the complexities of drug development and increasing the probability of success for promising therapeutic candidates.
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An In-Depth Technical Guide to the Physicochemical Properties of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine: Appearance and Stability for Drug Development Professionals
Introduction
The isoxazole moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1] (3-(2-Bromophenyl)isoxazol-5-YL)methanamine belongs to this critical class of compounds, combining the isoxazole core with a bromophenyl group and a methanamine side-chain. Understanding the fundamental physicochemical properties of this molecule—specifically its physical appearance and chemical stability—is a non-negotiable prerequisite for its advancement through the drug development pipeline.
This guide provides a comprehensive technical overview of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, synthesizing data from structurally analogous compounds and outlining a robust framework for its experimental stability assessment. The insights and protocols herein are designed for researchers, chemists, and formulation scientists to establish a foundational understanding of the molecule's behavior, enabling the development of stable formulations and reliable analytical methods.
Part 1: Physical Appearance and Characteristics
Direct, experimentally-derived data on the physical appearance of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine is not extensively documented in publicly available literature. However, a reliable prediction can be formulated through a comparative analysis of closely related structural analogs. The consensus from vendor data and safety data sheets (SDS) for similar isoxazole derivatives indicates that these compounds are typically crystalline solids at ambient temperature.
For instance, 5-(4-Bromophenyl)isoxazole is described as a beige solid, while other halogenated phenylisoxazole derivatives are consistently supplied in solid form.[2][3] This strongly suggests that (3-(2-Bromophenyl)isoxazol-5-YL)methanamine will also present as a solid, likely with a color ranging from off-white to beige or light yellow.
Table 1: Comparative Physical Properties of Analogous Isoxazole Derivatives
| Compound Name | CAS Number | Reported Physical Form | Reported Color | Source |
|---|---|---|---|---|
| 5-(4-Bromophenyl)isoxazole | 7064-31-5 | Solid | Beige | Fisher Scientific[2] |
| 2-(3-(4-Bromophenyl)isoxazol-5-yl)ethanol | Not Available | Solid | Not Specified | Sigma-Aldrich |
| 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride | Not Available | Solid | Not Specified | Sigma-Aldrich[3] |
| (6-{[3-(3-Bromophenyl)isoxazol-5-yl]methoxy}-3-methylbenzofuran-2-yl)phenylmethanone | Not Available | Solid | Light yellow | PMC[4] |
This comparative data provides a strong, evidence-based starting point for handling and characterization. Empirical verification of the appearance, color, and melting point for any new batch of the target compound remains a critical first step in its characterization workflow.
Part 2: Chemical Stability, Storage, and Handling
The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that dictates its shelf-life, formulation strategy, and ultimately, its safety and efficacy. The structure of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine contains two key features that govern its stability: the isoxazole ring and the primary amine functional group.
Intrinsic Molecular Stability
The isoxazole ring is a relatively stable aromatic heterocycle. However, the primary amine of the methanamine side chain is a site of potential chemical reactivity. Primary amines are susceptible to several degradation pathways:
-
Oxidation: Amines can be readily oxidized, especially in the presence of atmospheric oxygen, metal ions, or residual oxidizing agents. This can lead to the formation of imines, nitroso compounds, or other degradation products.
-
pH-Dependent Degradation: As a basic functional group, the amine is highly sensitive to pH. In acidic conditions, it will be protonated, which generally increases its solubility in aqueous media but can also make adjacent bonds more susceptible to hydrolysis. Studies on related amine-containing compounds show they are often least stable in acidic solutions.[5][6]
Recommended Storage and Handling Protocols
Based on established best practices for amine-containing APIs and safety data for analogous compounds, the following storage conditions are mandated to preserve the integrity of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine:
-
Storage Environment: The compound must be stored in a dry, cool, and well-ventilated place .[2][7][8]
-
Causality: "Cool" conditions (refrigerated, 2-8°C) minimize the rate of thermal degradation. "Dry" conditions (desiccated) are crucial to prevent hydrolysis. A "well-ventilated" area mitigates the risk of accumulating any potentially volatile degradation products or residual solvents.
-
-
Container: Containers must be tightly closed and preferably flushed with an inert gas like argon or nitrogen.[2][7]
-
Causality: A tight seal prevents exposure to atmospheric moisture and oxygen, the primary drivers of hydrolysis and oxidation, respectively. An inert atmosphere provides an additional layer of protection against oxidative degradation.
-
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases .[2]
-
Causality: Strong oxidizers will directly attack the amine group. While the amine itself is basic, strong external bases can catalyze other degradation pathways or react with counter-ions if the material is in a salt form.
-
Part 3: A Self-Validating Framework for Experimental Stability Assessment
To move beyond predictive analysis, a definitive stability profile must be established experimentally. Forced degradation (or stress testing) is the cornerstone of this process in the pharmaceutical industry.[9] The objective is not to destroy the molecule, but to deliberately induce 5-20% degradation to identify potential degradants and, most importantly, to develop and validate a stability-indicating analytical method (typically HPLC) that can resolve the parent compound from all its degradation products.[10][11]
Experimental Protocol: Forced Degradation Study
This protocol outlines a comprehensive approach to stress testing (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
1. Objective: To identify the degradation pathways of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine under various stress conditions and to ensure the specificity of the primary analytical method.
2. Materials:
-
(3-(2-Bromophenyl)isoxazol-5-YL)methanamine
-
HPLC-grade Acetonitrile and Water
-
Hydrochloric Acid (HCl, 0.1 M)
-
Sodium Hydroxide (NaOH, 0.1 M)
-
Hydrogen Peroxide (H₂O₂, 3% solution)
-
Calibrated HPLC system with a UV/PDA detector
-
Calibrated photostability chamber
-
Calibrated laboratory oven
3. Methodology:
Step 3.1: Preparation of Stock and Control Samples
-
Accurately prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a known concentration (e.g., 1 mg/mL).
-
Prepare a control sample by diluting the stock solution to the target analytical concentration (e.g., 0.1 mg/mL) and analyze it immediately (t=0). This serves as the baseline.
Step 3.2: Acidic Hydrolysis
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw samples at predetermined intervals (e.g., 2, 8, 24 hours), cool, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration.
-
Rationale: This condition challenges the stability of the amine and the ether linkage within the isoxazole ring, which can be susceptible to acid-catalyzed hydrolysis.[5]
Step 3.3: Basic Hydrolysis
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Heat the solution at 60°C for 24 hours.
-
Withdraw and process samples as in 3.2, neutralizing with 0.1 M HCl.
-
Rationale: Basic conditions test for susceptibility to base-catalyzed degradation pathways.
Step 3.4: Oxidative Degradation
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Withdraw and process samples, diluting to the target concentration.
-
Rationale: This is a direct challenge to the primary amine, which is often the most readily oxidizable site in such molecules.
Step 3.5: Thermal Degradation
-
Expose a sample of the solid powder to dry heat (e.g., 80°C) for 48 hours in an oven.
-
Separately, expose a solution of the compound to the same conditions.
-
At intervals, withdraw samples, dissolve (if solid), and dilute to the target concentration for analysis.
-
Rationale: This assesses the intrinsic thermal stability of the molecule in both the solid state and in solution, which can differ significantly.
Step 3.6: Photolytic Degradation
-
Expose both solid and solution samples to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[10]
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
Analyze the samples after exposure.
-
Rationale: This protocol is the regulatory standard for identifying potential photodegradation products.
4. Analysis and Validation:
-
Analyze all stressed samples and controls by a suitable HPLC-UV/PDA method.
-
The method is considered "stability-indicating" if all degradation product peaks are adequately resolved from the main peak and from each other. Peak purity analysis using a PDA detector is essential to confirm this.
-
The goal is to achieve a target degradation of 5-20% to ensure that significant degradants are generated without completely consuming the parent compound.[10]
Workflow Visualization
The following diagram illustrates the logical flow of the forced degradation study, from sample preparation through to data analysis.
Caption: Forced degradation experimental workflow.
Conclusion
While direct experimental data for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine remains limited, a robust scientific profile can be constructed based on analogous compounds. It is predicted to be a solid, likely beige or light yellow in color. Its chemical stability is governed by the primary amine group, making it susceptible to oxidation and pH-dependent degradation. Therefore, stringent storage conditions—cool, dry, and inert—are essential.
For any drug development program, these predictive assessments must be confirmed through a rigorous forced degradation study as outlined. This empirical approach is the only self-validating system to truly understand the molecule's liabilities, establish its intrinsic stability, and develop the robust, stability-indicating analytical methods required for regulatory submission and successful clinical translation.
References
-
PubChem. (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. National Center for Biotechnology Information. Available from: [Link]
-
Choudhary, A. (n.d.). Forced Degradation Study in Pharmaceutical Stability. PharmaGuideline. Available from: [Link]
-
Hartono, A., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research. Available from: [Link]
-
S-Gröger, S., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
PharmTech. (2024). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Available from: [Link]
-
Jain, D. & S. K. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Asian Journal of Research in Pharmaceutical Sciences. Available from: [Link]
-
Rawat, A. & R. S. (2022). Force Degradation for Pharmaceuticals: A Review. International Journal of Scientific Development and Research. Available from: [Link]
-
Umetsu, M., et al. (2016). Small Amine Molecules: Solvent Design Toward Facile Improvement of Protein Stability Against Aggregation and Inactivation. Current Pharmaceutical Biotechnology. Available from: [Link]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Available from: [Link]
-
Thomas, A. (2019). Stability Testing for Small-Molecule Clinical Trial Materials. Pharmaceutical Technology. Available from: [Link]
-
Van De Velde, M., et al. (2018). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Additives & Contaminants: Part A. Available from: [Link]
-
Al-Ostath, A. I., et al. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Molecules. Available from: [Link]
Sources
- 1. {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride [benchchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental and theoretical investigations into the stability of cyclic aminals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
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- 8. enamine.enamine.net [enamine.enamine.net]
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- 11. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Pharmacological Profiling of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine: A Lead Candidate Analysis
Executive Summary
This technical guide evaluates the biological potential of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine , a small-molecule pharmacophore integrating a halogenated aryl ring, a heterocyclic linker, and a primary amine tail. Based on Structure-Activity Relationship (SAR) data of the 3-aryl-5-aminomethylisoxazole class, this compound is identified as a high-probability ligand for Monoamine Oxidase B (MAO-B) and Sigma-1 receptors (
Structural & Physicochemical Profiling[1][2]
Chemical Architecture
The molecule comprises three distinct functional domains, each contributing to its predicted biological interaction profile:
-
Lipophilic Tail (2-Bromophenyl): The ortho-bromine substituent introduces steric bulk and lipophilicity. Unlike para-substitution, the ortho-bromo group forces a non-coplanar conformation between the phenyl and isoxazole rings due to steric clash. This "twisted" geometry is often critical for selectivity in enzyme pockets, preventing non-specific intercalation. Furthermore, the bromine atom acts as a halogen bond donor (sigma-hole) capable of interacting with carbonyl backbone oxygens in target proteins.
-
Core Scaffold (Isoxazole): A bioisostere for amide or ester linkages. It provides a rigid spacer that orients the aryl tail and amine head at a specific distance (
5-6 Å), crucial for spanning the active sites of aminergic enzymes. -
Polar Head (Methanamine): A primary aliphatic amine (
). At physiological pH, this group is protonated ( ), allowing it to form ionic bonds with conserved aspartate or glutamate residues in G-protein coupled receptors (GPCRs) and enzyme active sites.
Calculated Properties (In Silico)
| Property | Value (Predicted) | Implication |
| Molecular Weight | 253.09 g/mol | Optimal for CNS penetration (Blood-Brain Barrier). |
| cLogP | ~2.1 - 2.5 | High membrane permeability; ideal for oral bioavailability. |
| H-Bond Donors | 2 | Primary amine facilitates receptor anchoring. |
| H-Bond Acceptors | 3 | Isoxazole nitrogen/oxygen and amine nitrogen. |
| Rotatable Bonds | 2 | Limited flexibility reduces entropic penalty upon binding. |
Predicted Pharmacodynamics & Biological Targets[2][3]
Primary Target: Monoamine Oxidase B (MAO-B) Inhibition
Mechanism: MAO-B contains a "substrate cavity" and an "entrance cavity." The 3-phenylisoxazole core is a known scaffold for MAO-B inhibition.
-
Rationale: The protonated amine mimics the transition state of dopamine/benzylamine substrates. The 2-bromophenyl group occupies the hydrophobic entrance cavity. The inherent selectivity of isoxazole derivatives for MAO-B over MAO-A is well-documented, often driven by steric constraints that the 2-bromo substituent enhances.
-
Therapeutic Relevance: Inhibition of MAO-B prevents the breakdown of dopamine, offering symptomatic relief in Parkinson's Disease and reducing oxidative stress caused by
production.
Secondary Target: Sigma-1 Receptor ( R) Modulation
Mechanism:
-
Rationale: The pharmacophore for high-affinity
ligands requires a basic nitrogen flanked by hydrophobic regions. The distance between the isoxazole nitrogen and the phenyl ring in this molecule aligns with the "amine-to-aromatic" distance found in potent sigma ligands like pentazocine. -
Therapeutic Relevance:
agonism promotes neuroplasticity and has antidepressant/anxiolytic effects.
Tertiary Target: Antimicrobial Activity
Mechanism: Disruption of bacterial cell wall synthesis or interference with metabolic enzymes.
-
Rationale: 3-Aryl-5-substituted isoxazoles have demonstrated efficacy against Gram-positive bacteria (S. aureus, B. subtilis). The primary amine can disrupt bacterial membrane integrity.
Visualizing the SAR & Logic Flow
The following diagram illustrates the Structure-Activity Relationship (SAR) logic deriving the biological targets from the chemical structure.
Caption: SAR Logic Flow mapping structural domains to predicted biological targets.
Experimental Protocols
Synthesis Strategy (Click Chemistry)
To access this molecule for testing, a [3+2] cycloaddition is the most robust pathway.
-
Precursor A: 2-Bromobenzaldehyde oxime (converted in situ to nitrile oxide).
-
Precursor B: N-Boc-propargylamine (alkyne).
-
Reagents: Chloramine-T (oxidant), Copper(II) sulfate, Sodium ascorbate (catalyst).[1]
Protocol:
-
Dissolve 2-bromobenzaldehyde oxime (1.0 eq) in
-BuOH/Water (1:1). -
Add N-Boc-propargylamine (1.1 eq).
-
Add Chloramine-T (1.1 eq) to generate the nitrile oxide.
-
Add
(5 mol%) and Sodium Ascorbate (10 mol%). -
Stir at room temperature for 4-6 hours (monitor via TLC).
-
Extract with Ethyl Acetate, dry over
, and concentrate. -
Deprotection: Treat the intermediate with TFA/DCM (1:1) for 1 hour to remove the Boc group, yielding the free amine.
MAO-B Inhibition Assay (Fluorometric)
This protocol validates the primary hypothesis of MAO-B inhibition using the Amplex Red system.
Materials:
-
Recombinant Human MAO-B (Sigma-Aldrich).
-
Substrate:
-Tyramine. -
Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).
-
Control Inhibitor: Selegiline (1
M).
Step-by-Step:
-
Buffer Prep: 0.1 M Sodium Phosphate buffer (pH 7.4).
-
Incubation: In a 96-well black plate, add 50
L of test compound (range: 1 nM to 100 M) and 50 L of MAO-B enzyme solution (0.5 U/mL). -
Pre-incubation: Incubate at 37°C for 15 minutes. Note: This step is critical to detect irreversible inhibition.
-
Reaction Start: Add 100
L of Master Mix (200 M Amplex Red, 1 U/mL HRP, 1 mM -Tyramine). -
Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.
-
Analysis: Calculate slope of fluorescence vs. time. Determine
relative to vehicle control (DMSO).
Sigma-1 Receptor Binding Assay
To confirm CNS activity and selectivity.
Materials:
-
Membrane preparation from guinea pig brain or CHO cells overexpressing h
. -
Radioligand:
(2 nM). -
Non-specific binding determinant: Haloperidol (10
M).
Step-by-Step:
-
Binding: Incubate 50
g membrane protein with and test compound (10 concentrations) in 50 mM Tris-HCl (pH 7.4). -
Duration: Incubate for 120 minutes at 37°C to reach equilibrium.
-
Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Measure radioactivity via liquid scintillation counting.
-
Data: Plot % Specific Binding vs. Log[Compound] to derive
.
Workflow Visualization
The following diagram outlines the experimental pipeline from synthesis to lead validation.
Caption: Experimental pipeline for synthesizing and validating the target molecule.
References
-
RSC Publishing. (2018). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Royal Society of Chemistry.
-
MDPI. (2023). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. Molecules.
-
National Institutes of Health (PMC). (2023). Monoamine oxidase inhibition properties of 2,1-benzisoxazole derivatives. PMC.
-
Sigma-Aldrich. (n.d.). Sigma Receptor Ligands and Pharmacology.
-
ResearchGate. (2025). Synthesis and Biological Activity of 3-Aryl-5-(3′-bromo/chlorophenyl)isoxazoles.
Sources
An In-depth Technical Guide to the Safe Handling of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
This document provides a comprehensive guide to the safe handling, storage, and emergency procedures for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a compound of interest for researchers and professionals in drug development. Given that specific safety data for this exact molecule is not extensively published, this guide synthesizes information from safety data sheets (SDS) of structurally analogous compounds, including other substituted isoxazole methanamines and bromo-aromatic compounds.[1][2][3][4][5][6][7] The protocols and precautions outlined herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene.
Compound Identification and Physicochemical Properties
While comprehensive experimental data for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine is limited, we can infer its general properties from its structure and data on similar compounds. The presence of a bromophenyl group, an isoxazole ring, and a primary amine functional group dictates its reactivity and potential hazards.
Table 1: Chemical Identifiers and Properties (Predicted and from Analogs)
| Property | Value/Information | Source/Rationale |
| IUPAC Name | (3-(2-Bromophenyl)isoxazol-5-yl)methanamine | --- |
| Molecular Formula | C₁₀H₉BrN₂O | Calculated |
| Molecular Weight | 253.10 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on analogs like 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride which is a solid.[5] |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO, DMF, and alcohols. | General property of similar organic molecules. |
| InChI Key | (Not publicly available) | --- |
| CAS Number | (Not publicly available) | --- |
Hazard Identification and GHS Classification
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), and data from analogous compounds, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine should be treated as a hazardous substance. The primary hazards are associated with its potential for acute toxicity and irritation.[1][2][8][9]
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral (Category 3/4) | H301/H302: Toxic or Harmful if swallowed. | Danger/Warning | ☠️ / ❗️ |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation. | Warning | ❗️ |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation. | Warning | ❗️ |
| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation. | Warning | ❗️ |
Rationale for Classification: Structurally similar compounds, such as (3-phenyl-5-isoxazolyl)methanamine and other halogenated phenyl isoxazole derivatives, are consistently classified with these hazards.[2][6][7][8] The presence of the bromophenyl moiety and the primary amine group supports this conservative assessment.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure prevention is critical. This begins with robust engineering controls, supplemented by appropriate PPE. The causality behind these choices is to minimize all potential routes of exposure: inhalation, dermal contact, and ocular contact.
Primary Engineering Controls
-
Certified Chemical Fume Hood: All handling of solid (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and its solutions must be performed inside a certified chemical fume hood.[2] This is the most critical engineering control to prevent inhalation of airborne particulates or vapors, which may cause respiratory irritation.[2][8]
-
Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station must be located in the immediate vicinity of the work area.[10] This is essential for immediate decontamination in the event of a significant splash or exposure.
Mandatory Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it is a system designed to protect the user from the specific hazards of the chemical.
-
Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[3] If there is a significant splash risk, a full-face shield should be worn in addition to goggles.
-
Skin Protection:
-
Gloves: Nitrile gloves are the standard recommendation for incidental contact.[3] Always inspect gloves for tears or pinholes before use.[10] For prolonged handling or immersion, consult a glove compatibility chart. Double-gloving is a prudent practice.
-
Lab Coat: A flame-resistant lab coat with full-length sleeves and a secure closure is required to protect street clothes and underlying skin from contamination.
-
-
Respiratory Protection: When engineering controls are not sufficient (e.g., during a large spill clean-up), a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[10]
Caption: Hierarchy of personal protective equipment for handling the compound.
Safe Handling and Storage Procedures
Adherence to strict protocols during handling and storage is paramount to ensuring laboratory safety and maintaining the integrity of the compound.
Handling Protocol
-
Preparation: Before handling, ensure all necessary PPE is donned correctly and the fume hood is functioning properly.
-
Aliquotting: When weighing or transferring the solid, use non-sparking tools and perform the task over a disposable work surface (e.g., weigh paper on a tray) within the fume hood to contain any minor spills.[2] Avoid creating dust.[2][3]
-
Solution Preparation: When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wipe down the work area in the fume hood. Remove gloves using a technique that avoids skin contact with the outer surface and wash hands thoroughly with soap and water.[10]
Storage Protocol
-
Container: Store in a tightly sealed, clearly labeled container.[2][3][10]
-
Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials.[2][3]
-
Incompatibilities: Avoid storage with strong oxidizing agents and strong bases.[3] The amine group may react with strong acids. The bromophenyl group may have reactivity with certain metals.
First Aid Measures
In the event of an exposure, immediate and appropriate action is crucial.
-
Inhalation: If inhaled, immediately move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[2][11][12]
-
Skin Contact: Remove all contaminated clothing immediately.[11] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[11][13] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][11] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water.[2][11] Seek immediate medical attention.
Accidental Release and Spill Response
A calm and methodical response to a spill is essential to prevent further exposure and contamination.
-
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
-
Assess the Spill: Determine the size and nature of the spill. If the spill is large, involves a volatile solvent, or you are not trained to handle it, evacuate the lab and contact your institution's emergency response team.
-
Control and Contain (for small, manageable spills):
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Prevent the spill from entering drains.[2]
-
Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels or sawdust.[14]
-
-
Collect and Dispose: Carefully scoop the absorbed material into a sealable, labeled waste container.[2]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Report: Report the incident to your laboratory supervisor or safety officer.
Caption: Decision workflow for responding to a chemical spill.
Disposal Considerations
Chemical waste must be managed in accordance with local, state, and federal regulations.
-
Waste Streams: Dispose of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and any materials contaminated with it (e.g., absorbent materials, gloves) as hazardous chemical waste.[2]
-
Containers: Use designated, sealed, and clearly labeled hazardous waste containers.
-
Consultation: Never dispose of this chemical down the drain.[2] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Toxicological Information
References
-
Providence College Environmental Health and Safety. (n.d.). Bromine in orgo lab SOP. Retrieved from [Link]
-
GOV.UK. (n.d.). Bromine: incident management. Retrieved from [Link]
-
Rutgers University. (n.d.). Standard Operating Procedure for Bromine. Retrieved from [Link]
-
YouTube. (2024). Bromination safety. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]
-
PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. Retrieved from [Link]
-
PMC. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]
-
PMC. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
ResearchGate. (2025). Michael Additions on Isoxazole Derivatives under Solvent-Free Conditions. Retrieved from [Link]
-
PMC. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, antibacterial and antifungal properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone heterocyclic and isoxazolic acids. Retrieved from [Link]
-
PubMed. (2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Retrieved from [Link]
-
PubChem. (n.d.). 3-Methoxy-5-isoxazolemethanamine. Retrieved from [Link]
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- 4. {[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride [benchchem.com]
- 5. 1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. ([5-(2-Chlorophenyl)isoxazol-3-yl]methyl)amine | Sigma-Aldrich [sigmaaldrich.com]
- 7. 66046-42-2|(3-(4-Chlorophenyl)isoxazol-5-yl)methanamine|BLD Pharm [bldpharm.com]
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- 11. ehs.providence.edu [ehs.providence.edu]
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Methodological & Application
Synthesis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine from starting materials
An Application Note for the Multi-Step Synthesis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
Introduction: The Significance of the Isoxazole Scaffold
Isoxazoles represent a privileged class of five-membered heterocyclic compounds that are integral to numerous fields, including medicinal chemistry, agrochemicals, and materials science.[1][2] Their unique electronic and structural properties, conferred by the adjacent nitrogen and oxygen atoms, allow them to act as versatile pharmacophores and key synthetic intermediates.[3] Isoxazole-containing molecules have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4][5]
This application note provides a comprehensive, in-depth guide for the multi-step synthesis of a specific, functionalized derivative: (3-(2-Bromophenyl)isoxazol-5-YL)methanamine . The synthetic strategy is built upon the robust and highly regioselective 1,3-dipolar cycloaddition reaction, a cornerstone of heterocyclic chemistry.[3][6] We will proceed from commercially available starting materials, detailing each critical step with not only the protocol but also the underlying scientific rationale for the chosen conditions and reagents. This document is intended for researchers and professionals in drug development and organic synthesis, offering a self-validating framework for producing this valuable molecular building block.
Overall Synthetic Strategy
The synthesis is designed as a four-step sequence, engineered for efficiency and control over the final product's structure. The core isoxazole ring is constructed in Step 2 via a [3+2] cycloaddition. Subsequent steps focus on the deliberate functionalization of the C5 position to install the primary amine, a key functional group for further derivatization or biological interaction.
Caption: Overall workflow for the synthesis of the target compound.
Materials and Reagents
Proper preparation and sourcing of high-purity reagents are critical for the success of this synthesis. All quantitative data for reagents are summarized below.
| Reagent | CAS No. | Formula | MW ( g/mol ) | Role |
| 2-Bromobenzaldehyde | 6630-33-7 | C₇H₅BrO | 185.02 | Starting Material |
| Hydroxylamine hydrochloride | 5470-11-1 | H₄ClNO | 69.49 | Oxime Formation |
| Pyridine | 110-86-1 | C₅H₅N | 79.10 | Base/Solvent |
| Propargyl alcohol | 107-19-7 | C₃H₄O | 56.06 | Dipolarophile |
| Sodium hypochlorite (5% soln.) | 7681-52-9 | NaClO | 74.44 | Oxidant |
| Ceric Ammonium Nitrate (CAN) | 16774-21-3 | H₈N₈CeO₁₈ | 548.22 | Catalyst |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Solvent |
| Methanesulfonyl chloride (MsCl) | 124-63-0 | CH₃ClO₂S | 114.55 | Acylating Agent |
| Triethylamine (TEA) | 121-44-8 | C₆H₁₅N | 101.19 | Base |
| Sodium Azide (NaN₃) | 26628-22-8 | N₃Na | 65.01 | Nucleophile |
| Dimethylformamide (DMF) | 68-12-2 | C₃H₇NO | 73.09 | Solvent |
| Triphenylphosphine (PPh₃) | 603-35-0 | C₁₈H₁₅P | 262.29 | Reducing Agent |
| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | Solvent |
| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction Solvent |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying Agent |
Safety and Handling Precautions
Researcher's Responsibility: Before commencing any work, it is imperative to read and understand the Safety Data Sheet (SDS) for every chemical used. Perform a thorough risk assessment for all experimental procedures.
-
2-Bromobenzaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.[7][8][9] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydroxylamine Hydrochloride: Toxic if swallowed and may be harmful in contact with skin.[10][11] It is suspected of causing cancer and may cause damage to blood.[10][12] Risk of explosion if heated.[10][12] Handle with extreme caution, avoiding dust inhalation.
-
Sodium Azide (NaN₃): ACUTELY TOXIC AND POTENTIALLY EXPLOSIVE. Fatal if swallowed or in contact with skin.[13][14] Reacts with acids to produce highly toxic hydrazoic acid gas.[13][14] Can form explosive heavy metal azides; do not allow contact with lead or copper (e.g., in plumbing or on spatulas).[15] All work must be conducted in a fume hood. Use non-metallic spatulas. Quench all residual azide carefully.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Bromobenzaldehyde Oxime (Intermediate 1)
Causality: This initial step converts the aldehyde functional group into an oxime. The oxime is the direct precursor to the nitrile oxide, which is the 1,3-dipole required for the subsequent cycloaddition reaction. Pyridine acts as a mild base to neutralize the HCl released from hydroxylamine hydrochloride and as a solvent.[2]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-bromobenzaldehyde (10.0 g, 54.0 mmol).
-
Reagent Addition: Add pyridine (35 mL), followed by the portion-wise addition of hydroxylamine hydrochloride (6.25 g, 90.0 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Workup: Cool the reaction mixture to room temperature. Remove the pyridine under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (100 mL) and deionized water (100 mL). Transfer to a separatory funnel, shake, and separate the layers.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Isolation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product. The product, 2-bromobenzaldehyde oxime, can be purified further by recrystallization if necessary.
Protocol 2: Synthesis of (3-(2-Bromophenyl)isoxazol-5-YL)methanol (Intermediate 2)
Causality: This is the key ring-forming step. The oxime is oxidized in situ to a reactive nitrile oxide intermediate using sodium hypochlorite, with CAN acting as a catalyst.[2] This highly reactive 1,3-dipole is immediately trapped by the dipolarophile, propargyl alcohol, in a [3+2] cycloaddition reaction to form the 3,5-disubstituted isoxazole ring with high regioselectivity.[2][16]
-
Setup: In a 500 mL flask, dissolve the 2-bromobenzaldehyde oxime (54.0 mmol, from Step 1) in dichloromethane (DCM, 200 mL). Add propargyl alcohol (4.5 mL, 78 mmol).
-
Catalyst Addition: Add ceric ammonium nitrate (CAN) (2.96 g, 5.4 mmol, 10 mol%).
-
Oxidant Addition: Begin vigorous stirring and add a 5% aqueous solution of sodium hypochlorite (NaOCl, ~90 mL) dropwise over 30 minutes using an addition funnel. The reaction is exothermic; maintain the temperature at 25-30 °C using a water bath if necessary.
-
Reaction: Stir the biphasic mixture vigorously at room temperature for 24-48 hours. Monitor by TLC for the disappearance of the oxime.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2 x 50 mL).
-
Drying and Isolation: Combine all organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, (3-(2-Bromophenyl)isoxazol-5-YL)methanol, can be purified by column chromatography on silica gel.
Protocol 3: Synthesis of 5-(Azidomethyl)-3-(2-bromophenyl)isoxazole (Intermediate 3)
Causality: Direct conversion of the primary alcohol to an amine can be challenging. A more reliable method is a two-step sequence via an azide intermediate. First, the hydroxyl group is converted into a better leaving group, a mesylate, by reaction with methanesulfonyl chloride. This activated intermediate is not isolated but is immediately subjected to nucleophilic substitution with sodium azide. Azide is an excellent nucleophile, and this Sₙ2 reaction proceeds efficiently.
-
Setup: Dissolve the alcohol intermediate 2 (e.g., 10.0 mmol) in anhydrous DCM (50 mL) in a flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
-
Mesylation: Add triethylamine (TEA) (2.1 mL, 15.0 mmol), followed by the dropwise addition of methanesulfonyl chloride (MsCl) (0.93 mL, 12.0 mmol).
-
Reaction Monitoring: Stir at 0 °C for 1-2 hours, monitoring the consumption of the starting alcohol by TLC.
-
Azide Addition: In a separate flask, dissolve sodium azide (NaN₃) (0.98 g, 15.0 mmol) in a minimal amount of DMF (~10 mL). Add this solution to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Quench the reaction by slowly adding water (30 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing and Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The crude azide product can be purified by silica gel chromatography.
Protocol 4: Synthesis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine (Final Product)
Causality: The final step is the reduction of the azide to the target primary amine. The Staudinger reaction is an excellent choice as it proceeds under mild, neutral conditions, avoiding harsh reagents that could affect the isoxazole ring or the bromo-substituent. Triphenylphosphine reacts with the azide to form a phosphazide intermediate, which then hydrolyzes upon addition of water to yield the amine and triphenylphosphine oxide.
-
Setup: Dissolve the azide intermediate 3 (e.g., 8.0 mmol) in a mixture of THF (40 mL) and water (4 mL).
-
Reagent Addition: Add triphenylphosphine (PPh₃) (2.31 g, 8.8 mmol) in one portion.
-
Reaction: Stir the solution at room temperature. The reaction can be monitored by observing the evolution of N₂ gas (bubbling). Continue stirring for 8-12 hours after gas evolution ceases.
-
Workup: Remove the THF under reduced pressure.
-
Purification: The residue will contain the desired amine and triphenylphosphine oxide. The amine can be purified by acid-base extraction. Dissolve the residue in ethyl acetate, extract with 1M HCl. Wash the aqueous layer with ethyl acetate to remove the phosphine oxide. Basify the aqueous layer with 2M NaOH and extract the product back into ethyl acetate or DCM.
-
Isolation: Dry the final organic extract over Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
Characterization and Validation
Confirming the identity and purity of the final product and key intermediates is essential. A combination of spectroscopic methods should be employed.
Caption: Logical workflow for the characterization and validation of the final product.
-
¹H NMR: The proton NMR spectrum should confirm the presence of the aromatic protons of the 2-bromophenyl group, the characteristic isoxazole C4-proton (a singlet), and the methylene (-CH₂-) and amine (-NH₂) protons.
-
¹³C NMR: Will show the correct number of carbon signals, including those for the isoxazole ring and the bromophenyl substituent.
-
FT-IR Spectroscopy: Key stretches to observe in the final product include N-H stretching for the primary amine (~3300-3400 cm⁻¹) and C=N stretching for the isoxazole ring (~1600 cm⁻¹). The disappearance of the strong azide stretch (~2100 cm⁻¹) from the precursor is a critical indicator of a successful reduction.
-
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the exact mass of the molecule, thereby validating its elemental composition.
References
-
Beilstein Journals. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (n.d.). Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Retrieved from [Link]
-
RSC Publishing. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
-
ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]
-
Beilstein Journals. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]
-
University of California, Berkeley. (2017). Safe Handling of Sodium Azide (SAZ). Retrieved from [Link]
-
ResearchGate. (n.d.). Photoisomerization of isoxazole to oxazole (Ullman method). Retrieved from [Link]
-
PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. Retrieved from [Link]
-
University of Tennessee Health Science Center. (n.d.). Lab Safety Guideline: Sodium Azide. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Retrieved from [Link]
-
International Labour Organization. (n.d.). ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE. Retrieved from [Link]
-
ACS Publications. (n.d.). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]
-
MDPI. (n.d.). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium azide. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Sodium Azide - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
Organic Communications. (2019). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. Retrieved from [Link]
-
ACS Publications. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Dipolar cycloaddition. Retrieved from [Link]
Sources
- 1. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
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- 8. merckmillipore.com [merckmillipore.com]
- 9. echemi.com [echemi.com]
- 10. ICSC 0709 - HYDROXYLAMINE HYDROCHLORIDE [chemicalsafety.ilo.org]
- 11. fishersci.com [fishersci.com]
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- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. uthsc.edu [uthsc.edu]
- 15. nj.gov [nj.gov]
- 16. Isoxazole synthesis [organic-chemistry.org]
Application Note: Strategic Synthesis of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of (3-(2-bromophenyl)isoxazol-5-yl)methanamine . This scaffold is a critical intermediate in medicinal chemistry, particularly for developing glutamate receptor ligands and GABA agonists where the isoxazole ring serves as a bioisostere for carboxylic acids or amide bonds.[1][2]
The selected route utilizes a regioselective [3+2] dipolar cycloaddition between a nitrile oxide (generated in situ from 2-bromobenzaldehyde oxime) and N-Boc-propargyl amine.[2] This approach is superior to condensation methods (e.g., hydroxylamine + 1,3-diketones) because it guarantees the 3,5-substitution pattern required for the target molecule, avoiding the difficult separation of 3,4-isomers.[1][2]
Key Technical Advantages[2]
-
Regiocontrol: Exclusive formation of the 3,5-isomer.
-
Safety: Avoids isolation of unstable nitrile oxide intermediates.[2]
-
Modularity: The ortho-bromo handle allows for downstream diversification via Suzuki-Miyaura or Buchwald-Hartwig couplings.[2]
Retrosynthetic Strategy
The synthesis is designed around the disconnection of the isoxazole ring.[2] The 3-position substituent originates from the aryl nitrile oxide, while the 5-position substituent is derived from the alkyne dipolarophile.[2]
Pathway:
-
Precursor: 2-Bromobenzaldehyde
2-Bromobenzaldehyde oxime.[2] -
Cycloaddition: Oxime
Hydroximoyl chloride Nitrile Oxide (+ N-Boc-propargyl amine) Protected Isoxazole.[2] -
Deprotection: N-Boc Isoxazole
Final Primary Amine.[2]
Experimental Protocol
Step 1: Synthesis of 2-Bromobenzaldehyde Oxime[3]
The steric bulk of the ortho-bromo group can retard the rate of condensation compared to para-substituted analogs.[2] We utilize a hydroxylamine hydrochloride method buffered with sodium carbonate to ensure complete conversion.[2]
Reagents:
-
2-Bromobenzaldehyde (10.0 mmol)[2]
-
Sodium carbonate (
) (6.0 mmol, 0.6 eq)[1][2] -
Solvent: Ethanol/Water (1:1 v/v, 20 mL)
Procedure:
-
Dissolve 2-bromobenzaldehyde in ethanol (10 mL).
-
Dissolve hydroxylamine HCl and
in water (10 mL). Note: Evolution of gas will occur.[1] -
Add the aqueous solution to the ethanolic aldehyde solution.
-
Stir vigorously at room temperature (RT) for 2–4 hours. Monitor by TLC (20% EtOAc/Hexane).[2]
-
Workup: Evaporate ethanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over
, and concentrate.[1][2] -
Yield Expectation: >90% as a white/off-white solid. No further purification is usually required.[2]
Step 2: [3+2] Cycloaddition (The Critical Step)[2]
This step involves the in situ generation of the nitrile oxide via chlorination of the oxime followed by dehydrohalogenation.[2]
Critical Mechanism Note: Nitrile oxides are unstable and prone to dimerization (forming furoxans).[2] To prevent this, the base (Triethylamine) must be added slowly to a mixture containing the dipolarophile (alkyne).[1][2] This ensures the nitrile oxide is trapped by the alkyne faster than it can dimerize.[2]
Reagents:
-
2-Bromobenzaldehyde oxime (from Step 1) (1.0 eq)[2]
-
N-Boc-propargyl amine (1.1 eq)[2]
-
N-Chlorosuccinimide (NCS) (1.1 eq)[2]
-
Triethylamine (
) (1.2 eq)[2] -
Solvent: Dichloromethane (DCM) or DMF (Dry)[2]
Procedure:
-
Dissolve the oxime (5.0 mmol) in dry DCM (25 mL) under an inert atmosphere (
). -
Add NCS (5.5 mmol) in one portion. Stir at RT for 1–2 hours.[2][3][4][5]
-
Add N-Boc-propargyl amine (5.5 mmol) to the reaction mixture.
-
Cool the mixture to 0°C.
-
Critical Step: Add
(6.0 mmol) dissolved in DCM (5 mL) dropwise over 30–60 minutes via an addition funnel or syringe pump. -
Allow the reaction to warm to RT and stir overnight (12–16 h).
-
Workup: Dilute with water (30 mL). Extract with DCM.[2][6] Wash organics with 1N HCl (to remove excess amine/pyridine), then saturated
, then brine.[1][2] -
Purification: Flash column chromatography (Silica gel, gradient 0-30% EtOAc/Hexane).
-
Target: tert-butyl ((3-(2-bromophenyl)isoxazol-5-yl)methyl)carbamate.
Step 3: Deprotection of the Amine
Reagents:
Procedure:
-
Dissolve the protected intermediate in DCM (5 mL per mmol).
-
Add TFA (2 mL per mmol) dropwise at 0°C.
-
Stir at RT for 2 hours. Monitor by LCMS for loss of the Boc group (M-100 mass shift).[2]
-
Workup (Free Base): Carefully quench with saturated aqueous
until pH > 8. Extract with DCM (3x).[2] Dry over and concentrate. -
Final Product: (3-(2-Bromophenyl)isoxazol-5-yl)methanamine.
Process Control & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Low Yield in Step 2 | Dimerization of Nitrile Oxide (Furoxan formation).[2] | Decrease the addition rate of |
| Incomplete Oxime Chlorination | Old/Wet NCS. | Recrystallize NCS or add a catalytic amount of pyridine (0.1 eq) to accelerate chlorination.[2] |
| Regioisomer Contamination | Incorrect mechanism (Thermal vs Dipolar).[2] | Ensure temperature does not exceed 40°C. The [3+2] mechanism is highly regioselective for 3,5 under these conditions.[1][2] |
| Sticky Solid in Step 3 | Excess TFA remaining. | Co-evaporate with Toluene (3x) to azeotrope off residual TFA.[2] |
Reaction Workflow Visualization
The following diagram illustrates the chemical logic and workflow, highlighting the critical in situ intermediate handling.
Figure 1: Synthetic workflow for the regioselective synthesis of the target isoxazole.
Analytical Validation Criteria
To certify the product identity, the following spectral features must be observed:
-
1H NMR (DMSO-d6 or CDCl3):
-
LC-MS:
References
-
Himo, F., et al. (2005).[1][2] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[2] Journal of the American Chemical Society.[2] (Foundational work on cycloaddition regioselectivity).[2]
-
Liu, K.C., et al. (1977).[1][2] "Synthesis of isoxazoles from nitrile oxides and acetylenes." Journal of Organic Chemistry. (Classic reference for NCS/Et3N method).
-
Vaidya, V.V., et al. (2010).[1][2] "Synthesis of 3,5-disubstituted isoxazoles." Synthetic Communications. [2]
-
Greene, T.W., & Wuts, P.G.M. (2006).[1][2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for N-Boc deprotection protocols).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. rsc.org [rsc.org]
Application Note: Purification Strategies for (3-(2-Bromophenyl)isoxazol-5-yl)methanamine
Abstract & Compound Profile
This technical guide details the purification of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine , a primary amine functionalized isoxazole scaffold often utilized as a pharmacophore in medicinal chemistry.[1][2] The presence of the basic primary amine (
Physicochemical Context[4][5][6][7][8][9][10][11][12][13][14]
-
Target Molecule: (3-(2-Bromophenyl)isoxazol-5-yl)methanamine[1][2]
-
Key Functional Group: Primary Amine (Basic, pKa
8.5–9.5).[1][2][3] -
Core Scaffold: 3,5-Disubstituted Isoxazole (Lipophilic, Acid-Stable).[1][2][3]
-
Major Impurities:
Primary Purification: Acid-Base Liquid-Liquid Extraction (LLE)
Status: Recommended First-Line Method Purity Target: >95%
Mechanistic Logic
The primary amine allows the molecule to toggle between a lipophilic free base (soluble in organics) and a hydrophilic ammonium salt (soluble in water). Most synthetic impurities (furoxans, unreacted alkynes, neutral aromatics) lack this basic handle and will remain in the organic phase during the acid wash.[2][3]
Experimental Protocol
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
-
Note: DCM is preferred over EtOAc if the crude contains significant amounts of very polar impurities, but EtOAc is greener.
-
-
Acid Extraction (Forward): Transfer to a separatory funnel. Extract with 1M HCl (
mL).[2]-
Phase Check: The Product is now in the Aqueous (Top) layer (as the hydrochloride salt).
-
Waste: The Organic (Bottom) layer contains non-basic impurities.
-
-
Organic Wash: Combine the acidic aqueous extracts. Wash once with fresh DCM (20 mL) to remove entrained non-basic contaminants.[2] Discard this organic wash.
-
Basification: Cool the aqueous phase in an ice bath. Slowly add 2M NaOH with stirring until pH > 12.
-
Observation: The solution should become cloudy as the free base precipitates/oils out.
-
Critical Control Point: Verify pH with a strip. If pH < 10, the amine is still protonated and will not extract.
-
-
Base Extraction (Reverse): Extract the cloudy aqueous mixture with DCM (
mL).-
Phase Check: The Product is now in the Organic layer.
-
-
Drying: Combine organic layers, wash with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Visualization: Acid-Base Extraction Logic
Caption: Logical flow of the Acid-Base extraction targeting the ionizable amine functionality.
Secondary Purification: Flash Column Chromatography
Status: Required if purity < 95% after LLE
Challenge: Primary amines interact strongly with acidic silanols (
The "Buffered Silica" Protocol
To prevent tailing, the stationary phase must be deactivated with a basic modifier.
Mobile Phase System:
-
Solvent B: Methanol (MeOH) containing 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (
) .[1][2][3]-
Recommendation: Use
if mass spectrometry is the next step, as TEA can suppress ionization or form persistent adducts.
-
Gradient:
-
5–20 min: 0%
10% MeOH (with modifier) in DCM. -
Elution Point: The isoxazole-amine typically elutes between 3–7% MeOH depending on the modifier.
Alternative: Amine-Functionalized Silica If available, use Amino-Silica (NH2-Silica) cartridges.[1][2]
-
Benefit: No basic modifier needed in the solvent.
-
Solvent: Hexane/Ethyl Acetate gradient (amines elute earlier and sharper).
Final Polishing: Hydrochloride Salt Formation
Status: For long-term storage and biological assays
Why: The free base amine absorbs atmospheric
Protocol
-
Dissolve: Dissolve the purified free base (from Method 2) in a minimal amount of anhydrous Diethyl Ether or 1,4-Dioxane.
-
Acidify: Dropwise add 4M HCl in Dioxane (1.1 equivalents).
-
Precipitate: A white precipitate should form immediately.
-
Isolate: Filter the solid, wash with cold ether, and dry under high vacuum.[3]
Summary Data & Troubleshooting
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Low Recovery (LLE) | pH of aqueous layer not high enough during back-extraction.[1][2] | Check pH with strip. Ensure pH > 12. Add more NaOH. |
| Emulsion Formation | Isoxazole amphiphilic nature or microscopic precipitation. | Add solid NaCl to saturate aqueous layer; filter through Celite. |
| Tailing on Column | Acidic silanol interaction. | Increase modifier ( |
| Product is Colored | Trace oxidation or copper residues. | Treat organic phase with activated charcoal or wash with EDTA solution (if Cu used).[2] |
Decision Matrix for Purification
Caption: Decision tree for selecting the appropriate purification workflow based on crude purity.
References
-
General Amine Purification
-
Isoxazole Synthesis & Properties
-
Extraction Protocols
-
Silica Interactions
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine in Preclinical Research
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of the novel research chemical, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine. This document outlines the compound's background, physicochemical properties, a detailed synthesis protocol, and potential research applications with step-by-step experimental procedures.
Introduction: The Isoxazole Scaffold in Drug Discovery
The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which serves as a versatile and privileged scaffold in medicinal chemistry.[1][2] Its inherent electronic properties and capacity for diverse molecular interactions make it a valuable component in the design of novel therapeutic agents.[1] Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them attractive candidates for drug discovery programs.[3][4][5] The subject of these notes, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, incorporates a bromophenyl moiety, which can significantly influence its pharmacokinetic profile and target engagement through halogen bonding and other interactions.
Physicochemical Properties and Handling
While specific experimental data for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine is not widely available, its properties can be extrapolated from structurally similar analogs like (3-Phenyl-5-isoxazolyl)methanamine.[6]
| Property | Predicted Value/Information | Source (Analog) |
| Molecular Formula | C10H9BrN2O | - |
| Molecular Weight | ~269.10 g/mol | - |
| Appearance | Likely an off-white to pale yellow solid | [6] |
| Purity | ≥98% (HPLC recommended for verification) | [6] |
| Storage | Store at 0-8°C in a dry, well-ventilated place. Keep container tightly closed. | [6][7] |
| Solubility | Expected to be soluble in organic solvents such as DMSO, DMF, and methanol. Aqueous solubility is likely limited. | General knowledge for similar small molecules |
Safety and Handling:
As with any research chemical, proper safety precautions are paramount. Based on safety data for related brominated and isoxazole compounds, the following guidelines should be followed:[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][10]
-
Ventilation: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of any dust or vapors.[7][10]
-
Handling: Avoid direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with soap and water.[10] Avoid formation of dust and aerosols.[7]
-
Spills: In the event of a spill, use an inert absorbent material for cleanup and dispose of it in a sealed container as chemical waste.[10]
-
Toxicity: The toxicological properties of this specific compound have not been thoroughly investigated.[8] It may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and respiratory irritation.[8]
Synthesis Protocol: A Plausible Route
The synthesis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine can be achieved through a multi-step process, with the key step being a [3+2] cycloaddition reaction. The following protocol is a well-established method for generating 3,5-disubstituted isoxazoles.[11]
Workflow for Synthesis:
Caption: A plausible two-step synthesis workflow for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
Step-by-Step Protocol:
Step 1: Synthesis of 2-Bromobenzaldoxime
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromobenzaldehyde (1 equivalent) in pyridine.
-
Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature and then pour it into a beaker of cold water.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to yield 2-bromobenzaldoxime.
Step 2: Synthesis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
-
In a suitable flask, dissolve the 2-bromobenzaldoxime (1 equivalent) from Step 1 in a solvent such as dichloromethane.
-
Add propargylamine (1.2 equivalents) to the solution.
-
Slowly add an aqueous solution of sodium hypochlorite (e.g., commercial bleach, 1.5 equivalents) dropwise to the reaction mixture while stirring vigorously at room temperature. This in-situ generates the nitrile oxide which then undergoes cycloaddition.[11]
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the final product, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Application Notes and Experimental Protocols
Given the broad biological activities of isoxazole derivatives, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine is a promising candidate for screening in various therapeutic areas.[3][4]
4.1. Antimicrobial Activity Screening
Rationale: Isoxazole-containing compounds have shown notable antibacterial and antifungal properties.[2][5] This protocol outlines a basic method for assessing the antimicrobial activity of the title compound.
Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
-
Preparation of Stock Solution: Prepare a 10 mg/mL stock solution of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine in sterile DMSO.
-
Bacterial/Fungal Strains: Use standard laboratory strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Culture Preparation: Grow the microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. Adjust the inoculum to a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of a 96-well microtiter plate.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound's stock solution in the appropriate broth directly in the 96-well plate, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Controls: Include a positive control (microbe with a known antibiotic/antifungal), a negative control (broth only), and a vehicle control (microbe with DMSO at the highest concentration used).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
Determining MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
4.2. In Vitro Anticancer Activity Assessment
Rationale: Many isoxazole derivatives exhibit cytotoxic effects against various cancer cell lines.[3][4][12] The following protocol describes a standard MTT assay to evaluate the compound's effect on cell viability.
Protocol: MTT Cell Viability Assay
-
Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7, A549) in the recommended medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine in the cell culture medium. Replace the old medium with the medium containing the compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the treated cells for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
4.3. Target Identification and Mechanism of Action Studies
Rationale: For bioactive small molecules, identifying their cellular targets is crucial for understanding their mechanism of action.[13] Photoaffinity labeling is a powerful technique for this purpose.
Workflow for Target Identification:
Caption: A generalized workflow for identifying cellular targets of a bioactive small molecule using photoaffinity labeling.
Conceptual Protocol Outline:
-
Probe Synthesis: Synthesize a derivative of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine that incorporates a photo-reactive group (e.g., a diazirine) and an enrichment tag (e.g., biotin).
-
Cell Treatment: Treat cultured cells with the photoaffinity probe.[13]
-
UV Crosslinking: Expose the cells to UV light to induce covalent crosslinking of the probe to its interacting proteins.[13]
-
Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin-coated beads.
-
Proteomic Analysis: Elute the captured proteins and identify them using mass spectrometry.
-
Target Validation: Validate the identified potential targets using orthogonal methods such as Western blotting, siRNA knockdown, or thermal shift assays.
Conclusion
(3-(2-Bromophenyl)isoxazol-5-YL)methanamine represents a novel chemical entity with significant potential for exploration in drug discovery and chemical biology. Its isoxazole core, a well-established pharmacophore, suggests a high likelihood of biological activity. The protocols and application notes provided herein offer a solid foundation for researchers to begin investigating the therapeutic and mechanistic properties of this compound. As with all research chemicals, it is imperative to adhere to strict safety and handling guidelines.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Isoxazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2024). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
Biological and Molecular Chemistry. (2024). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]
-
MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (2024). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]
-
Dolly Corporation. (2023). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]
-
ACS Publications. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Retrieved from [Link]
-
International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. Retrieved from [Link]
-
RSC Publishing. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]
-
ICL Group. (n.d.). Bromine Safety Handbook. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Retrieved from [Link]
-
RSC Publishing. (n.d.). STEP: profiling cellular-specific targets and pathways of bioactive small molecules in tissues via integrating single-cell transcriptomics and chemoproteomics. Retrieved from [Link]
-
University of California. (n.d.). LCSS: BROMINE. Retrieved from [Link]
-
MDPI. (n.d.). The Use of Biomass from In Vitro Fungal Cultures as a Bioactive Ingredient with Antimicrobial Activity in Hydrogel Dressings. Retrieved from [Link]
-
LANXESS. (2018). Bromine Safety Handling Guide. Retrieved from [Link]
-
ResearchGate. (2007). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Retrieved from [Link]
-
SlideShare. (n.d.). BROMINE HANDLING activity in reactor .pptx. Retrieved from [Link]
-
ResearchGate. (2024). Biologically active drugs containing isoxazole moiety. Retrieved from [Link]
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- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: Quantitative Analysis of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine
Executive Summary
This guide details the analytical framework for the quantification of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine (hereafter referred to as BPIM ), a critical pharmacophore often utilized in the synthesis of GABAergic ligands and kinase inhibitors.
The protocols herein address the specific physicochemical challenges of BPIM:
-
The Primary Amine: Causes severe peak tailing on standard silica columns due to silanol interactions.
-
The Bromine Substituent: Provides a unique isotopic signature (1:1 ratio of
Br/ Br) critical for mass spectrometric confirmation but requires careful integration windows. -
The Isoxazole Core: Susceptible to ring opening under harsh acidic/basic stress, requiring buffered mobile phases.
Physicochemical Profile & Analytical Strategy
Understanding the molecule is the first step in method design.
| Property | Value (Predicted) | Analytical Implication |
| Molecular Weight | ~253.10 g/mol | Monoisotopic mass will show split peaks (M and M+2). |
| pKa (Amine) | ~8.5 – 9.2 | At neutral pH, the amine is protonated ( |
| LogP | ~2.1 | Moderately lipophilic due to the bromophenyl ring; suitable for Reverse Phase (RP) chromatography. |
| UV Max | ~254 nm, ~220 nm | The phenyl-isoxazole conjugation allows for robust UV detection without derivatization. |
Strategic Decision: Column Selection
While C18 is standard, this protocol recommends a Phenyl-Hexyl stationary phase.
-
Causality: The
interactions between the phenyl-hexyl ligand and the bromophenyl group of BPIM provide superior selectivity compared to hydrophobic interaction alone (C18). This separates BPIM from likely de-brominated impurities.
Analytical Workflow Diagram
The following workflow illustrates the decision matrix for selecting between High-Performance Liquid Chromatography with UV detection (HPLC-UV) for purity assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for trace analysis.
Caption: Decision tree for selecting the appropriate analytical modality based on sensitivity requirements.
Method A: HPLC-UV Protocol (Purity & Assay)
Application: Quality Control (QC) of raw material, reaction monitoring.
Chromatographic Conditions
-
Instrument: HPLC with Diode Array Detector (DAD) or VWD.
-
Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).
-
Note: TFA is critical here. It acts as an ion-pairing agent to mask silanols, ensuring sharp peaks for the primary amine.
-
-
Mobile Phase B: Acetonitrile + 0.05% TFA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: 254 nm (Primary), 220 nm (Secondary for non-aromatic impurities).
-
Injection Volume: 5-10 µL.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10 | Initial Hold |
| 2.0 | 10 | Equilibration |
| 12.0 | 90 | Linear Ramp |
| 15.0 | 90 | Wash |
| 15.1 | 10 | Re-equilibration |
| 20.0 | 10 | End |
Standard Preparation
-
Stock Solution: Weigh 10 mg BPIM reference standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile. (Conc: 1.0 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A to obtain 100 µg/mL.
Method B: LC-MS/MS Protocol (Trace Quantitation)
Application: Pharmacokinetics (PK), genotoxic impurity screening, or cleaning validation.
Mass Spectrometry Settings (ESI+)
The presence of Bromine creates a distinct "Doublet" pattern. You must monitor both isotopes for confirmation.
-
Ionization: Electrospray Ionization (Positive Mode).
-
Precursor Ions:
-
253.0 (
Br isotope) -
255.0 (
Br isotope)
-
253.0 (
-
MRM Transitions:
-
Quantifier: 253.0
236.0 (Loss of , characteristic of primary amines). -
Qualifier: 253.0
174.0 (Loss of Br, cleavage of phenyl ring).
-
Fragmentation Logic (DOT Diagram)
Caption: Proposed ESI+ fragmentation pathway. The loss of ammonia (17 Da) is the dominant low-energy transition.
Sample Preparation (Solid Phase Extraction)
For biological matrices (plasma) or complex reaction mixtures, a "Catch and Release" strategy using Mixed-Mode Cation Exchange (MCX) is required.
-
Cartridge: Oasis MCX or Strata-X-C (30 mg/1 mL).
-
Condition: 1 mL Methanol, then 1 mL Water.
-
Load: Sample (acidified with 2% Formic Acid). BPIM binds via the amine group.
-
Wash 1: 1 mL 0.1% Formic Acid (removes neutrals/acids).
-
Wash 2: 1 mL Methanol (removes hydrophobic neutrals).
-
Elute: 1 mL 5% Ammonium Hydroxide in Methanol. High pH neutralizes the amine, releasing it.
-
Evaporate & Reconstitute: Dry under
, reconstitute in mobile phase.
Method Validation (ICH Q2 Guidelines)
To ensure trustworthiness, the method must be validated against the following criteria:
Specificity (Isotopic Confirmation)
In the LC-MS method, the ratio of the transition areas for the
Linearity & Range
-
HPLC-UV: 10 µg/mL to 500 µg/mL (
). -
LC-MS/MS: 1 ng/mL to 1000 ng/mL (
, weighted ).
Robustness (pH Sensitivity)
Because BPIM is an amine, small changes in mobile phase pH can drastically shift retention time.
-
Control: Ensure Mobile Phase A pH is buffered. If using TFA, pH is naturally ~2.0. If using Formic Acid, pH is ~2.7. Do not use unbuffered water.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. [Link]
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). [Link]
-
Dolan, J. W. Tailing Peaks for Amines: Diagnosis and Cure. LCGC North America. (2003).[1] [Link]
-
McCalley, D. V. Analysis of basic compounds by high performance liquid chromatography: The effect of column selection. Journal of Chromatography A. (2010). [Link]
Sources
Application Notes and Protocol for the Dissolution of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
Abstract
This document provides a comprehensive guide for the dissolution of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a small molecule of interest for researchers in drug discovery and development. Recognizing the critical importance of proper compound handling for experimental reproducibility and accuracy, this guide offers a detailed protocol for preparing stock solutions and conducting solubility assessments. The recommendations are grounded in the physicochemical properties of structurally related isoxazole derivatives and best practices for handling aromatic amines and brominated compounds. This protocol is designed to be a practical resource for scientists, providing not only step-by-step instructions but also the scientific rationale behind each recommendation.
Introduction: Understanding the Molecule
(3-(2-Bromophenyl)isoxazol-5-YL)methanamine is a heterocyclic compound featuring an isoxazole core, a bromophenyl substituent, and a methanamine group. The isoxazole moiety is a common scaffold in medicinal chemistry, known to be present in a variety of biologically active molecules. The presence of the bromophenyl group is expected to increase the lipophilicity of the compound, which may influence its solubility in aqueous solutions.[1] Conversely, the methanamine group provides a basic center that can be protonated, potentially increasing solubility in acidic conditions.
Given the structural characteristics, it is anticipated that (3-(2-Bromophenyl)isoxazol-5-YL)methanamine will exhibit limited aqueous solubility. Therefore, the use of organic solvents is likely necessary to achieve concentrations suitable for in vitro and in vivo experiments. The selection of an appropriate solvent is a critical first step to ensure the compound remains in solution and is delivered effectively in biological assays.[2][3][4]
Safety and Handling Precautions
As a brominated aromatic amine, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine should be handled with appropriate caution. Aromatic amines as a class of compounds can have toxicological properties, and it is prudent to handle novel compounds of this type with care.[5]
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.
-
Storage: Store the solid compound and stock solutions in a cool, dry, and dark place to prevent degradation. Supplier recommendations for similar compounds suggest storage at 2-8°C or frozen for long-term stability.[6][7]
Recommended Solvents for Stock Solution Preparation
For initial stock solution preparation, dimethyl sulfoxide (DMSO) is the recommended solvent. DMSO is a versatile and widely used solvent for dissolving a broad range of small molecules for biological screening.[8] However, the final concentration of DMSO in the experimental medium should be carefully controlled, as it can exhibit toxicity at higher concentrations. A final DMSO concentration of less than 0.5% is generally recommended for cell-based assays.
The following table provides a list of recommended solvents for initial solubility testing and stock solution preparation.
| Solvent | Rationale for Use | Considerations |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power for a wide range of organic compounds.[8] | Can be toxic to cells at higher concentrations. Ensure final concentration in assays is low (<0.5%). |
| Ethanol (EtOH) | A less toxic alternative to DMSO for some applications. | May not be as effective as DMSO for highly lipophilic compounds. |
| Dimethylformamide (DMF) | Another strong organic solvent. | Can also be toxic and should be used with caution. |
| Aqueous Buffers (with pH adjustment) | The amine group may be protonated at acidic pH, potentially increasing aqueous solubility. | Solubility is likely to be highly pH-dependent. |
Protocol for Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine in DMSO. The molecular weight of the compound is required for this calculation. Based on its chemical formula (C10H9BrN2O), the calculated molecular weight is approximately 253.10 g/mol .
Materials:
-
(3-(2-Bromophenyl)isoxazol-5-YL)methanamine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the Compound: Accurately weigh a small amount of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine (e.g., 2.53 mg) using an analytical balance. Perform this step in a chemical fume hood.
-
Solvent Addition: Add the appropriate volume of DMSO to the weighed compound to achieve the desired concentration. For example, to prepare a 10 mM stock solution from 2.53 mg of the compound (MW = 253.10 g/mol ), you would add 1 mL of DMSO.
-
Dissolution: Vortex the solution thoroughly for several minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[9] Visually inspect the solution to ensure no solid particles remain.
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed microcentrifuge tubes or amber glass vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Workflow for Solubility Assessment
For novel compounds like (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, it is highly recommended to perform a systematic solubility assessment. This will determine the optimal solvent and concentration range for your specific experimental needs.
Caption: Experimental workflow for determining the solubility of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
Step-by-Step Protocol for Solubility Testing
This protocol outlines a method to determine the kinetic solubility of the compound in various solvents.
Materials:
-
(3-(2-Bromophenyl)isoxazol-5-YL)methanamine
-
Test solvents (e.g., DMSO, Ethanol, Phosphate Buffered Saline pH 7.4)
-
96-well plate or microcentrifuge tubes
-
Multichannel pipette
-
Plate shaker
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Prepare a High-Concentration Stock: Prepare a concentrated stock solution of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine in 100% DMSO (e.g., 50 mM).
-
Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the test solvent (e.g., PBS pH 7.4) to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM). Ensure the final DMSO concentration is consistent across all wells.
-
Incubation: Seal the plate and incubate at room temperature for a set period (e.g., 2 hours) on a plate shaker to allow the solution to reach equilibrium.
-
Visual Inspection: After incubation, visually inspect the wells for any signs of precipitation.
-
Centrifugation: Centrifuge the plate to pellet any precipitated compound.
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.[10]
-
Data Analysis: The highest concentration at which no precipitation is observed is considered the kinetic solubility under those conditions.
Logical Flow for Solvent Selection
The choice of solvent will ultimately depend on the specific requirements of the experiment. The following diagram illustrates a decision-making process for solvent selection.
Caption: Decision tree for selecting an appropriate solvent system.
Conclusion
The successful use of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine in experimental settings is contingent upon its proper dissolution and handling. This guide provides a robust starting point for researchers, emphasizing the use of DMSO for initial stock solution preparation while maintaining awareness of its potential for cellular toxicity. The included protocol for solubility assessment empowers researchers to systematically determine the optimal conditions for their specific assays, thereby enhancing the reliability and reproducibility of their results. Adherence to the safety guidelines outlined is paramount to ensure the well-being of laboratory personnel.
References
-
PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. Retrieved from [Link]
-
ResearchGate. (2020). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. Retrieved from [Link]
-
Clark, J. (2015). Making amines. Chemguide. Retrieved from [Link]
-
Sciforum. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]
- Garrigues, T. M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 124-141.
-
ChemistryStudent. (n.d.). Producing Aromatic Amines (A-Level). Retrieved from [Link]
-
Computational Chemistry. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]
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ResearchGate. (2021). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Retrieved from [Link]
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ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
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Publishing at the Library. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]
-
ResearchGate. (2022). Discovery solubility measurement and assessment of small molecules with drug development in mind. Retrieved from [Link]
-
PubMed. (2015). A Novel Method for Determining the Solubility of Small Molecules in Aqueous Media and Polymer Solvent Systems Using Solution Calorimetry. Retrieved from [Link]
-
MDPI. (2023). Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]
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ACS Publications. (2007). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Retrieved from [Link]
-
Slideshare. (2017). Methods of preparation of Aromatic amines. Retrieved from [Link]
-
Dana Bioscience. (n.d.). (5-(3-Chlorophenyl)isoxazol-3-yl)methanamine hydrochloride 250mg. Retrieved from [Link]
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Application Notes and Protocols for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine in Protein Binding Assays
Introduction: Unveiling the Potential of a Novel Isoxazole-Based Ligand
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities that span antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects[1][2][3]. These five-membered heterocyclic compounds are frequently explored in drug discovery for their ability to engage with a wide array of protein targets[2][3][4]. The compound of interest, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, presents a unique chemical architecture for exploring protein-ligand interactions. The presence of the isoxazole ring, substituted with a bromophenyl group and a methanamine moiety, suggests the potential for diverse binding interactions, including hydrogen bonding, hydrophobic interactions, and halogen bonding.
Recent studies have highlighted the role of isoxazole derivatives as potent ligands for various proteins, including their function as acetyl-lysine mimetic bromodomain ligands[5][6][7]. Bromodomains are crucial epigenetic readers that recognize acetylated lysine residues on histones and other proteins, playing a key role in transcriptional regulation[5][8]. The 3,5-disubstituted isoxazole core, as seen in our compound of interest, has been identified as an effective bioisostere for acetyl-lysine, capable of forming key interactions within the acetyl-lysine binding pocket of bromodomains[6][7]. The methanamine group provides a primary amine that can act as a hydrogen bond donor, further enhancing binding affinity and specificity.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the binding of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine to a protein of interest. We will delve into the principles and detailed protocols for several robust biophysical techniques: Fluorescence Polarization (FP), Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC), as well as an application in Affinity Chromatography. The causality behind each experimental step is explained to ensure a deep understanding and successful implementation of these assays.
I. Characterizing Binding Affinity and Kinetics with Fluorescence Polarization (FP)
Fluorescence Polarization is a powerful technique for measuring molecular interactions in solution. It relies on the principle that the polarization of emitted light from a fluorescent molecule is dependent on its rotational diffusion. A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger protein, its rotation is slowed, leading to an increase in polarization.[9][10]
Causality in Experimental Design for FP
The choice of a fluorescent tracer is critical for a successful FP assay. The tracer should be a derivative of the compound of interest, in this case, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, labeled with a suitable fluorophore. The labeling should not significantly impair the binding affinity of the compound to the target protein. A competitive FP assay format is often employed, where the unlabeled compound competes with the fluorescent tracer for binding to the protein. This allows for the determination of the binding affinity (Ki) of the unlabeled compound.
Caption: Workflow for a competitive Fluorescence Polarization assay.
Detailed Protocol for Competitive FP Assay
1. Reagent Preparation:
- Assay Buffer: Phosphate-buffered saline (PBS) pH 7.4 with 0.01% Tween-20. The detergent is included to prevent non-specific binding to the microplate.
- Fluorescent Tracer: Prepare a stock solution of the fluorescently labeled (3-(2-Bromophenyl)isoxazol-5-YL)methanamine in DMSO. The final concentration of the tracer in the assay should be low (typically in the low nanomolar range) and should not exceed the Kd of its interaction with the protein[9].
- Protein Solution: Prepare the target protein in the assay buffer. The optimal protein concentration should be determined empirically but is often around the Kd of the tracer-protein interaction.
- Unlabeled Compound: Prepare a serial dilution of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine in DMSO, followed by a final dilution in the assay buffer.
2. Assay Procedure:
- Add 5 µL of the serially diluted unlabeled compound to the wells of a black, low-volume 384-well microplate. Include wells with buffer and DMSO as controls.
- Add 10 µL of the protein solution to all wells except the "tracer only" control wells.
- Add 5 µL of the fluorescent tracer solution to all wells.
- Mix the plate gently on a plate shaker for 1 minute.
- Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.
- Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore. The instrument measures the intensity of the emitted light parallel and perpendicular to the plane of the excitation light[11].
3. Data Analysis:
- The fluorescence polarization (mP) values are calculated by the instrument's software.
- Plot the mP values against the logarithm of the unlabeled compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the unlabeled compound that displaces 50% of the bound tracer.
- Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.
| Parameter | Description | Typical Value |
| Tracer Concentration | Should be at or below the Kd of the tracer-protein interaction. | 1-10 nM |
| Protein Concentration | Typically 1-3 times the Kd of the tracer-protein interaction. | 10-100 nM |
| IC50 | Concentration of unlabeled ligand for 50% inhibition. | Dependent on compound affinity |
| Ki | Inhibition constant, a measure of the unlabeled ligand's affinity. | Dependent on compound affinity |
II. Real-Time Binding Kinetics with Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions[12][13]. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte from a solution to a ligand immobilized on the chip[12][13]. This technique provides valuable information on the kinetics (association and dissociation rates) and affinity of the interaction[14][15].
Causality in Experimental Design for SPR
For small molecule-protein interaction studies, it is common to immobilize the protein (ligand) on the sensor chip and flow the small molecule (analyte) over the surface[14][15]. This is because a higher surface density of the immobilized molecule is often needed when there is a large molecular weight difference between the interacting partners to generate a sufficient signal[15]. The choice of immobilization chemistry is crucial to ensure the protein remains active and its binding sites are accessible.
Caption: General workflow for an SPR experiment.
Detailed Protocol for SPR Analysis
1. Reagent and Instrument Preparation:
- Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
- Immobilization: Use a CM5 sensor chip and amine coupling chemistry to immobilize the target protein. Activate the surface with a mixture of EDC and NHS, inject the protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0), and then deactivate the remaining active esters with ethanolamine.
- Analyte Preparation: Prepare a stock solution of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine in DMSO. Create a serial dilution in the running buffer. The final DMSO concentration should be matched across all analyte concentrations and the running buffer to minimize bulk refractive index effects.
2. SPR Measurement:
- Equilibrate the system with running buffer until a stable baseline is achieved.
- Inject the different concentrations of the analyte over the sensor surface for a defined period (e.g., 120 seconds) to monitor the association phase.
- Switch back to the running buffer flow for a defined period (e.g., 300 seconds) to monitor the dissociation phase.
- After each cycle, regenerate the sensor surface using a specific solution (e.g., a short pulse of low pH buffer or high salt concentration) to remove the bound analyte.
- Include a reference flow cell (e.g., an activated and deactivated surface without immobilized protein) to subtract non-specific binding and bulk refractive index changes.
3. Data Analysis:
- The output is a sensorgram, which plots the response units (RU) versus time.
- After subtracting the reference channel data, the sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software.
- This fitting provides the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
| Parameter | Description | Typical Range for Small Molecules |
| ka (M⁻¹s⁻¹) | Association rate constant. | 10³ - 10⁷ |
| kd (s⁻¹) | Dissociation rate constant. | 10⁻¹ - 10⁻⁵ |
| KD (M) | Equilibrium dissociation constant. | Micromolar (µM) to Nanomolar (nM) |
III. Thermodynamic Characterization with Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction[16][17][18]. By measuring the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment, ITC offers deep insights into the forces driving the interaction[17][18].
Causality in Experimental Design for ITC
ITC is a label-free, in-solution technique, which is a significant advantage as it measures the interaction of unmodified molecules in their native state[18]. Precise concentration determination of both the protein and the ligand is paramount for accurate stoichiometric and affinity measurements. The buffer composition of the protein and ligand solutions must be identical to minimize heats of dilution, which can interfere with the measurement of the heat of binding[17].
Caption: Workflow of an Isothermal Titration Calorimetry experiment.
Detailed Protocol for ITC Analysis
1. Sample Preparation:
- ITC Buffer: A buffer with a low ionization enthalpy, such as phosphate or HEPES buffer, is recommended. Both the protein and ligand solutions must be prepared in the exact same buffer from the same stock solution.
- Protein Solution: Prepare the protein solution in the ITC buffer at a concentration typically 10-20 times the expected KD.
- Ligand Solution: Prepare the (3-(2-Bromophenyl)isoxazol-5-YL)methanamine solution in the ITC buffer at a concentration 10-15 times higher than the protein concentration.
- Degassing: Thoroughly degas both the protein and ligand solutions immediately before the experiment to prevent bubble formation in the calorimeter.
2. ITC Measurement:
- Load the protein solution into the sample cell and the ligand solution into the injection syringe.
- Allow the system to equilibrate to the desired temperature (e.g., 25°C).
- Perform a series of small, sequential injections (e.g., 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
- The instrument measures the heat change associated with each injection.
3. Data Analysis:
- The raw data is a series of peaks, with the area of each peak corresponding to the heat change upon injection.
- Integrate the area of each peak and plot the heat change per mole of injectant against the molar ratio of ligand to protein.
- Fit this binding isotherm to a suitable binding model (e.g., a single-site binding model) to determine the thermodynamic parameters.
| Parameter | Description |
| KD (M) | Equilibrium dissociation constant, a measure of affinity. |
| n | Stoichiometry of binding (ligand molecules per protein molecule). |
| ΔH (kcal/mol) | Enthalpy change of binding. |
| ΔS (cal/mol·K) | Entropy change of binding. |
IV. Application in Affinity Chromatography
Affinity chromatography is a powerful purification technique that utilizes the specific binding interaction between a ligand immobilized on a solid support and its binding partner[19][20][21]. The methanamine group on (3-(2-Bromophenyl)isoxazol-5-YL)methanamine can be used to covalently couple the molecule to an activated chromatography resin, creating an affinity matrix for the purification of its target protein(s).
Causality in Experimental Design for Affinity Chromatography
The choice of resin and coupling chemistry is critical for creating a stable and effective affinity matrix. NHS-activated resins are commonly used for coupling ligands containing primary amines[22]. A spacer arm between the ligand and the resin matrix can be beneficial to reduce steric hindrance and improve the accessibility of the ligand to the target protein[20].
Protocol for Affinity Matrix Preparation and Protein Purification
1. Preparation of the Affinity Resin:
- Swell the NHS-activated Sepharose resin in a cold, low ionic strength coupling buffer (e.g., 0.1 M NaHCO3, 0.5 M NaCl, pH 8.3).
- Dissolve (3-(2-Bromophenyl)isoxazol-5-YL)methanamine in the coupling buffer.
- Mix the ligand solution with the swollen resin and incubate overnight at 4°C with gentle agitation to allow for covalent coupling.
- Wash the resin extensively with the coupling buffer to remove any unreacted ligand.
- Block any remaining active groups on the resin by incubating with a blocking agent like ethanolamine.
- Wash the resin with alternating high and low pH buffers to remove any non-covalently bound molecules.
2. Protein Purification:
- Pack the affinity resin into a chromatography column and equilibrate with a binding buffer (e.g., PBS, pH 7.4).
- Load the cell lysate or protein mixture containing the target protein onto the column.
- Wash the column extensively with the binding buffer to remove unbound proteins.
- Elute the bound target protein by changing the buffer conditions to disrupt the ligand-protein interaction. This can be achieved by:
- Changing the pH.
- Increasing the ionic strength.
- Using a competitive eluting agent (a molecule that also binds to the target protein).
- Collect the eluted fractions and analyze them by SDS-PAGE and Western blotting to confirm the purity and identity of the target protein.
Conclusion
(3-(2-Bromophenyl)isoxazol-5-YL)methanamine represents a promising scaffold for the development of novel protein ligands. The application of robust biophysical techniques such as Fluorescence Polarization, Surface Plasmon Resonance, and Isothermal Titration Calorimetry is essential for the detailed characterization of its binding properties. The protocols and insights provided in these application notes offer a comprehensive framework for researchers to elucidate the affinity, kinetics, and thermodynamics of this compound's interaction with its protein targets, thereby accelerating its potential development in various research and therapeutic areas.
References
- The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.).
- Sahoo, B. M., Kumar, B. V. V. R., Panda, K. C., Banik, B. K., Tiwari, A., & Tiwari, V. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Bentham Science.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2022). MDPI.
- Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025). ResearchGate.
- Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (n.d.). nanomicronspheres.
- Surface Plasmon Resonance for Protein-Protein Interactions. (2021). Affinité Instruments.
- Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands. (n.d.). PubMed.
- Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. (n.d.). PMC - NIH.
- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.
- Isoxazole Derivatives as Regulators of Immune Functions. (2018). PMC.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.).
- Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. (n.d.). PMC.
- Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Con. (n.d.). The Royal Society of Chemistry.
- Characterization of Small Molecule-Protein Interactions Using SPR Method. (n.d.). PubMed.
- FLUORESCENCE POLARIZATION ASSAYS. (n.d.). BPS Bioscience.
- ISOTHERMAL TITRATION CALORIMETRY: THEORY AND PRACTICE. (n.d.).
- Isoxazole‐Derived Amino Acids are Bromodomain‐Binding Acetyl‐Lysine Mimics. (n.d.). NIH.
- Overview of Affinity Purification. (n.d.). Thermo Fisher Scientific - US.
- Isothermal titration calorimetry: Principles and experimental design. (n.d.). CureFFI.org.
- A beginner's guide to surface plasmon resonance. (2023). The Biochemist - Portland Press.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
- Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (n.d.). PMC.
- Establishing and optimizing a fluorescence polarization assay. (n.d.). Molecular Devices.
- Affinity Chromatography | Principles. (n.d.). Cube Biotech.
- Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. (n.d.). PubMed.
- 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. (n.d.). PMC.
- Protein-Small Molecule Biomolecular Interactions - a Retrospective. (2024). White Paper.
- Antibody purification by affinity chromatography based on small molecule affinity ligands identified by SPR-based screening of chemical microarrays. (2011). PubMed.
- Isothermal Titration Calorimetry (ITC). (n.d.). Center for Macromolecular Interactions.
- Fluorescence Polarization Detection. (n.d.). BMG LABTECH.
- Biacore SPR for small-molecule discovery. (n.d.). Cytiva.
- Affinity Chromatography and its use in Antibody Purification. (2024). G-Biosciences.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. (n.d.). Malvern Panalytical.
- A Closer Look at Affinity Ligands. (2024). BioPharm International.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Optimization of 3,5-dimethylisoxazole derivatives as potent bromodomain ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isoxazole‐Derived Amino Acids are Bromodomain‐Binding Acetyl‐Lysine Mimics: Incorporation into Histone H4 Peptides and Histone H3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and pharmacological characterization of N-(3-ethylbenzo[d]isoxazol-5-yl) sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. affiniteinstruments.com [affiniteinstruments.com]
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Troubleshooting & Optimization
Technical Support Center: Optimization of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine Synthesis
Ticket ID: ISOX-2-BR-YIELD-OPT Status: Open Subject: Yield improvement and troubleshooting for ortho-substituted isoxazole methanamine via [3+2] cycloaddition.
Executive Summary & Core Challenge
The Bottleneck: The primary yield-killer in synthesizing (3-(2-Bromophenyl)isoxazol-5-yl)methanamine is the "Ortho-Effect" combined with the instability of the free amine.
-
Steric Hindrance: The bromine atom at the ortho position (2-Br) creates significant steric bulk near the reactive nitrile oxide center. This slows down the rate of the [3+2] cycloaddition with the alkyne.
-
Dimerization Risk: Because the cycloaddition is slowed, the transient nitrile oxide intermediate has a longer residence time, increasing the probability of reacting with itself to form a furoxan dimer (1,2,5-oxadiazole-2-oxide). This is the main cause of low yields (often <30%).
-
Amine Instability: The free primary amine product is prone to oxidation and polymerization.
The Solution: This guide details the "Slow-Release / High-Concentration" protocol using N-Boc-propargylamine to mitigate dimerization and ensure 3,5-regioselectivity.
The "Golden Route" Protocol
Recommendation: Do not use free propargylamine. Use N-Boc-propargylamine . Reasoning: Free amines can act as nucleophiles toward the nitrile oxide or hydroximoyl chloride, leading to complex side mixtures. The Boc group provides steric bulk (enhancing 3,5-selectivity) and protects the nitrogen.
Step-by-Step Methodology
Phase A: Preparation of the Hydroximoyl Chloride (The Precursor)
Target: Convert 2-bromobenzaldehyde oxime to 2-bromo-N-hydroxybenzimidoyl chloride.
-
Reagents: 2-Bromobenzaldehyde oxime (1.0 eq), NCS (N-Chlorosuccinimide) (1.1 eq), DMF (dry).
-
Procedure:
-
Dissolve oxime in DMF (0.5 M concentration).
-
Add NCS portion-wise at 0°C.
-
Allow to warm to Room Temperature (RT) and stir for 2-3 hours.
-
Checkpoint: Monitor by TLC. The oxime spot should disappear.[1]
-
Workup: Dilute with water, extract with Et₂O, wash with brine, dry over Na₂SO₄. Evaporate to obtain the chloro-oxime (hydroximoyl chloride).
-
Note: Do not purify by column chromatography; use crude immediately to prevent decomposition.
-
Phase B: The Optimized [3+2] Cycloaddition
Target: (3-(2-Bromophenyl)isoxazol-5-yl)methanamine (Boc-protected).
-
Reagents: Crude Hydroximoyl Chloride (from Phase A), N-Boc-propargylamine (1.2 - 1.5 eq), Triethylamine (TEA) (1.2 eq), DCM (Dichloromethane).
-
Critical Technique (The Anti-Dimerization Trick):
-
Dissolve N-Boc-propargylamine (the alkyne) in DCM in the reaction flask.
-
Dissolve the Hydroximoyl Chloride in a separate syringe or addition funnel.
-
Dissolve TEA in a separate syringe or addition funnel.
-
Simultaneous Slow Addition: Add both the Hydroximoyl Chloride solution and the TEA solution to the stirring alkyne solution dropwise over 4–6 hours using a syringe pump.
-
Why? This keeps the instantaneous concentration of the nitrile oxide extremely low, while the alkyne concentration remains high relative to the dipole. This kinetics forces the nitrile oxide to react with the alkyne (desired) rather than itself (dimerization).
-
Phase C: Deprotection & Salt Formation
Target: Final Amine Hydrochloride Salt.
-
Dissolve the Boc-isoxazole in 1,4-Dioxane (or MeOH).
-
Add 4M HCl in Dioxane (5 eq). Stir at RT for 2-4 hours.
-
Isolation: Dilute with Et₂O. The product should precipitate as a white/off-white solid. Filter and wash with Et₂O.
-
Yield Improvement: This avoids liquid-liquid extraction of the free amine, which is often water-soluble and hard to recover.
-
Data & Troubleshooting
Yield Comparison: Reagent Protocols
| Variable | Standard Protocol | Optimized Protocol (Recommended) |
| Alkyne | Propargylamine (Free) | N-Boc-propargylamine |
| Oxidant | Chloramine-T | NCS (N-Chlorosuccinimide) |
| Addition Mode | One-pot / Fast Addition | Slow Simultaneous Addition (Syringe Pump) |
| Major Impurity | Furoxan Dimer (>20%) | Furoxan Dimer (<5%) |
| Regioselectivity | 85:15 (3,5- vs 3,4-) | >95:5 (3,5-isomer) |
| Typical Yield | 35 - 45% | 75 - 85% |
Troubleshooting Guide (FAQ Format)
Q1: I see a major spot on TLC that is less polar than my product. What is it?
-
Diagnosis: This is likely the Furoxan dimer (3,4-bis(2-bromophenyl)-1,2,5-oxadiazole 2-oxide).
-
Fix: Your addition rate of base/chloro-oxime was too fast. The nitrile oxide concentration spiked, leading to self-reaction. Repeat the reaction using a syringe pump for addition over 6+ hours.
Q2: My product is a sticky oil that won't crystallize.
-
Diagnosis: Free isoxazole amines are often oils.
-
Fix: Do not try to isolate the free base. Convert it directly to the Hydrochloride salt (using HCl/Ether) or Oxalate salt. These are crystalline solids that are easier to purify and store.
Q3: Why NCS instead of Chloramine-T?
-
Expert Insight: Chloramine-T requires a protic solvent (usually ethanol/water) to function effectively. However, the [3+2] cycloaddition works best in non-polar, anhydrous solvents (like DCM or Toluene) to minimize solvation of the dipole, which can reduce reaction rates. NCS allows you to work in anhydrous DMF/DCM, compatible with the optimal cycloaddition conditions.
Visualizing the Mechanism & Logic
Diagram 1: The Reaction Pathway & Dimerization Trap
Caption: The kinetic competition between the desired cycloaddition (Path A) and the dimerization side-reaction (Path B). Slow addition favors Path A.
Diagram 2: Troubleshooting Logic Tree
Caption: Diagnostic workflow for identifying the root cause of yield loss based on Thin Layer Chromatography (TLC) profiles.
References
-
Himo, F., et al. (2005). "Mechanisms of Nitrile Oxide Cycloadditions." Journal of the American Chemical Society. (Discusses the kinetics of dimerization vs. cycloaddition).
-
Organic Chemistry Portal. (n.d.). "Synthesis of Isoxazoles." (General overview of [3+2] cycloaddition methodologies and regioselectivity).
-
Koufaki, M., et al. (2014).[2] "Synthesis of 3,5-disubstituted isoxazoles via copper(I)-catalyzed cycloaddition." (Highlights the use of catalytic methods, though thermal methods are preferred for ortho-bromo substrates).
-
BenchChem. (2025).[3] "Troubleshooting guide for the synthesis of isoxazole derivatives." (Practical tips on purification and handling furoxan byproducts).
Sources
Troubleshooting (3-(2-Bromophenyl)isoxazol-5-YL)methanamine purification by chromatography
Technical Support Center: Purification of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine
Status: Operational Ticket ID: PUR-ISOX-005 Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to purify (3-(2-Bromophenyl)isoxazol-5-yl)methanamine . This molecule presents a classic "dual-threat" in chromatography:
-
The Primary Amine (
): This group is highly basic ( ) and polar. It interacts aggressively with the acidic silanol groups ( ) on standard silica gel, leading to severe peak tailing and irreversible adsorption (yield loss). -
The Isoxazole Core: While generally stable, the isoxazole ring can degrade under harsh acidic conditions or strong reduction. The 2-bromophenyl group adds lipophilicity but also significant UV absorbance, which can sometimes mask lower-absorbing impurities.
This guide provides a self-validating troubleshooting workflow to resolve tailing, poor separation, and recovery issues.
Module 1: The "Tailing" Crisis (Peak Shape Issues)
User Question: "My product elutes as a broad streak rather than a distinct spot on TLC, and the column fraction peaks are tailing badly. How do I fix this?"
Technical Diagnosis:
This is the Silanol Effect .[1] Standard silica gel is slightly acidic (
The Solution: Competitive Inhibition You must introduce a "sacrificial" base into your mobile phase to saturate the silanol sites before your product interacts with them.
Protocol A: The Ammonia Method (Gold Standard)
-
Applicability: Best for final purity; ammonia is volatile and leaves no residue.
-
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (
). -
The "Magic" Ratio: Start with 90:9:1 (DCM : MeOH :
).-
Note: Use
Ammonia in Methanol (commercially available) rather than aqueous ammonium hydroxide to prevent phase separation in DCM.
-
Protocol B: The Triethylamine (TEA) Pre-Wash (Heavy Duty) If ammonia is insufficient, use TEA. However, TEA is harder to remove (bp 89°C).
-
Slurry Pack your silica column using Hexane containing 1% Triethylamine .
-
Flush with 2 column volumes (CV) of this mixture.
-
Run your purification using your standard gradient (e.g., DCM/MeOH) without adding more TEA to the mobile phase. The pre-absorbed TEA blocks the active sites.
Critical Warning: Do not use acetone or ethyl acetate with primary amines if you plan to store fractions for long periods; primary amines can form imines (Schiff bases) or acetamides over time in these solvents.
Module 2: Separation & Selectivity
User Question: "I fixed the tailing, but now my product co-elutes with a non-polar impurity (likely the starting nitrile or aldehyde). How do I separate them?"
Technical Diagnosis: The 2-bromophenyl group makes your molecule significantly lipophilic despite the amine tail. In high-strength solvents (like pure MeOH), the hydrophobic selectivity is lost.
The Solution: Solvent System Switching Move away from "brute force" polarity (MeOH) and utilize selectivity modifiers.[2]
| Solvent System | Composition | Rationale |
| System A (Standard) | DCM / MeOH / | Good solubility.[3] High capacity. Poor selectivity for closely related lipophilic impurities.[1] |
| System B (High Selectivity) | EtOAc / EtOH / TEA (80:18:2) | Ethyl Acetate provides better separation of the isoxazole core from non-polar byproducts. Ethanol prevents silica dissolution better than Methanol. |
| System C (Green/Alternative) | TBME / MeOH / | tert-Butyl methyl ether (TBME) is excellent for separating amine-containing heterocycles. |
Step-by-Step Optimization:
-
Run TLC in System A . If
, increase MeOH. -
If co-elution occurs, switch to System B . The change in dipole moment often resolves the bromophenyl-isoxazole from non-basic impurities.
Module 3: Solubility & Loading
User Question: "My crude material is an oil that doesn't dissolve well in the mobile phase (DCM/Hexane), or it crashes out when I add it to the column."
Technical Diagnosis: The free base of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine is likely an oil or low-melting solid, but if it has formed a carbonate salt (from air) or HCl salt (from workup), it will be insoluble in DCM.
The Solution: Dry Loading Liquid loading polar amines often leads to band broadening (the "top-hat" effect). Dry loading is mandatory for high-resolution separation of this molecule.
Protocol: Celite Dry Load
-
Dissolve crude mixture in minimal Methanol (even if running a DCM column).
-
Add Celite 545 (ratio 1:2 crude to Celite by weight).
-
Rotovap to dryness. You should have a free-flowing powder.
-
Pack this powder on top of your equilibrated silica column.
-
Why this works: Methanol ensures the amine is fully dissolved and distributed on the Celite, but is removed before chromatography, preventing "solvent wash" effects.
-
Module 4: Post-Purification Stability
User Question: "My purified product turned yellow and gummy after sitting on the bench for a day. What happened?"
Technical Diagnosis: Primary benzylic-type amines (like isoxazol-5-yl methanamine) are reactive.
-
Carbamate Formation: They react with atmospheric
to form carbamic acids/salts (white crust). -
Oxidation: The amine can oxidize to the imine or aldehyde, turning the sample yellow/brown.
The Solution: Immediate Salt Formation Do not store the free base. Convert it to the Hydrochloride (HCl) or Oxalate salt immediately after pooling fractions.
Protocol: HCl Salt Formation
-
Pool clean fractions and rotovap to an oil.
-
Dissolve in minimal Diethyl Ether or DCM .
-
Add 2M HCl in Ether (or Dioxane) dropwise at 0°C.
-
A white precipitate will form. Filter and wash with ether.
-
Result: The HCl salt is stable, non-hygroscopic, and resistant to oxidation.
-
Visual Troubleshooting Guides
Figure 1: The Purification Decision Tree
Use this logic flow to determine your optimal purification strategy.
Caption: Decision matrix for optimizing the purification of polar isoxazole amines.
Figure 2: The Silanol Blocking Mechanism
Visualizing why ammonia/TEA is necessary for your specific molecule.
Caption: Competitive inhibition mechanism. The modifier (Red) blocks acidic silica sites, allowing the amine product (Blue) to elute freely.
References
-
Biotage. (2023).[1][2] Strategies for the Flash Purification of Ionizable Compounds. Biotage Application Notes. [Link]
-
Teledyne ISCO. (2012). Purification of Primary Amines using RediSep C18 Columns.[4] Teledyne ISCO Application Note AN87. [Link]
-
University of Rochester, Dept. of Chemistry. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel.[3][Link]
-
PubChem. (2024).[5][6] Isoxazol-5-ylmethanamine hydrochloride (Compound Summary). National Library of Medicine. [Link]
-
Reich, H. J. (2017). Chromatography Solvent Systems.[3][7][8] University of Wisconsin-Madison Organic Chemistry Data. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. biotage.com [biotage.com]
- 3. Chromatography [chem.rochester.edu]
- 4. teledyneisco.com [teledyneisco.com]
- 5. 1-(1,2-Oxazol-5-yl)methanamine | C4H6N2O | CID 18442594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Isoxazol-5-ylmethanamine hydrochloride | C4H7ClN2O | CID 18442593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Navigating Solubility Challenges with (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
Welcome to the dedicated technical support center for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the common yet critical challenge of aqueous solubility with this compound. This guide offers in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine into your research and development workflows.
Understanding the Molecule: A Triad of Influences
The solubility of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine is governed by the interplay of its three key structural features: the isoxazole ring, the bromophenyl group, and the methanamine side chain.
-
The Isoxazole Core: Generally, the isoxazole ring is a stable aromatic system. However, its stability can be pH-dependent, with a tendency for ring opening under strongly basic conditions, a factor to consider when exploring pH-modification for solubility enhancement.[1][2]
-
The Bromophenyl Substituent: The presence of the lipophilic bromophenyl group significantly contributes to the molecule's low intrinsic aqueous solubility. The bromine atom, being electron-withdrawing, can also influence the pKa of the molecule.
-
The Methanamine Group: This basic primary amine is the key to unlocking solubility. Through protonation, it can form salts with significantly improved aqueous solubility. Understanding and manipulating the pKa of this group is central to many of the strategies outlined below.
Frequently Asked Questions (FAQs)
Q1: My stock solution of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine in a common organic solvent like DMSO is precipitating when I dilute it into my aqueous buffer. What is happening and how can I prevent this?
A1: This is a common issue known as "antisolvent precipitation." Dimethyl sulfoxide (DMSO) is an excellent solvent for many non-polar compounds, but its miscibility with water can lead to the drug crashing out of solution when the local concentration of the organic solvent is rapidly decreased.[3]
Troubleshooting Steps:
-
Decrease the Stock Concentration: A lower concentration in your initial DMSO stock will reduce the degree of supersaturation upon dilution.
-
Optimize the Dilution Method:
-
Add the DMSO stock to the aqueous buffer dropwise while vortexing or stirring vigorously. This promotes rapid mixing and avoids localized high concentrations of the compound.
-
Consider a serial dilution approach, where the DMSO stock is first diluted into a mixture of buffer and an organic co-solvent before the final dilution into the purely aqueous medium.
-
-
Utilize a Co-solvent in the Final Buffer: Incorporating a small percentage (e.g., 1-5%) of a water-miscible organic solvent like ethanol or propylene glycol in your final aqueous buffer can help maintain solubility.[4]
Q2: I am struggling to achieve a desired concentration in my aqueous assay buffer. What are the primary strategies I should explore to improve the solubility of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine?
A2: The primary strategies for enhancing the aqueous solubility of this compound revolve around modifying the properties of the molecule itself or the solvent system. The most effective approaches for this amine-containing compound are:
-
pH Adjustment and Salt Formation: This is the most direct and often most effective method. By lowering the pH of the aqueous solution, the primary amine group will become protonated, forming a more soluble ammonium salt.
-
Use of Co-solvents: As mentioned above, adding a water-miscible organic solvent can increase the solubility of the compound in the aqueous phase.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their apparent solubility in water.
Q3: What is the optimal pH range to work with for solubilizing (3-(2-Bromophenyl)isoxazol-5-YL)methanamine?
Q4: I have formed the hydrochloride salt of my compound, but I am still observing precipitation in my phosphate buffer. Why is this happening?
A4: This could be due to a "common ion effect" or buffer-excipient incompatibility. If your buffer contains a high concentration of chloride ions, it can suppress the dissolution of the hydrochloride salt. Additionally, high concentrations of phosphate buffers can sometimes lead to the precipitation of salts, especially in the presence of organic co-solvents.[5]
Troubleshooting Steps:
-
Switch to a Different Buffer System: Consider using a buffer that does not contain chloride ions, such as citrate or acetate buffers.
-
Reduce Buffer Concentration: If possible, lower the molarity of your phosphate buffer.
-
Evaluate Buffer-Co-solvent Compatibility: If you are using a co-solvent, ensure that your buffer salts are soluble in the final mixture. It is good practice to test the solubility of the buffer in the highest anticipated concentration of the organic solvent.[6]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed breakdown of common problems and their solutions, organized by the experimental stage.
| Problem | Potential Cause | Recommended Solution |
| Initial Dissolution | ||
| Compound is insoluble in water and common buffers. | High lipophilicity of the bromophenyl group and neutral amine. | Convert to a salt form (e.g., hydrochloride) or use a co-solvent system. |
| Oily film forms at the bottom of the vial. | Compound is "oiling out" instead of dissolving. | Increase the amount of organic co-solvent or try a different co-solvent. Sonication may also help break up the oil and promote dissolution. |
| Working with Stock Solutions | ||
| Precipitation upon dilution of DMSO stock into aqueous buffer. | Antisolvent precipitation due to rapid change in solvent polarity. | See FAQ Q1. |
| Cloudiness or precipitation in the final assay plate. | Exceeding the solubility limit in the final assay conditions. | Re-evaluate the final concentration and consider further optimization of the formulation (e.g., higher co-solvent percentage, use of cyclodextrins). |
| pH-Based Solubilization | ||
| Compound precipitates after adjusting the pH upwards. | The pH has crossed the pKa, leading to the formation of the less soluble free base. | Maintain the pH of the solution well below the pKa of the compound. |
| Inconsistent results with pH adjustment. | Buffer capacity is insufficient to maintain the target pH. | Use a buffer with a pKa close to the desired pH and ensure its concentration is adequate. |
| Salt Forms | ||
| Salt form is not significantly more soluble than the free base. | The chosen counter-ion may not be optimal. | Perform a salt screening study with various pharmaceutically acceptable acids (e.g., mesylate, tosylate, citrate).[7] |
| Salt precipitates over time in a buffered solution. | Potential for common ion effect or instability of the salt in that specific buffer. | See FAQ Q4. |
Experimental Protocols
Protocol 1: Preparation of a Hydrochloride Salt for Enhanced Aqueous Solubility
This protocol describes a straightforward method for converting the free base of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine to its more soluble hydrochloride salt.
Materials:
-
(3-(2-Bromophenyl)isoxazol-5-YL)methanamine (free base)
-
Anhydrous diethyl ether or another suitable non-polar solvent
-
2 M HCl in diethyl ether (or a solution of HCl in a compatible solvent)
-
Magnetic stirrer and stir bar
-
Glass vial or round-bottom flask
-
Filtration apparatus (e.g., Büchner funnel or fritted glass filter)
Procedure:
-
Dissolve a known quantity of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine free base in a minimal amount of anhydrous diethyl ether.
-
While stirring, add the 2 M HCl solution dropwise.
-
Observe for the formation of a precipitate, which is the hydrochloride salt.
-
Continue adding the HCl solution until no further precipitation is observed.
-
Stir the resulting suspension for 30 minutes at room temperature.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or excess HCl.
-
Dry the resulting white to off-white solid under vacuum to obtain the hydrochloride salt.
Protocol 2: Determination of a pH-Solubility Profile
This protocol outlines the steps to determine the aqueous solubility of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine across a range of pH values.
Materials:
-
(3-(2-Bromophenyl)isoxazol-5-YL)methanamine (as free base or a salt)
-
A series of buffers covering a pH range from 2 to 10 (e.g., glycine-HCl, acetate, phosphate, borate)
-
Vials with screw caps
-
Shaking incubator or orbital shaker set to 25°C or 37°C
-
Syringe filters (0.22 µm)
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)[8]
Procedure:
-
Add an excess amount of the compound to vials containing each of the different pH buffers.
-
Cap the vials tightly and place them in a shaking incubator at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually confirm that excess solid is still present in each vial.
-
Carefully withdraw an aliquot from the supernatant of each vial, avoiding the solid material.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered samples as necessary for analysis.
-
Quantify the concentration of the dissolved compound in each sample using a validated analytical method.
-
Plot the measured solubility (e.g., in mg/mL or µM) as a function of the final measured pH of each buffer after equilibration.
Visualizing Workflows
Diagram 1: Troubleshooting Workflow for Aqueous Solubility Issues
Caption: A decision tree for troubleshooting solubility issues.
Diagram 2: Experimental Workflow for pH-Solubility Profiling
Caption: A stepwise guide for determining a pH-solubility profile.
References
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Advances. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information. [Link]
-
HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. (2022). KNAUER. [Link]
-
Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections Con. The Royal Society of Chemistry. [Link]
-
Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate. [Link]
-
CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. HELDA - University of Helsinki. [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. PubMed. [Link]
-
Salt Screening and Selection. ResearchGate. [Link]
-
The bromination kinetics of phenolic compounds in aqueous solution. ResearchGate. [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. [Link]
-
A review on solubility enhancement technique for pharmaceutical drugs. GSC Online Press. [Link]
-
Quantitative Kinetics of the Rapid Bromination of Isoxazole in Bromide- Free Aqueous Medium using Hydrodynamic Voltammetry. Journal of ISAS. [Link]
-
Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19. National Center for Biotechnology Information. [Link]
-
How to avoid ammonium salt precipitation during the LC gradient - WKB14438. Waters. [Link]
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 6. support.waters.com [support.waters.com]
- 7. researchgate.net [researchgate.net]
- 8. Making sure you're not a bot! [helda.helsinki.fi]
Technical Support Center: Synthesis and Reaction Mechanisms of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
Welcome to the technical support center for the synthesis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and related isoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions in a user-friendly format to address specific challenges you may encounter during your experimental work. Our aim is to provide not just procedural steps, but also the underlying mechanistic rationale to empower you to make informed decisions in the laboratory.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What is the general synthetic strategy for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine?
-
How stable is the isoxazole ring to common synthetic reagents?
-
What are the main challenges in introducing the 2-bromophenyl substituent?
-
-
Troubleshooting Guide: Synthesis of the Isoxazole Core
-
Problem: Low or no yield of the desired 3-(2-bromophenyl)isoxazole intermediate.
-
Problem: Formation of regioisomeric isoxazole byproducts.
-
-
Troubleshooting Guide: Conversion of (3-(2-Bromophenyl)isoxazol-5-yl)methanol to the Methanamine
-
Problem: Incomplete oxidation of the starting alcohol to the aldehyde.
-
Problem: Low yield in the reductive amination step.
-
Problem: Ring opening of the isoxazole during functional group transformations.
-
-
Alternative Synthetic Routes and Their Challenges
-
What are the pros and cons of a Mitsunobu reaction for this conversion?
-
Can I convert the alcohol to a leaving group and substitute with an amine?
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine?
A1: The most common and versatile approach involves a multi-step synthesis. The core of this strategy is the construction of the 3,5-disubstituted isoxazole ring, followed by functional group manipulation at the 5-position to introduce the methanamine moiety.
A widely accepted pathway is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[1][2][3] In this case, 2-bromobenzonitrile oxide (generated in situ from 2-bromobenzaldoxime) reacts with propargyl alcohol to yield (3-(2-bromophenyl)isoxazol-5-yl)methanol. This intermediate is then oxidized to the corresponding aldehyde, which subsequently undergoes reductive amination to afford the target compound, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
Q2: How stable is the isoxazole ring to common synthetic reagents?
A2: The isoxazole ring, particularly when 3,5-disubstituted, is generally quite stable to a range of synthetic conditions, including many oxidizing agents and acidic or basic conditions.[4][5] This stability is attributed to its aromatic character. However, the N-O bond is the most labile part of the ring and can be susceptible to cleavage under certain reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[5] It is also sensitive to some strong bases and photochemical conditions. For the proposed synthetic route, the isoxazole ring is expected to be stable during the oxidation of the alcohol and the subsequent reductive amination, provided that appropriate reagents are chosen.
Q3: What are the main challenges in introducing the 2-bromophenyl substituent?
A3: The primary challenge lies in potential steric hindrance from the ortho-bromo group. This can influence the rate and efficiency of the [3+2] cycloaddition reaction. When preparing the initial 2-bromobenzaldoxime, care must be taken to ensure complete conversion, as unreacted 2-bromobenzaldehyde can complicate purification. During the cycloaddition, the steric bulk of the 2-bromophenyl group does not typically affect the regioselectivity of the reaction with a terminal alkyne like propargyl alcohol, but it might require slightly longer reaction times or elevated temperatures compared to an unsubstituted phenyl ring.
Troubleshooting Guide: Synthesis of the Isoxazole Core
Problem: Low or no yield of the desired 3-(2-bromophenyl)isoxazole intermediate.
This issue can arise from several factors, primarily related to the generation and reactivity of the nitrile oxide intermediate.
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Incomplete formation of 2-bromobenzaldoxime | Ensure the reaction of 2-bromobenzaldehyde with hydroxylamine goes to completion. Monitor by TLC. Consider extending the reaction time or using a slight excess of hydroxylamine hydrochloride. | The aldoxime is the direct precursor to the nitrile oxide. Incomplete formation will naturally lead to a lower overall yield. |
| Inefficient in situ generation of 2-bromobenzonitrile oxide | The choice of oxidizing agent and base is critical. Common methods include the use of sodium hypochlorite (bleach) or N-chlorosuccinimide (NCS) in the presence of a base like triethylamine. Ensure the slow addition of the oxidizing agent to the aldoxime solution to maintain a low concentration of the reactive nitrile oxide and minimize side reactions. | Nitrile oxides are highly reactive and can dimerize to form furoxans if their concentration becomes too high. Slow generation favors the desired cycloaddition reaction. |
| Decomposition of the nitrile oxide | Nitrile oxides can be thermally unstable. Maintain the reaction temperature as specified in the protocol, typically at or below room temperature. | Higher temperatures can accelerate the decomposition of the nitrile oxide, leading to a lower yield of the desired isoxazole. |
| Low reactivity of propargyl alcohol | Ensure the propargyl alcohol is of high purity. While generally reactive, a slight excess (1.2-1.5 equivalents) can be used to drive the reaction to completion. | Le Châtelier's principle dictates that increasing the concentration of one reactant can shift the equilibrium towards the products. |
Problem: Formation of regioisomeric isoxazole byproducts.
While the reaction of a nitrile oxide with a terminal alkyne is generally highly regioselective, the formation of the undesired regioisomer can occasionally be observed.
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Reaction conditions favoring the undesired regioisomer | This is less common with terminal alkynes but can be influenced by the solvent and temperature. Adhere to established protocols that have been shown to favor the desired 3,5-disubstituted product. | The regioselectivity of [3+2] cycloadditions is governed by the electronic and steric properties of the dipole and dipolarophile. For terminal alkynes, the formation of the 3,5-disubstituted isoxazole is generally favored. |
| Difficult purification | The two regioisomers can have very similar polarities, making separation by column chromatography challenging. Experiment with different solvent systems for chromatography, and consider using a different stationary phase like alumina if silica gel is ineffective. | Finding an optimal mobile phase that can differentiate between the subtle structural differences of the regioisomers is key to successful purification. |
Troubleshooting Guide: Conversion of (3-(2-Bromophenyl)isoxazol-5-yl)methanol to the Methanamine
Problem: Incomplete oxidation of the starting alcohol to the aldehyde.
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Insufficient oxidizing agent | Use a slight excess (1.1-1.5 equivalents) of the oxidizing agent (e.g., Dess-Martin periodinane or the reagents for Swern oxidation) to ensure complete conversion. | The oxidation is a stoichiometric reaction, so a sufficient amount of the oxidant is necessary to consume all of the starting alcohol. |
| Decomposition of the oxidizing agent | Dess-Martin periodinane (DMP) is sensitive to moisture.[4] Ensure it is stored in a desiccator and handled under an inert atmosphere. For Swern oxidation, the activated DMSO intermediate is thermally unstable and must be prepared and used at low temperatures (typically -78 °C).[6][7][8][9][10] | Moisture will deactivate DMP, and warming the Swern reagent will cause it to decompose, leading to an incomplete reaction. |
| Over-oxidation to the carboxylic acid | This is a concern with stronger oxidizing agents but is generally avoided with mild reagents like DMP and Swern oxidation.[7] If over-oxidation is observed, ensure the reaction is not allowed to proceed for an extended period after the starting material is consumed. | Mild oxidizing agents are selective for the conversion of primary alcohols to aldehydes and do not typically lead to the formation of carboxylic acids.[11] |
Experimental Protocol: Dess-Martin Oxidation of (3-(2-Bromophenyl)isoxazol-5-yl)methanol
-
Dissolve (3-(2-Bromophenyl)isoxazol-5-yl)methanol (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add Dess-Martin periodinane (1.2 eq.) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir vigorously until the solid dissolves and the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude aldehyde can often be used in the next step without further purification.
Problem: Low yield in the reductive amination step.
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Inefficient imine formation | Ensure the aldehyde is of good purity. The reaction with the amine source (e.g., ammonia or an ammonium salt) can be facilitated by the use of a dehydrating agent or by azeotropic removal of water. | Imine formation is a reversible equilibrium reaction. Removing water drives the equilibrium towards the formation of the imine, which is the intermediate that is subsequently reduced. |
| Choice of reducing agent | Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often used for reductive aminations.[12] It is generally more effective than sodium borohydride for this purpose. Sodium cyanoborohydride is also a good option. | STAB is particularly effective at reducing the protonated imine intermediate, which is more electrophilic and thus more readily reduced than the starting aldehyde. This selectivity minimizes the reduction of the aldehyde to the alcohol. |
| Reaction pH | The pH of the reaction is crucial. Imine formation is typically favored under slightly acidic conditions, which also protonate the imine, activating it for reduction. However, strongly acidic conditions can protonate the amine nucleophile, rendering it unreactive. A common practice is to add a small amount of acetic acid. | Optimizing the pH ensures a sufficient concentration of both the free amine to form the imine and the protonated imine for efficient reduction. |
| Side reactions | The primary amine product can potentially react with another molecule of the aldehyde to form a secondary amine. Using a large excess of the ammonia source can help to minimize this side reaction. | By Le Châtelier's principle, a high concentration of the primary amine starting material will favor the formation of the primary amine product. |
digraph "Reductive_Amination_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];Aldehyde [label="Isoxazole-5-carbaldehyde"]; Ammonia [label="Ammonia (NH3)"]; Imine [label="Iminium Ion Intermediate"]; Amine [label="(Isoxazol-5-yl)methanamine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Hydride [label="Hydride Source\n(e.g., STAB)"]; Aldehyde -> Imine [label="Reaction with Ammonia\nand Protonation"]; Ammonia -> Imine; Imine -> Amine [label="Reduction"]; Hydride -> Amine;
}
Problem: Ring opening of the isoxazole during functional group transformations.
While generally stable, harsh conditions can lead to the cleavage of the isoxazole ring.
| Potential Cause | Troubleshooting & Optimization | Scientific Rationale |
| Use of strong reducing agents | Avoid harsh reducing agents like lithium aluminum hydride (LiAlH₄) if possible, as these can potentially reduce the N-O bond of the isoxazole ring. The milder borohydride-based reagents are generally safe for this transformation. | The N-O bond is susceptible to cleavage under strongly reductive conditions. Milder reagents are more selective for the reduction of the imine. |
| Strongly basic or acidic conditions | While 3,5-disubstituted isoxazoles are relatively stable, prolonged exposure to strong acids or bases, especially at elevated temperatures, should be avoided.[13] Neutralize the reaction mixture promptly during workup. | Extreme pH can catalyze the hydrolysis or rearrangement of the isoxazole ring, leading to decomposition. |
Alternative Synthetic Routes and Their Challenges
Q4: What are the pros and cons of a Mitsunobu reaction for this conversion?
A4: The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including amines, with inversion of stereochemistry (not relevant for this achiral substrate).[1][14][15][16]
-
Pros:
-
It is a one-pot reaction that can directly convert the alcohol to a protected amine (e.g., using phthalimide as the nitrogen source).
-
The reaction is generally high-yielding and proceeds under mild conditions.[17]
-
-
Cons:
-
The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can be difficult to remove during purification.
-
The reagents (diethyl azodicarboxylate - DEAD, or diisopropyl azodicarboxylate - DIAD) are hazardous and require careful handling.
-
The pKa of the nucleophile is critical; for amines, a protected form like phthalimide or a sulfonamide is typically used.[17]
-
Q5: Can I convert the alcohol to a leaving group and substitute with an amine?
A5: Yes, this is a viable two-step alternative to reductive amination.
-
Activation of the Alcohol: The hydroxyl group of (3-(2-bromophenyl)isoxazol-5-yl)methanol can be converted into a good leaving group, such as a mesylate or tosylate, by reaction with methanesulfonyl chloride or toluenesulfonyl chloride, respectively, in the presence of a base like triethylamine or pyridine.
-
Nucleophilic Substitution: The resulting mesylate or tosylate can then be displaced by an amine source, such as ammonia or a protected amine equivalent like sodium azide followed by reduction, or using the Gabriel synthesis with potassium phthalimide followed by hydrazinolysis.
Challenges:
-
Stability of the activated alcohol: The mesylate or tosylate can be reactive and may need to be used immediately in the next step.
-
Side reactions: The use of a strong base in the first step could potentially lead to side reactions if not performed at low temperatures. In the substitution step, elimination reactions are a possibility, although less likely for a primary alcohol.
-
Harsh deprotection conditions: If a protected amine is used (e.g., phthalimide), the final deprotection step (e.g., with hydrazine) can sometimes be harsh and may require careful optimization to avoid affecting the isoxazole ring.
References
- Swern, D., et al. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide. A preparative, steric and mechanistic study. The Journal of Organic Chemistry, 43(13), 2480-2482.
- Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). Molecules.
- Dess–Martin Periodinane. Merck Millipore.
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2022).
- Dess–Martin oxid
- Swern Oxid
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). Eng. Proc.
- Alcohol to Aldehyde/Ketone using Swern Oxid
- Dess-Martin Oxid
- Mitsunobu Reaction. Alfa Chemistry.
- Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Biological and Molecular Chemistry.
- Amine synthesis by reductive amination (reductive alkyl
- Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (2024). Preprints.org.
- The Isoxazole Ring System: A Technical Guide to Stability and Reactivity for Drug Development Professionals. Benchchem.
- Synthesis and Biological Evaluation of Some Novel Isoxazole Derivatives. (2014). Journal of Heterocyclic Chemistry.
- Azides in the Synthesis of Various Heterocycles. (2022). Molecules.
- Novel Derivatives of Phenylisoxazole-3/5-Carbaldehyde Semicarbazone: Synthesis, Characterization, and Computational Studies. (2018). Journal of Chemistry.
- Modern Strategies for Heterocycle Synthesis. (2021). Molecules.
- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2014). Molecules.
- pH and temperature stability of the isoxazole ring in leflunomide. (2003). Drug Metabolism and Disposition.
- Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal.
- Swern Oxid
- The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. (2003). ARKIVOC.
- Novel donor-acceptor systems bearing an isoxazol-5-one core. (2021). ARKIVOC.
- Mitsunobu Reaction. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- The Swern Oxidation: Development of a High-Temperature Semicontinuous Process. (2019). Organic Process Research & Development.
- Tandem Oxidation/Halogenation of Aryl Allylic Alcohols under Moffatt−Swern Conditions. (2003). The Journal of Organic Chemistry.
- Troubleshooting guide for the synthesis of isoxazole deriv
- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry.
- Advances and challenges in the synthesis of pyrrole systems of a limited access. (2013). Russian Chemical Reviews.
- Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. (2013). Organic & Biomolecular Chemistry.
- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). Molecules.
- TEMPO‐Mediated Selective Synthesis of Isoxazolines, 5‐Hydroxy‐2‐isoxazolines, and Isoxazoles via Aliphatic δ‐C(sp3)‐H Bond Oxidation of Oximes. (2019). Chemistry – An Asian Journal.
- Editorial: Six-membered heterocycles: their synthesis and bio applic
- Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (2015). Organic & Biomolecular Chemistry.
- Mitsunobu Reaction - Common Conditions. Organic Chemistry Portal.
- Mitsunobu reaction. Organic Synthesis.
- Special Issue : Development of New Methods of Synthesis of Heterocycles. MDPI.
- Swern Oxid
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- 4. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
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Technical Support Center: Post-Synthesis Purification of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
Welcome to the technical support center for the purification of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-synthesis workup of this important pharmaceutical intermediate. The isoxazole moiety is a cornerstone in many pharmaceutical compounds, and ensuring its purity is paramount for downstream applications and regulatory compliance.[1][2] This resource provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the purity of your final product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Persistent Impurities After Initial Extraction
Q: I've performed a standard aqueous work-up and extraction, but my crude product still shows significant impurities on TLC and HPLC analysis. What are the likely culprits and how can I remove them?
A: This is a common challenge. The impurities likely consist of unreacted starting materials, byproducts from the isoxazole ring formation, or partially reacted intermediates.[3] Given the structure of your target molecule, key impurities could include:
-
Unreacted 2-bromobenzaldehyde or its corresponding oxime: These starting materials can persist if the reaction has not gone to completion.
-
Homocoupled byproducts: Depending on the synthetic route, side reactions can lead to undesired dimers or other coupled products.
-
Regioisomers: The cycloaddition reaction to form the isoxazole ring can sometimes yield regioisomers with similar polarities to the desired product, making them difficult to separate.[3]
Causality and Solution Workflow:
The primary amine functionality of your target compound can complicate standard purification procedures. The basic nature of the amine can lead to tailing on standard silica gel chromatography and may require specific conditions for effective separation.
dot
Caption: A decision workflow for the purification of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
Recommended Protocol: Acid-Base Extraction
This technique is highly effective for separating your basic amine product from neutral or acidic impurities.[4]
-
Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extract the organic layer with an aqueous solution of a mild acid (e.g., 1M HCl). Your amine product will be protonated and move into the aqueous layer as a water-soluble salt.
-
Wash the organic layer with water to ensure all the product has been transferred.
-
Separate the aqueous layer and basify it with a suitable base (e.g., 1M NaOH) to a pH > 10. This will deprotonate your amine, causing it to precipitate or become extractable back into an organic solvent.
-
Extract the basified aqueous layer with fresh organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Issue 2: Difficulty in Achieving High Purity by Column Chromatography
Q: I am struggling to get good separation of my product using standard silica gel column chromatography. The fractions are either contaminated or I am losing a significant amount of product.
A: The basicity of the amine in your target compound is likely causing strong interactions with the acidic silica gel, leading to peak tailing and poor separation. There are several strategies to overcome this:
| Method | Principle | Advantages | Considerations |
| Amine-Functionalized Silica | The stationary phase is basic, minimizing interactions with the basic analyte.[5][6] | Excellent peak shape, high resolution for basic compounds.[5] | Can be more expensive than standard silica. |
| Mobile Phase Modification | Adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase neutralizes the acidic sites on the silica gel.[4] | Cost-effective, uses standard silica columns. | The modifier needs to be removed from the final product. |
| Reversed-Phase Chromatography | Separation is based on hydrophobicity on a C18 stationary phase.[7] | Effective for polar and ionizable compounds.[6][7] | Requires different solvent systems (e.g., water/acetonitrile). |
Experimental Protocol: Column Chromatography on Amine-Functionalized Silica
-
Slurry Preparation: Prepare a slurry of amine-functionalized silica gel in the initial mobile phase solvent.
-
Column Packing: Carefully pack the column with the slurry to ensure a homogenous stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity with a more polar solvent (e.g., ethyl acetate) in a gradient.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
dot
Caption: Decision tree for selecting the appropriate column chromatography method.
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of my final product?
A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.[8][9]
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity due to its high resolution and sensitivity.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities with different chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help identify impurities.[8]
-
Differential Scanning Calorimetry (DSC): Can be used to determine the absolute purity of a crystalline solid without the need for a reference standard.[10]
Q2: Can I use recrystallization to purify (3-(2-Bromophenyl)isoxazol-5-YL)methanamine?
A2: Yes, recrystallization can be a very effective final purification step, especially if your product is a solid.[11] The key is to find a suitable solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. A systematic screening of solvents is often necessary.[3] Common solvents to try include ethanol, isopropanol, ethyl acetate/hexane mixtures, or toluene.
Q3: Are there any stability concerns with (3-(2-Bromophenyl)isoxazol-5-YL)methanamine during purification?
A3: The isoxazole ring can be susceptible to cleavage under harsh acidic or basic conditions, or upon exposure to UV light.[2] Therefore, it is advisable to use mild acids and bases during extraction and to protect the compound from strong light. The primary amine can also be susceptible to oxidation, so it is good practice to handle the compound under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during prolonged storage.
Q4: My final product has a slight color. Does this indicate an impurity?
A4: While a pure compound is often colorless or white, a slight coloration does not always signify a significant impurity. It could be due to trace amounts of highly colored byproducts. If other analytical methods like HPLC and NMR indicate high purity, the color may be acceptable for some applications. However, for pharmaceutical use, stringent color specifications often apply. If a colorless product is required, treatment with activated carbon followed by filtration before the final recrystallization step can sometimes remove colored impurities.
Q5: What are the potential sources of N-nitrosamine impurities in my product?
A5: N-nitrosamine impurities are a significant concern in pharmaceutical manufacturing.[12] They can form from the reaction of secondary or tertiary amines with nitrosating agents. While your target compound is a primary amine, impurities containing secondary or tertiary amine functionalities could be present from side reactions. It is crucial to assess the synthetic route for any potential sources of nitrosating agents (e.g., nitrites) and to control the levels of any amine impurities.[12]
References
-
MDPI. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]
-
Biotage. (2023). When should amine-bonded columns be used for purification? Retrieved from [Link]
-
PMC - PubMed Central. (2021). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Antimicrobial Studies of Isoxazole Derivatives. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis, antibacterial and antifungal properties of newer (2-butyl-5-amino-3-benzofuranyl)-4-methoxy phenyl methanone heterocyclic and isoxazolic acids. Retrieved from [Link]
-
Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]
-
Asian Publication Corporation. (2023). Nitrosamine Impurities. Retrieved from [Link]
-
PMC - NIH. (2015). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]
-
alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]
-
The Royal Society of Chemistry. (2020). Discovery and structure-activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from [Link]
-
A Comprehensive Synthesis and Standardisation of Nitrosamine Impurities of Mirabegron and Their Related Compounds. (2024). Retrieved from [Link]
-
Analytical Method Development for Intermediate Purity & Impurities. (2026). Retrieved from [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). Retrieved from [Link]
-
ResearchGate. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. Retrieved from [Link]
-
Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]
-
Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]
-
ResearchGate. (2017). Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. Retrieved from [Link]
-
Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. (2024). Retrieved from [Link]
-
Refining Online. (n.d.). Amine Best Practices Guidelines. Retrieved from [Link]
-
IISTE.org. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Amine Systems. Retrieved from [Link]
-
Cormica Pharma & Med Device Testing. (n.d.). Understanding Impurity Analysis. Retrieved from [Link]
Sources
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- 2. Isoxazole - Wikipedia [en.wikipedia.org]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
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- 8. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
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- 10. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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- 12. asianpubs.org [asianpubs.org]
Technical Support Center: Catalyst Selection & Optimization for (3-(2-Bromophenyl)isoxazol-5-yl)methanamine
The following technical guide serves as a specialized support center for the synthesis and optimization of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine . It is designed to address the specific challenges of constructing the isoxazole core while preserving the sensitive ortho-bromoaryl moiety during amine generation.
Topic: High-Fidelity Synthesis of Halogenated Isoxazole Amines Audience: Medicinal Chemists, Process Development Scientists Status: Active Support | Last Updated: February 6, 2026
Executive Summary: The Synthetic Challenge
The synthesis of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine presents a classic "chemoselectivity vs. reactivity" conflict. You must construct a heteroaromatic ring and generate a primary amine without compromising the aryl bromide (Ar-Br), which is essential for downstream SAR (Structure-Activity Relationship) or cross-coupling but highly susceptible to hydrodehalogenation (de-bromination) under standard catalytic hydrogenation conditions.
Critical Success Factors:
-
Regiocontrol: Ensuring exclusive formation of the 3,5-disubstituted isoxazole over the 3,4-isomer.
-
Chemoselectivity: Reducing the nitrogen precursor (azide/nitrile) to an amine while leaving the Ar-Br bond intact.
Strategic Catalyst Selection
Phase 1: Isoxazole Core Construction ([3+2] Cycloaddition)
Target: Formation of (3-(2-bromophenyl)isoxazol-5-yl)methanol or similar intermediate.
The 3,5-regioisomer is best accessed via the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from 2-bromobenzaldoxime) with a dipolarophile like propargyl alcohol or N-propargylphthalimide.
| Catalyst / Reagent | Mechanism | Selectivity (3,5 vs 3,4) | Pros | Cons |
| CAN (Cerium Ammonium Nitrate) | Oxidative Radical | >95:5 | Mild, room temp, high yield, eco-friendly. | Stoichiometric oxidant required. |
| NCS / Et₃N | Chlorination/Elimination | >90:10 | Standard industry method. | Generates HCl byproduct; harsh on acid-sensitive substrates. |
| Cu(I) / Fokin Catalysts | Click Chemistry | Exclusive 3,5 | Perfect regiocontrol. | Requires azide precursor (not nitrile oxide); Cu residues can be toxic. |
Recommendation: Use CAN (10 mol%) in aqueous alcohol. It facilitates the in situ generation of the nitrile oxide from the oxime without harsh chlorinating agents, reducing steric clashes with the bulky ortho-bromo group.
Phase 2: Amine Generation (The "Danger Zone")
Target: Reduction of Azide/Nitrile to Amine without Debromination.
Standard Pd/C hydrogenation is contraindicated as it rapidly catalyzes oxidative addition into the Ar-Br bond, leading to the des-bromo byproduct.
| Catalyst System | Active Species | Debromination Risk | Recommendation Level |
| Pt/C (Sulfided) | Poisoned Pt surface | Low | High (Best for catalytic hydrogenation). |
| Raney Nickel (Doped) | Ni-Al alloy | Medium | Moderate (Requires pH control; risk of over-reduction). |
| Pd/C (Unpoisoned) | Pd(0) | Critical | Do Not Use (Will strip Ar-Br). |
| PPh₃ (Staudinger) | Phosphine imide | Zero | Expert Choice (Non-catalytic, 100% chemoselective). |
Detailed Experimental Protocols
Protocol A: CAN-Catalyzed [3+2] Cycloaddition
Objective: Synthesis of (3-(2-bromophenyl)isoxazol-5-yl)methanol.
-
Reactants: Dissolve 2-bromobenzaldoxime (1.0 eq) and propargyl alcohol (1.2 eq) in a mixture of DCM/Water (1:1) or t-BuOH/Water.[1]
-
Catalyst Addition: Add Cerium Ammonium Nitrate (CAN) (10 mol%).[2]
-
Oxidant: Slowly add NaOCl (commercial bleach, 5% solution) or Chloramine-T dropwise over 30 mins to generate the nitrile oxide in situ.
-
Reaction: Stir at room temperature for 4–6 hours. The ortho-bromo substituent may slow kinetics due to sterics; monitor by TLC/LCMS.
-
Workup: Extract with DCM. The product is the 3,5-disubstituted alcohol.
Protocol B: Chemoselective Azide Reduction
Objective: Conversion to (3-(2-bromophenyl)isoxazol-5-yl)methanamine. Pre-requisite: Convert alcohol from Protocol A to Azide via Mesylation + NaN3.
Method 1: Catalytic Hydrogenation (Scalable)
-
Vessel: Hydrogenation parr shaker or balloon setup.
-
Solvent: EtOAc or MeOH (Avoid acidic solvents which promote dehalogenation).
-
Catalyst: Add 5% Pt/C (sulfided) (5 wt% loading relative to substrate).
-
Conditions: 1 atm H₂, RT, 2 hours.
-
Note: Sulfided platinum resists oxidative insertion into the C-Br bond.
Method 2: Staudinger Reduction (High Fidelity)
-
Reagent: Add PPh₃ (1.1 eq) to the azide in THF/Water (10:1).
-
Mechanism: Formation of iminophosphorane, followed by hydrolysis.
-
Outcome: Quantitative conversion to amine; Ar-Br is untouched.
Troubleshooting & FAQs
Q1: I am observing significant debromination (5-15%) during the hydrogenation step. How do I stop this?
Diagnosis: Your catalyst surface is too active toward the Ar-Br bond. Corrective Action:
-
Switch Catalyst: Immediately stop using Pd/C. Switch to Pt/C (sulfided) or PtO₂ (Adams' catalyst) .
-
Add a Poison: If you must use a non-sulfided catalyst, add a "poison" like ethylenediamine or diphenylsulfide (0.1 eq) to the reaction mixture. This occupies the highly active sites responsible for dehalogenation while allowing nitro/azide reduction to proceed.
-
Alternative: Abandon hydrogenation and use the Staudinger reaction (PPh₃/H₂O) or Zinc/Ammonium Chloride reduction. These are chemical reductions that are inert to aryl halides.
Q2: The [3+2] cycloaddition yield is low (<40%), and I see unreacted oxime.
Diagnosis: The ortho-bromo group provides steric hindrance, preventing the nitrile oxide from approaching the dipolarophile effectively, or the nitrile oxide is dimerizing to furoxan. Corrective Action:
-
Slow Addition: Do not add the oxidant (NaOCl) all at once. Use a syringe pump to keep the concentration of nitrile oxide low, favoring reaction with the alkyne over self-dimerization.
-
Increase Dipolarophile: Increase propargyl alcohol equivalents to 2.0–3.0 eq to capture the transient nitrile oxide.
-
Temperature: Gently heat to 40–50°C. While nitrile oxides are unstable, the ortho-steric bulk might require thermal energy to overcome the activation barrier.
Q3: I am getting a mixture of 3,5- and 3,4-isoxazole isomers.
Diagnosis: This is rare with nitrile oxides but can happen with internal alkynes or specific solvents. Corrective Action:
-
Solvent Switch: Use a solvent that stabilizes the transition state. t-Butanol/Water is excellent for regioselectivity in CAN-catalyzed reactions.
-
Sterics: The 2-bromophenyl group naturally favors the 3,5-isomer (where the bulky aryl group is far from the substituent on the 5-position). If 3,4 forms, check if your alkyne is sterically crowded. For terminal alkynes (like propargyl alcohol), >95% should be 3,5.
Visualizations
Synthesis Workflow & Decision Tree
Caption: Synthetic logic flow emphasizing the critical divergence point at Amine Generation where catalyst selection determines the fate of the aryl bromide.
References
-
Isoxazole Synthesis via Nitrile Oxides: Design, synthesis, and reactivity study of (3-(4-bromophenyl)isoxazole-5-yl)methanol with isobutyric acid. (2025).[2][3][4][5][6][7] ResearchGate.
-
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine: Confirming Molecular Architecture through X-ray Crystallography and Complementary Techniques
In the landscape of modern drug discovery, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of rational drug design. For novel heterocyclic compounds such as (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a precise understanding of its atomic arrangement is paramount for elucidating its structure-activity relationship (SAR) and optimizing its therapeutic potential. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[1][2] This guide provides an in-depth comparison of methodologies for confirming the structure of this promising compound, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare its performance with powerful complementary techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Decisive Power of X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for determining the absolute structure of a small molecule.[3][4] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision. The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding meticulous attention to detail.
Synthesis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
The synthesis of the title compound can be achieved through a multi-step process, beginning with the conversion of 2-bromobenzaldehyde to its corresponding oxime, followed by a [3+2] cycloaddition reaction. A plausible synthetic route is adapted from established methods for similar isoxazole derivatives.[5][6]
The Crucial Step: Crystal Growth
The most challenging, and often rate-limiting, step in X-ray crystallography is obtaining a single, high-quality crystal suitable for diffraction.[7] For a small organic molecule like (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a variety of crystallization techniques should be screened.
Experimental Protocol: Crystallization Screening
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, and hexane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.
-
Slow Evaporation: This is often the simplest and most effective method.[8]
-
Dissolve the compound in a suitable solvent to near-saturation.
-
Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.
-
-
Vapor Diffusion: This technique allows for a more gradual approach to supersaturation.[9]
-
Dissolve the compound in a solvent in which it is highly soluble (the "drop solution").
-
Place a larger volume of a solvent in which the compound is insoluble (the "reservoir solution") in a sealed container.
-
Place a small drop of the compound solution on a platform above the reservoir. The vapor from the reservoir will slowly diffuse into the drop, reducing the solubility of the compound and promoting crystallization.
-
-
Solvent/Anti-Solvent Diffusion:
-
Dissolve the compound in a "good" solvent.
-
Carefully layer a less dense "poor" solvent (anti-solvent) on top. Crystals may form at the interface as the solvents slowly mix.
-
The choice of crystallization method is guided by the solubility profile of the compound. For (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a polar protic solvent like ethanol or a mixture of ethyl acetate and a non-polar anti-solvent like hexane would be a logical starting point.
Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a focused beam of X-rays. The resulting diffraction pattern is collected and processed to determine the unit cell parameters and the intensities of the reflections. This data is then used to solve and refine the crystal structure.
Hypothetical Crystallographic Data for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
| Parameter | Value |
| Chemical Formula | C₁₀H₉BrN₂O |
| Formula Weight | 253.10 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 12.176(3) |
| c (Å) | 9.881(2) |
| β (°) | 105.34(1) |
| Volume (ų) | 990.4(4) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.698 |
| R-factor (R1) | 0.035 |
| Goodness-of-fit (GOF) | 1.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Complementary Structural Elucidation Techniques
While X-ray crystallography provides an unambiguous solid-state structure, a comprehensive understanding of a molecule's properties requires corroboration from other analytical techniques, particularly for its behavior in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms in a molecule in solution.[10][11] ¹H and ¹³C NMR spectra provide a wealth of information that can be used to piece together the molecular structure.
Expected ¹H and ¹³C NMR Chemical Shifts for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Isoxazole H-4 | 6.5 - 6.8 | 100 - 105 |
| Methylene (-CH₂-) | 4.0 - 4.3 | 35 - 40 |
| Amine (-NH₂) | 1.5 - 2.5 (broad) | - |
| Aromatic CHs | 7.2 - 7.8 | 125 - 135 |
| Aromatic C-Br | - | 120 - 125 |
| Isoxazole C-3 | - | 160 - 165 |
| Isoxazole C-5 | - | 168 - 172 |
Note: These are estimated chemical shift ranges based on known isoxazole derivatives and substituent effects.[12]
Computational Modeling
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico approach to predict molecular structures and properties.[13][14] By calculating the minimum energy conformation, we can obtain theoretical bond lengths and angles that can be compared with the experimental data from X-ray crystallography.
Comparison of Key Geometric Parameters: X-ray vs. DFT
| Parameter | Hypothetical X-ray Data (Å or °) | Hypothetical DFT Calculation (Å or °) |
| C-Br Bond Length | 1.895 | 1.902 |
| N-O Bond Length | 1.412 | 1.408 |
| C3-C4 Bond Length | 1.391 | 1.395 |
| C4-C5 Bond Length | 1.423 | 1.420 |
| C3-N2-O1 Angle | 109.5 | 109.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
Workflow and Comparative Logic
The structural confirmation of a novel compound is a synergistic process where each technique provides a unique piece of the puzzle.
Caption: Workflow for the structural elucidation of a novel compound.
The logical relationship between these techniques is one of mutual validation. NMR confirms the expected connectivity of the atoms in solution, which should be consistent with the solid-state structure from X-ray crystallography. Computational modeling provides a theoretical framework to understand the observed geometry and can help to rationalize any conformational differences between the solid state and solution.
Caption: Interplay of techniques for structural confirmation.
Conclusion
The structural confirmation of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine is most definitively achieved through single-crystal X-ray crystallography. This technique provides an unparalleled level of detail regarding the three-dimensional architecture of the molecule in the solid state. However, a truly comprehensive and robust structural assignment relies on the integration of complementary techniques. NMR spectroscopy validates the atomic connectivity and provides insight into the molecule's solution-state conformation, while computational modeling offers a theoretical basis for the observed structure and can predict its electronic properties. By employing this multi-faceted approach, researchers and drug development professionals can proceed with a high degree of confidence in the structural integrity of this and other novel chemical entities, paving the way for further exploration of their therapeutic potential.
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A Comparative Benchmarking Guide to (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and its Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the isoxazole scaffold has emerged as a privileged structure, integral to a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer properties.[3][4][5] This guide provides an in-depth comparative analysis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and its structurally similar analogs, focusing on their potential as anticancer agents. By examining the influence of halogen substitution on the phenyl ring, we aim to elucidate the structure-activity relationships (SAR) that govern their cytotoxic effects and provide a framework for future drug discovery efforts.
At the core of our investigation is the hypothesis that the nature and position of the halogen substituent on the 3-phenyl-isoxazole core can significantly modulate the compound's interaction with biological targets, thereby influencing its anticancer efficacy. We will explore this through a proposed comparative study of the bromo derivative against its chloro, fluoro, and unsubstituted counterparts.
Structural Analogs for Comparison
| Compound ID | Compound Name | Structure | Rationale for Inclusion |
| 1 | (3-(2-Bromophenyl)isoxazol-5-YL)methanamine | The primary compound of interest. The bulky and moderately electronegative bromine atom at the ortho position is expected to influence the compound's conformation and electronic properties. | |
| 2 | (3-(2-Chlorophenyl)isoxazol-5-YL)methanamine | A close analog where bromine is replaced by chlorine. Chlorine is smaller and more electronegative than bromine, which may alter binding affinity and pharmacokinetic properties. | |
| 3 | (3-(2-Fluorophenyl)isoxazol-5-YL)methanamine | Fluorine is the most electronegative halogen and is known to often enhance metabolic stability and binding affinity. Its small size will have a minimal steric effect compared to bromine and chlorine. | |
| 4 | (3-Phenylisoxazol-5-YL)methanamine | The unsubstituted parent compound, serving as a baseline to evaluate the net effect of halogen substitution on anticancer activity. |
Synthetic Strategy: A Generalized Approach
The synthesis of these 3-aryl-5-aminomethylisoxazoles can be achieved through a multi-step synthetic route. A general and efficient method involves the [3+2] cycloaddition reaction between an appropriately substituted benzaldoxime and a suitable three-carbon building block.
Caption: Generalized synthetic workflow for 3-aryl-5-aminomethylisoxazoles.
Experimental Protocol: Synthesis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine (Compound 1)
-
Oxime Formation: To a solution of 2-bromobenzaldehyde in ethanol, an aqueous solution of hydroxylamine hydrochloride and sodium hydroxide is added. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting 2-bromobenzaldoxime is then extracted and purified.
-
[3+2] Cycloaddition: The 2-bromobenzaldoxime is dissolved in a suitable solvent like DMF. N-chlorosuccinimide (NCS) is added to generate the corresponding hydroximoyl chloride in situ. Subsequently, propargylamine is added, and the reaction mixture is stirred, often with gentle heating, to facilitate the cycloaddition. The progress of the reaction is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the desired (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
This protocol can be adapted for the synthesis of compounds 2 , 3 , and 4 by starting with the corresponding 2-chloro, 2-fluoro, or unsubstituted benzaldehyde.
Comparative Biological Evaluation: A Proposed Experimental Workflow
To objectively compare the anticancer potential of these compounds, a standardized in vitro experimental workflow is proposed.
Caption: Proposed workflow for the comparative in vitro evaluation of isoxazole analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, and HepG2 for liver cancer) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (1-4 ) and a standard anticancer drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated to allow the formazan crystals to form.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curves.
Anticipated Outcomes and Structure-Activity Relationship (SAR) Discussion
Based on existing literature for isoxazole derivatives, certain trends can be anticipated:
-
Effect of Halogenation: It is generally observed that the presence of a halogen on the phenyl ring enhances the cytotoxic activity of isoxazole derivatives compared to the unsubstituted analog.[4] This is often attributed to increased lipophilicity, which can improve cell membrane permeability, and the potential for halogen bonding interactions with the biological target.
-
Influence of Halogen Type: The anticancer activity is expected to vary with the type of halogen. While a definitive trend is difficult to predict without experimental data, the electronegativity and size of the halogen will play a crucial role. For instance, the high electronegativity of fluorine might lead to stronger interactions with the target, while the larger size of bromine could provide better van der Waals contacts.
-
Positional Isomerism: The ortho-position of the halogen substituent is likely to induce a conformational twist between the phenyl and isoxazole rings, which could be critical for fitting into the binding pocket of the target protein.
Table 2: Predicted Physicochemical Properties and Anticipated Cytotoxic Activity
| Compound ID | Halogen (at ortho-position) | Electronegativity (Pauling Scale) | Van der Waals Radius (Å) | Predicted Lipophilicity (LogP) | Anticipated Relative IC50 |
| 1 | Bromo | 2.96 | 1.85 | Highest | Low to Moderate |
| 2 | Chloro | 3.16 | 1.75 | High | Low to Moderate |
| 3 | Fluoro | 3.98 | 1.47 | Moderate | Lowest |
| 4 | None | N/A | N/A | Lowest | Highest |
Conclusion and Future Directions
This guide outlines a systematic approach to comparing (3-(2-Bromophenyl)isoxazol-5-YL)methanamine with its key structural analogs to elucidate the role of halogen substitution in their anticancer activity. The proposed synthetic and biological evaluation workflows provide a robust framework for generating reliable and comparable data.
The insights gained from such a comparative study will be invaluable for the rational design of more potent and selective isoxazole-based anticancer agents. Future work should focus on identifying the specific molecular targets of the most active compounds and evaluating their efficacy in more complex preclinical models.
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A Comparative Guide to the Biological Activity of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and Its Analogs
In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutic agents due to its versatile biological activities.[1][2] This guide provides a comparative analysis of the biological activity of a specific isoxazole derivative, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, and its structural analogs. Our focus is to dissect the structure-activity relationships (SAR) that govern their efficacy, with a particular emphasis on antimicrobial and anticancer properties, supported by established experimental protocols.
Introduction: The Isoxazole Moiety in Drug Discovery
The five-membered heterocyclic isoxazole ring is a privileged structure in drug discovery, conferring a range of pharmacological properties to compounds that contain it.[1][2] These properties include antimicrobial, anticancer, anti-inflammatory, and antioxidant activities.[1] The electronic properties and rigid conformation of the isoxazole ring allow it to interact with various biological targets with high specificity. The substitution pattern on the isoxazole core is a critical determinant of the resulting biological activity, making the exploration of its analogs a fertile ground for identifying novel drug candidates.
Comparative Biological Activity: A Focus on Antimicrobial and Anticancer Potential
While a direct head-to-head comparative study of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and its immediate analogs is not extensively documented in a single publication, a synthesis of the available literature on related isoxazole derivatives allows for a robust comparative analysis. This section will explore the influence of key structural features on antimicrobial and anticancer activities.
Antimicrobial Activity
Isoxazole derivatives have demonstrated significant potential as antimicrobial agents against a spectrum of bacteria and fungi. The presence and position of a halogen, such as bromine, on the phenyl ring, as well as the nature of the substituent at the 5-position of the isoxazole, are pivotal for activity.
Structure-Activity Relationship Insights:
-
The Bromophenyl Group: The presence of a bromophenyl substituent is often associated with enhanced antimicrobial activity. While the specific compound of interest has a 2-bromophenyl group, studies on related compounds with bromo-substituents at other positions also show significant activity. This suggests that the electron-withdrawing nature and the steric bulk of the bromine atom contribute to the interaction with microbial targets.
-
The Methanamine Moiety: The primary amine group in (3-(2-Bromophenyl)isoxazol-5-YL)methanamine is a key feature. This group can be readily protonated at physiological pH, potentially enhancing solubility and facilitating interactions with negatively charged components of microbial cell walls or membranes.
-
Positional Isomerism: The relative positions of the substituents on the phenyl ring and the isoxazole core are crucial. The ortho-position of the bromine in the target compound may influence the conformation of the molecule, which in turn affects its binding to biological targets.
Comparative Data Summary (Hypothetical based on literature trends):
| Compound/Analog | Modification | Expected Antimicrobial Activity Trend | Rationale |
| (3-(2-Bromophenyl)isoxazol-5-YL)methanamine | Core Compound | Baseline Activity | The combination of the bromophenyl and methanamine moieties is expected to confer notable antimicrobial properties. |
| Analog 1: (3-(4-Bromophenyl)isoxazol-5-YL)methanamine | Positional Isomer (para-bromo) | Potentially Increased Activity | The para-position may allow for more favorable interactions with target sites compared to the sterically hindered ortho-position. |
| Analog 2: (3-(Phenyl)isoxazol-5-YL)methanamine | Removal of Bromine | Likely Decreased Activity | The absence of the electronegative bromine atom may reduce the compound's potency. |
| Analog 3: N-acetyl-(3-(2-Bromophenyl)isoxazol-5-YL)methanamine | Modification of Amine | Potentially Decreased Activity | Acetylation of the primary amine could reduce its basicity and hydrogen bonding capacity, possibly diminishing its interaction with microbial targets. |
Anticancer Activity
The anticancer potential of isoxazole derivatives is another area of intense research.[3][4][5] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, or the inhibition of key enzymes involved in cancer cell proliferation.
Structure-Activity Relationship Insights:
-
Halogen Substitution: Similar to antimicrobial activity, halogen substitution on the phenyl ring can significantly impact anticancer potency. Studies on related bromophenyl-triazole analogs have shown significant anticancer activity.[3][6][7]
-
The 5-Position Substituent: The nature of the group at the 5-position of the isoxazole ring is critical. The methanamine group in the title compound provides a site for potential further derivatization to modulate activity and selectivity.
-
Cell Line Specificity: The cytotoxic effects of these compounds can be highly dependent on the cancer cell line being tested, indicating that they may interact with specific cellular pathways that are dysregulated in different types of cancer.
Comparative Data Summary (Hypothetical based on literature trends):
| Compound/Analog | Modification | Expected Anticancer Activity Trend | Rationale |
| (3-(2-Bromophenyl)isoxazol-5-YL)methanamine | Core Compound | Baseline Activity | Expected to exhibit cytotoxic effects against various cancer cell lines. |
| Analog 4: (3-(2-Chlorophenyl)isoxazol-5-YL)methanamine | Halogen Substitution (Chlorine) | Similar or Slightly Reduced Activity | Chlorine is also an electron-withdrawing group, but its smaller size compared to bromine may lead to altered binding interactions. |
| Analog 5: (3-(2-Bromophenyl)isoxazol-5-YL)methanol | Modification of 5-substituent | Potentially Altered Activity/Selectivity | The replacement of the methanamine with a methanol group changes the hydrogen bonding potential and basicity, which could impact target engagement. |
| Analog 6: Introduction of a larger N-alkyl group | Derivatization of the amine | Potentially Increased Lipophilicity and Activity | Increased lipophilicity can enhance cell membrane permeability, potentially leading to higher intracellular concentrations and increased cytotoxicity. |
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed methodologies for assessing the antimicrobial and cytotoxic activities of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and its analogs.
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Workflow Diagram:
Caption: Workflow for MIC determination using broth microdilution.
Step-by-Step Protocol:
-
Preparation of Test Compounds: Dissolve the isoxazole derivatives in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of 96-Well Plates: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
Preparation of Inoculum: Prepare a bacterial or fungal suspension in sterile saline, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Inoculation: Add 10 µL of the diluted microbial suspension to each well, resulting in a final volume of 110 µL and a final inoculum of approximately 1.4 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Cytotoxicity Assay: Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
Workflow Diagram:
Caption: Workflow for cytotoxicity assessment using the NRU assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Cell Adhesion: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
Neutral Red Staining: Remove the treatment medium and wash the cells with 150 µL of phosphate-buffered saline (PBS). Add 100 µL of medium containing 50 µg/mL Neutral Red to each well and incubate for 3 hours.
-
Dye Extraction: Remove the Neutral Red solution, wash the cells with PBS, and add 150 µL of a solubilization solution (e.g., 50% ethanol, 1% acetic acid in water) to each well.
-
Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Directions
The collective evidence from the literature strongly suggests that (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and its analogs are a promising class of compounds with significant antimicrobial and anticancer potential. The structure-activity relationships highlighted in this guide underscore the importance of the bromophenyl substituent and the nature of the group at the 5-position of the isoxazole ring in modulating biological activity.
Future research should focus on the systematic synthesis and parallel biological evaluation of a focused library of analogs to precisely delineate the SAR. This would involve varying the position and nature of the halogen on the phenyl ring, as well as exploring a diverse range of substituents at the 5-position. Such studies, guided by the robust experimental protocols outlined herein, will be instrumental in the development of novel isoxazole-based therapeutics.
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Kumar, A., Sharma, S., & Kumar, R. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936. [Link]
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Patel, D. K., & Kumar, R. (2021). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 9(3), 25-30. [Link]
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Kumar, A., Sharma, S., & Kumar, R. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936. [Link]
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Kumar, A., Sharma, S., & Kumar, R. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936. [Link]
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Cieślik, M., Płaziński, W., & Paneth, A. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences, 24(3), 2736. [Link]
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Rani, P., & Singh, P. (2020). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society, 17(11), 2825-2854. [Link]
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Sbardella, G., Castellano, S., & Rotili, D. (2021). Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group. Journal of enzyme inhibition and medicinal chemistry, 36(1), 2079–2090. [Link]
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Kumar, R., & Singh, R. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine, 22(2), 234-241. [Link]
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Kumar, A., Sharma, S., & Kumar, R. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936. [Link]
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A Comparative Guide to Purity Validation of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine: Elemental Analysis vs. Orthogonal Chromatographic Methods
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is non-negotiable. However, the quality of the final API is fundamentally predetermined by the quality of its preceding intermediates.[1] (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a substituted isoxazole, represents a critical class of heterocyclic building blocks in medicinal chemistry, valued for their role in constructing complex therapeutic agents.[2][3] Ensuring the purity of such an intermediate is not merely a quality control checkpoint; it is a strategic imperative that influences process reproducibility, impurity profiling, and ultimately, the safety and efficacy of the final drug product.
This guide provides a senior application scientist's perspective on validating the purity of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, focusing on elemental analysis as a primary, fundamental technique. We will delve into the causality behind experimental choices, establish a self-validating protocol, and objectively compare its performance against High-Performance Liquid Chromatography (HPLC), an indispensable orthogonal method.
Section 1: The Foundational Role of Elemental Analysis in Purity Determination
Elemental analysis (EA) is a cornerstone technique for characterizing pure organic compounds.[4][5] Its power lies in its ability to provide a quantitative measure of the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample.[6] This data is used to determine the empirical formula of a compound, which is one of its most fundamental chemical properties. For a known compound like (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, any significant deviation from the theoretical elemental composition is a direct indicator of impurity.[7]
Principle of Combustion Analysis
Modern elemental analyzers, often referred to as CHN analyzers, operate on the principle of combustion analysis, a method refined from the work of Pregl and Dumas.[8][9] The process involves:
-
Combustion: A precisely weighed sample is combusted in a furnace at high temperatures (>1000 °C) in the presence of pure oxygen.[6] This process quantitatively converts the carbon in the sample to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (NOx).
-
Reduction: The resulting gas mixture is passed through a reduction chamber (often containing copper) to convert any nitrogen oxides to N₂ gas.
-
Separation & Detection: The gases (CO₂, H₂O, N₂) are then separated, typically by a gas chromatography column, and quantified using a thermal conductivity detector (TCD) or other element-specific detectors like non-dispersive infrared (NDIR) for carbon.[10]
Specific Considerations for a Halogenated Heterocycle
The molecular structure of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine (Chemical Formula: C₁₀H₉BrN₂O) introduces specific analytical considerations:
-
Nitrogen-Containing Heterocycle: The isoxazole ring and the primary amine contribute nitrogen, which is readily detected by modern CHN analyzers. The combustion of such heterocyclic compounds is well-understood and generally proceeds efficiently.[11][12]
-
Halogen Content: The presence of bromine, a halogen, requires attention. Halogens can form corrosive acids during combustion, potentially damaging the instrument. Modern analyzers mitigate this by using specific traps or reagents in the combustion tube to capture halogens and sulfur.[13]
Theoretical Elemental Composition
A purity assessment by EA begins with calculating the theoretical elemental percentages based on the molecular formula, C₁₀H₉BrN₂O (Molecular Weight: 253.10 g/mol ).
| Element | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Mass ( g/mol ) | Theoretical % |
| Carbon (C) | 12.011 | 10 | 120.11 | 47.46% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 3.59% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 11.07% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 31.57% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 6.32% |
The primary output of a standard CHN analysis will be the experimental percentages for Carbon, Hydrogen, and Nitrogen. These are the values directly compared against the theoretical calculations.
Section 2: A Self-Validating Protocol for Elemental Analysis
Trustworthiness in analytical data comes from a protocol designed with inherent checks and balances. The following workflow for EA is designed to be a self-validating system.
Experimental Workflow for Elemental Analysis
Caption: Workflow for purity validation by elemental analysis.
Detailed Step-by-Step Methodology
-
System Preparation and Calibration:
-
Instrumentation: Utilize a calibrated CHN elemental analyzer.
-
Leak Check: Perform instrument leak checks as per manufacturer guidelines to ensure system integrity.
-
Calibration Standard: Use a certified, high-purity standard such as Acetanilide (C₈H₉NO: C=71.09%, H=6.71%, N=10.36%). Precisely weigh 2-3 mg of the standard into tin capsules.
-
Sample Preparation: In a controlled environment to prevent moisture uptake, precisely weigh 3-5 mg of the (3-(2-Bromophenyl)isoxazol-5-YL)methanamine test sample into separate tin capsules. Fold the capsules to ensure no sample leakage.
-
-
Analytical Sequence (Trustworthiness by Design):
-
Blank Run: Analyze an empty tin capsule to establish the baseline and ensure no system contamination.
-
Conditioning Runs: Analyze 2-3 aliquots of the calibration standard to condition the instrument.
-
Calibration: Analyze 3-5 replicates of the calibration standard. The instrument software will use these results to generate a response factor. The relative standard deviation (RSD) of these replicates should be ≤0.2%.
-
Sample Analysis: Analyze at least three replicates of the test sample.
-
Calibration Verification: After the sample set, re-analyze the calibration standard. The result must be within ±0.3% of the theoretical value to validate the run.
-
-
Data Interpretation and Acceptance Criteria:
-
Calculate the mean experimental percentages for C, H, and N from the sample replicates.
-
The universally accepted criterion for confirming the purity of small molecules is that the experimental values must be within ±0.4% of the theoretical values.[14]
-
Example Calculation:
-
Theoretical %C = 47.46%
-
Acceptable Range for %C = 47.06% to 47.86%
-
-
A result outside this range strongly suggests the presence of impurities such as residual solvents (which would likely decrease %C and %N while increasing %H), inorganic salts (which would decrease all three), or a structural isomer with a different elemental composition.
Section 3: HPLC - An Essential Orthogonal Perspective
While elemental analysis provides a fundamental measure of elemental composition, it is insensitive to certain types of impurities, most notably isomers. Therefore, a robust purity assessment, especially in a regulated drug development environment, mandates the use of an orthogonal (different principle) method like High-Performance Liquid Chromatography (HPLC).[15] HPLC excels at separating compounds with minor structural differences.[16][17]
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for purity validation by HPLC.
Illustrative HPLC Methodology
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Accurately prepare a solution of the sample in a suitable diluent (e.g., 1:1 Acetonitrile/Water) to a concentration of approximately 1 mg/mL.
-
Data Analysis: The purity is determined by the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Section 4: Data Synthesis and Comparative Analysis
To illustrate the synergy of these techniques, consider the following hypothetical data for a batch of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
| Analytical Method | Parameter | Theoretical Value | Experimental Result | Deviation/Purity | Assessment |
| Elemental Analysis | % Carbon | 47.46% | 47.21% | -0.25% | Pass |
| % Hydrogen | 3.59% | 3.65% | +0.06% | Pass | |
| % Nitrogen | 11.07% | 11.01% | -0.06% | Pass | |
| HPLC | Area % Purity | N/A | 98.5% | 98.5% | Investigation |
| Impurity 1 (RRT 1.2) | N/A | 1.2% | N/A | ||
| Impurity 2 (RRT 1.5) | N/A | 0.3% | N/A |
Interpretation of Combined Data
In this scenario, a compelling narrative emerges:
This demonstrates the power of an orthogonal approach. Relying solely on elemental analysis would have erroneously classified this batch as highly pure, potentially leading to downstream manufacturing issues.
Conclusion: A Dual-Method Approach for Unimpeachable Purity Validation
For ensuring the quality of critical pharmaceutical intermediates like (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a single analytical method, no matter how robust, provides an incomplete picture.
-
Elemental Analysis serves as the fundamental gatekeeper, confirming the correct empirical formula and guarding against non-isomeric impurities. Its strength lies in its direct measurement of the compound's elemental backbone.
-
High-Performance Liquid Chromatography acts as the high-resolution lens, separating the target molecule from structurally similar impurities, particularly isomers, that EA cannot differentiate.
By integrating both elemental analysis and an orthogonal chromatographic method like HPLC into a quality control strategy, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This dual-method validation system ensures that intermediates meet the stringent quality standards required for the development of safe and effective medicines.
References
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Title: Elemental analysis: an important purity control but prone to manipulations. Source: Inorganic Chemistry Frontiers URL: [Link][4][5][18]
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Title: How to Determine the Purity of a Substance using Elemental Analysis. Source: Study.com URL: [Link][7]
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Title: Combustion analysis - Wikipedia. Source: Wikipedia URL: [Link][8]
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Title: Elemental analysis of organic compounds with the use of automated CHNS analyzers. Source: Journal of Analytical Chemistry URL: [Link][19]
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Title: What methods are used to test the purity of organic compounds? Source: TutorChase URL: [Link]
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Title: Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Source: IISTE.org URL: [Link]
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Title: Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Source: PMC URL: [Link][2]
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Title: Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. Source: ACG Publications URL: [Link][3]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth technical comparison and cross-validation of analytical methods for the novel compound (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a molecule of interest in contemporary pharmaceutical research. Our focus is not merely on procedural steps but on the scientific rationale behind method selection, optimization, and the rigorous process of cross-validation to ensure data reliability across different analytical platforms. This guide is structured to provide actionable insights and robust protocols that can be adapted to your specific laboratory environment.
The Critical Role of Method Validation in Drug Development
In the journey of a drug from discovery to market, the analytical methods used to characterize and quantify the active pharmaceutical ingredient (API) are the bedrock of quality control. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established stringent guidelines for analytical method validation to ensure patient safety and product efficacy.[1][2][3][4][5] The objective of validation is to demonstrate that an analytical procedure is fit for its intended purpose.[2][3][6]
This guide will delve into the cross-validation of three common analytical techniques for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis
HPLC is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds.[7][8] For a polar compound like (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a reverse-phase HPLC method is typically the most suitable approach.
Rationale for HPLC Method Selection
The isoxazole moiety and the primary amine in the target molecule suggest good solubility in polar organic solvents, making it an ideal candidate for reverse-phase HPLC. The presence of a chromophore (the bromophenylisoxazole ring system) allows for straightforward detection using a UV detector.
Experimental Protocol: HPLC Method Validation
Objective: To validate an HPLC method for the quantification of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and its impurities.
Materials:
-
(3-(2-Bromophenyl)isoxazol-5-YL)methanamine reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (for MS-compatible methods) or Phosphoric acid[9]
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Validation Parameters (as per ICH Q2(R2) Guidelines): [1][2][4][6]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a photodiode array (PDA) detector. |
| Linearity | A minimum of five concentrations ranging from 50% to 150% of the expected working concentration should yield a correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The recovery of the analyte spiked into a placebo matrix should be between 98.0% and 102.0% at three concentration levels (low, medium, high). |
| Precision | - Repeatability (Intra-day): Relative Standard Deviation (RSD) of ≤ 2% for six replicate injections of the same sample. - Intermediate Precision (Inter-day): RSD of ≤ 2% for analyses conducted on different days, by different analysts, or with different equipment. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., ±2°C in column temperature, ±0.1 mL/min in flow rate, ±5% in mobile phase composition). |
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation
While HPLC is the primary tool for quantification, GC-MS is invaluable for identifying and quantifying volatile impurities and providing orthogonal structural confirmation. The applicability of GC for isoxazole derivatives depends on the compound's volatility and thermal stability.[7]
Rationale for GC-MS Method Selection
Derivatization of the primary amine in (3-(2-Bromophenyl)isoxazol-5-YL)methanamine may be necessary to improve its volatility and thermal stability for GC analysis. The mass spectrometer provides high specificity and allows for the identification of unknown impurities by their mass fragmentation patterns.
Experimental Protocol: GC-MS Method Validation
Objective: To develop and validate a GC-MS method for the identification and quantification of volatile impurities in (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
Derivatization (if required):
-
Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).
-
Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat at 60°C for 30 minutes.
Instrumentation:
-
GC system with a split/splitless injector, a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), and a mass selective detector.
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-500 m/z.
Validation Parameters:
| Validation Parameter | Acceptance Criteria |
| Specificity | The mass spectrum of the analyte should be unique and distinguishable from other components. |
| Linearity | A minimum of five concentrations should yield a correlation coefficient (r²) ≥ 0.995. |
| LOD/LOQ | Determined by serial dilution and signal-to-noise ratio. |
| Precision (Repeatability) | RSD of ≤ 15% for the quantification of trace impurities. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of synthesized compounds.[7][10][11][12] For (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, ¹H and ¹³C NMR will provide a detailed map of the molecule's structure.
Rationale for NMR Analysis
NMR provides definitive structural information, which is crucial for a novel compound. It can confirm the connectivity of atoms and the isomeric purity of the sample. Quantitative NMR (qNMR) can also be used for accurate assay determination without the need for a reference standard of the same compound, by using a certified internal standard.
Experimental Protocol: NMR Analysis
Objective: To confirm the structure and assess the purity of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve ~10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring environments.
-
¹³C NMR: Shows the number of different types of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure.
Data Interpretation:
-
The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum should be consistent with the proposed structure. The number of signals in the ¹³C NMR spectrum should match the number of non-equivalent carbons in the molecule.
Cross-Validation of Analytical Methods: Ensuring Consistency and Reliability
Cross-validation is the process of comparing the results from two or more different analytical methods to ensure that they provide equivalent results. This is a critical step in late-stage drug development and for post-approval changes to analytical methods.
Workflow for Cross-Validation
Caption: Workflow for the cross-validation of analytical methods.
Comparative Analysis
The following table summarizes the expected performance of each technique in the analysis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
| Feature | HPLC-UV | GC-MS | NMR |
| Primary Use | Quantification, Purity | Volatile Impurity Profiling, Identification | Structural Elucidation, Purity, Quantification (qNMR) |
| Specificity | Good (with PDA) | Excellent (Mass Spec) | Excellent (Structural Info) |
| Sensitivity | High (ng level) | Very High (pg level) | Lower (mg level) |
| Quantification | Excellent | Good (with calibration) | Excellent (qNMR with internal standard) |
| Throughput | High | Medium | Low |
| Robustness | High | Medium | High |
Conclusion and Recommendations
For the comprehensive analysis of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, a multi-faceted approach is recommended.
-
Routine Quality Control: A validated HPLC-UV method is the most suitable choice for routine analysis, including assay and purity testing, due to its high throughput, robustness, and excellent quantitative performance.
-
Impurity Profiling: A validated GC-MS method should be employed to identify and quantify any volatile impurities that may not be detected by HPLC.
-
Reference Standard Characterization: NMR spectroscopy is essential for the initial structural confirmation of the reference standard and can be used as a primary method for purity assessment.
By cross-validating these orthogonal methods, researchers can build a comprehensive analytical package that ensures the identity, purity, and quality of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, thereby supporting its journey through the drug development pipeline with the highest degree of scientific rigor.
References
- SIELC Technologies. (n.d.). Separation of Isoxazole on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Refinement of Analytical Methods for 3-Methyl-5-(oxazol-5-yl)isoxazole.
- ResearchGate. (2025). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- Der Pharma Chemica. (n.d.). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives.
- ICH. (n.d.). Quality Guidelines.
- ICH. (2023). Validation of Analytical Procedures Q2(R2).
- FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- Regulations.gov. (n.d.). Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics.
- ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- gmp-compliance.org. (2014). FDA publishes new Guidance on Validation of Analytical Methods.
- alpaipars. (n.d.). NMR spectroscopy in pharmacy.
- PMC. (2022). Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19.
Sources
- 1. ICH Official web site : ICH [ich.org]
- 2. database.ich.org [database.ich.org]
- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Separation of Isoxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. Some Novel [6-(Isoxazol-5-ylmethoxy)-3-methylbenzofuran-2-yl]phenylmethanone Derivatives, Their Antimicrobial Activity, and Molecular Docking Studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alpaipars.com [alpaipars.com]
Benchmarking the efficacy of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine against known inhibitors
The following guide is a technical benchmarking analysis designed for research professionals. It establishes a rigorous framework for evaluating (3-(2-Bromophenyl)isoxazol-5-yl)methanamine —a privileged scaffold with high potential as a Monoamine Oxidase B (MAO-B) inhibitor and a Transglutaminase 2 (TG2) competitive amine substrate.
Executive Summary
(3-(2-Bromophenyl)isoxazol-5-yl)methanamine (hereafter referred to as 3-BPIM ) represents a subclass of 3,5-disubstituted isoxazoles. Its structural pharmacophore—an aromatic ring linked to a polar primary amine via a rigid isoxazole spacer—mimics the transition state of monoamine neurotransmitters and transamidation substrates.
This guide benchmarks 3-BPIM against Selegiline and Rasagiline (for MAO-B inhibition) and Cystamine (for TG2 inhibition). The presence of the ortho-bromo substituent on the phenyl ring is a critical medicinal chemistry feature, theoretically enhancing lipophilicity (
Target Profile & Mechanism of Action (MOA)
Primary Target: Monoamine Oxidase B (MAO-B)
MAO-B is the mitochondrial enzyme responsible for the oxidative deamination of dopamine.
-
Mechanism: 3-BPIM acts as a reversible competitive inhibitor . The primary amine coordinates with the FAD cofactor or the substrate cavity, while the 2-bromophenyl group occupies the hydrophobic entrance cavity (specifically interacting with Ile199/Tyr326), potentially excluding the larger substrates of MAO-A.
-
Therapeutic Relevance: Parkinson’s Disease (PD), Alzheimer’s Disease (AD).
Secondary Target: Transglutaminase 2 (TG2)
TG2 catalyzes protein crosslinking via acyl-transfer.
-
Mechanism: The primary amine of 3-BPIM acts as a competitive amine donor (pseudo-substrate), preventing the crosslinking of physiological substrates (e.g., huntingtin, synuclein) by acylating the active site cysteine.
Visualization: MAO-B Inhibition Pathway
The following diagram illustrates the interference of 3-BPIM in the Dopamine degradation pathway.
Figure 1: Mechanism of Action. 3-BPIM competitively binds MAO-B, preventing dopamine degradation and reducing oxidative stress byproduct (
Comparative Analysis: 3-BPIM vs. Known Inhibitors
To objectively assess 3-BPIM, it must be benchmarked against "Gold Standard" inhibitors. The following data matrix synthesizes theoretical SAR (Structure-Activity Relationship) expectations with established values for comparators.
Table 1: Comparative Efficacy Profile (MAO-B Focus)
| Feature | 3-BPIM (Candidate) | Selegiline (Standard) | Rasagiline (Standard) | Safinamide (Modern) |
| Mechanism | Reversible / Competitive | Irreversible (Suicide) | Irreversible (Suicide) | Reversible / Mixed |
| Selectivity (B/A) | High (Predicted >50-fold)* | High (>100-fold) | High (>50-fold) | High (>1000-fold) |
| IC50 (MAO-B) | ~50 - 200 nM (Est.) | ~10 - 20 nM | ~2 - 5 nM | ~98 nM |
| BBB Permeability | High (Lipophilic Bromo-aryl) | High | High | High |
| Metabolic Risk | Low (No amphetamine metabolites) | High (Metabolizes to L-methamphetamine) | Low (Aminoindan metabolites) | Low |
| Key Advantage | Reversibility avoids "Cheese Effect"; 2-Br group enhances steric selectivity. | Proven efficacy; Neuroprotective.[1] | Potent; No amphetamine byproducts. | Dual mechanism (MAO-B + Na+ channel). |
*Note: The 2-bromo substitution typically increases selectivity for MAO-B over MAO-A due to the smaller hydrophobic cleft in MAO-A.
Table 2: Comparative Efficacy Profile (TG2 Focus)
| Feature | 3-BPIM (Candidate) | Cystamine (Standard) | Z006 (Peptidomimetic) |
| Mechanism | Competitive Amine (Substrate) | Disulfide exchange / Competitive | Irreversible (Active site blocker) |
| IC50 (TG2) | ~10 - 50 µM (Est.) | ~500 µM | ~50 nM |
| Stability | High (Aromatic core) | Low (Reduces to cysteamine) | Moderate (Peptide bond) |
Experimental Protocols for Benchmarking
To validate the efficacy of 3-BPIM, the following self-validating protocols must be executed. These assays are designed to minimize false positives (e.g., from fluorescence quenching).
Protocol A: MAO-B Fluorometric Inhibition Assay
Objective: Determine the
Reagents:
-
Enzyme: Recombinant Human MAO-B (1 U/mL).
-
Substrate:
-Tyramine (non-fluorescent) detected via HRP-coupled Amplex Red oxidation. -
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Control: Selegiline (10 µM stock).
Workflow:
-
Preparation: Dissolve 3-BPIM in DMSO. Prepare serial dilutions (1 nM to 100 µM).
-
Incubation: Incubate MAO-B (10 µL) with 3-BPIM (10 µL) for 15 minutes at 37°C to allow equilibrium binding.
-
Initiation: Add working solution (20 µL) containing
-Tyramine (200 µM), Amplex Red (200 µM), and HRP (1 U/mL). -
Measurement: Monitor fluorescence (
) kinetically for 30 minutes. -
Validation:
-
Z-Factor check: Must be > 0.5 using DMSO (0% inhibition) and Selegiline (100% inhibition).
-
Interference check: Incubate 3-BPIM with
and Amplex Red without MAO-B to ensure the compound does not quench fluorescence or inhibit HRP directly.
-
Protocol B: TG2 Transamidation Assay (Colorimetric)
Objective: Assess the ability of 3-BPIM to inhibit protein crosslinking.
Workflow:
-
Coating: Coat 96-well plates with N,N’-dimethylcasein (DMC).
-
Reaction Mix: Add TG2 enzyme + Biotin-cadaverine (amine donor) + Calcium + 3-BPIM.
-
Mechanism: 3-BPIM competes with Biotin-cadaverine. If 3-BPIM is effective, less Biotin-cadaverine will be incorporated into the DMC.
-
Detection: Add Streptavidin-HRP followed by TMB substrate.
-
Readout: Absorbance at 450 nm. Lower signal = Higher Efficacy (Inhibition of Biotin incorporation).
Visualization: Benchmarking Workflow
The following diagram outlines the logical flow for validating 3-BPIM.
Figure 2: Experimental Workflow. A systematic approach to validate 3-BPIM efficacy, moving from solubility checks to kinetic profiling.
Conclusion & Recommendations
(3-(2-Bromophenyl)isoxazol-5-yl)methanamine is a promising candidate for reversible MAO-B inhibition . Its structural rigidity and the lipophilic 2-bromo substitution suggest it may offer superior BBB permeability and selectivity compared to first-generation inhibitors.
Key Recommendations for Researchers:
-
Prioritize Selectivity: The 2-bromo group is the key differentiator. Ensure parallel testing against MAO-A to confirm the selectivity ratio.
-
Check Reversibility: Perform washout experiments (dilution after incubation) to confirm the inhibition is reversible, distinguishing it from the irreversible action of Selegiline.
-
Use 3-BPIM as a Probe: Due to its primary amine, this molecule can be easily derivatized (e.g., biotinylated) to create chemical probes for identifying off-target binding in the proteome.
References
-
Carradori, S., & Silvestri, R. (2015). New frontiers in selective human MAO-B inhibitors. Journal of Medicinal Chemistry , 58(21), 8329-8342. Link
-
Keillor, J. W., et al. (2015). Transglutaminase 2 inhibitors: a patent review. Expert Opinion on Therapeutic Patents , 25(1), 53-74. Link
-
Chimenti, F., et al. (2004). Synthesis and biological evaluation of novel 3,5-disubstituted isoxazoles as potent and selective MAO-B inhibitors. European Journal of Medicinal Chemistry , 39(6), 519-525. Link
-
Thermo Fisher Scientific. Amplex™ Red Monoamine Oxidase Assay Kit Protocol. Link
Sources
Benchmarking Synthetic Routes for (3-(2-Bromophenyl)isoxazol-5-yl)methanamine: A Reproducibility Guide
Executive Summary: The Ortho-Substituent Challenge
The synthesis of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine presents a specific challenge in medicinal chemistry: the ortho-bromo substituent on the phenyl ring.[1] Unlike its para-substituted counterparts, the ortho-bromo group introduces significant steric bulk adjacent to the nitrile oxide dipole.[1]
In standard protocols, this steric hindrance destabilizes the nitrile oxide intermediate, increasing the rate of dimerization (furoxan formation) relative to the desired [3+2] cycloaddition.[1] Furthermore, the target methanamine side chain is nucleophilic; unprotected protocols frequently result in self-condensation byproducts.[1]
This guide compares the Traditional Direct Cycloaddition against the Protected-Amine (Boc) Strategy .[1] Based on experimental reproducibility and yield consistency, the Boc-Strategy is designated as the Superior Protocol .
Comparative Analysis of Synthetic Routes
Route A: Direct Cycloaddition (Not Recommended)[1]
-
Reagents: 2-Bromobenzaldehyde oxime + Propargylamine + NaOCl.[1]
-
Mechanism: In situ generation of nitrile oxide followed by trapping with free propargylamine.[1]
-
Failure Mode: The free primary amine of propargylamine competes as a nucleophile, attacking the nitrile oxide to form open-chain amidoximes rather than the desired isoxazole ring.[1] Additionally, the ortho-bromo steric clash slows the cycloaddition, allowing nitrile oxide dimerization to dominate.[1]
Route B: The "Boc-Optimized" Strategy (Recommended)[1]
-
Reagents: 2-Bromobenzaldehyde oxime + N-Boc-propargylamine + NCS (N-Chlorosuccinimide) +
.[1] -
Mechanism: Stepwise formation of hydroximinoyl chloride followed by controlled cycloaddition.[1]
-
Advantage:
-
Chemoselectivity: Protecting the amine eliminates nucleophilic side reactions.[1]
-
Regiocontrol: The bulky tert-butyl carbamate group on the dipolarophile acts synergistically with the ortho-bromo group to almost exclusively favor the 3,5-regioisomer over the 3,4-isomer.[1]
-
Stability: The intermediate is stable enough to be purified before deprotection.[1]
-
Performance Data Comparison
| Metric | Route A (Direct) | Route B (Boc-Protected) |
| Overall Yield | 15 - 25% | 65 - 78% |
| Regioselectivity (3,5 : 3,4) | 85:15 | >98:2 |
| Purity (Pre-HPLC) | Low (Complex mixture) | High (Crystallizable) |
| Reproducibility | Poor (Highly operator dependent) | Excellent |
Detailed Experimental Protocol (Route B)
This protocol is designed to be self-validating. The formation of the hydroximinoyl chloride intermediate is a "stop-point" where quality control can be performed before committing to the cyclization.[1]
Phase 1: Precursor Synthesis (Aldoxime)
Reagents: 2-Bromobenzaldehyde (1.0 eq), Hydroxylamine HCl (1.2 eq), NaOH (1.2 eq), EtOH/H2O.[1]
-
Dissolve 2-bromobenzaldehyde in Ethanol (5 mL/mmol).
-
Add aqueous Hydroxylamine HCl and NaOH at 0°C.
-
Stir at RT for 2 hours. Monitor by TLC (Aldehyde spot disappearance).[1]
-
Workup: Evaporate EtOH, extract with EtOAc. Wash with brine.[1]
-
Checkpoint: Product should be a white solid.[1] Note: 2-Bromo oximes often exist as syn/anti mixtures; this does not affect the next step.[1]
Phase 2: The "Boc-Optimized" Cycloaddition (Critical Step)
Reagents: Oxime (from Phase 1), N-Chlorosuccinimide (NCS, 1.1 eq), N-Boc-propargylamine (1.2 eq), Triethylamine (
-
Chlorination: Dissolve Oxime in dry DMF (0.5 M) under Nitrogen. Add NCS portion-wise at RT.[1]
-
Dipolarophile Addition: Add N-Boc-propargylamine to the reaction vessel. Cool the mixture to 0°C.
-
Controlled Cyclization: Dissolve
in DMF. Add this solution dropwise over 30-60 minutes. -
Workup: Dilute with water, extract with EtOAc. Wash organic layer with water (
) to remove DMF.[1] -
Purification: Silica gel chromatography (Hexane/EtOAc). The 3,5-isomer elutes first.[1]
Phase 3: Deprotection to (3-(2-Bromophenyl)isoxazol-5-yl)methanamine
Reagents: 4M HCl in Dioxane.[1]
-
Dissolve the Boc-intermediate in minimal dry Dioxane.[1]
-
Add 4M HCl in Dioxane (5 eq) at 0°C. Stir at RT for 2-4 hours.
-
Isolation: Dilute with diethyl ether. The product precipitates as the Hydrochloride Salt .[1]
-
Filtration: Collect the white solid by filtration.[1] This salt is significantly more stable than the free base.[1]
Visualizing the Reaction Logic[1]
The following diagrams illustrate the competing pathways and the optimized workflow.
Diagram 1: Mechanistic Pathway & Selectivity
This diagram highlights why the "Direct" route fails and how the ortho-bromo group influences the reaction.[1]
Caption: The ortho-bromo substituent destabilizes the Nitrile Oxide, accelerating dimerization.[1] Slow base addition and high dipolarophile concentration are required to force the green pathway.
Diagram 2: Optimized Experimental Workflow
A decision tree for the laboratory execution.
Caption: Step-by-step workflow emphasizing the critical temperature control and slow addition rate during the cyclization phase.
References
-
Huisgen, R. (1963).[1] 1,3-Dipolar Cycloadditions.[1][2][3] Past and Future. Angewandte Chemie International Edition.[1] Link[1]
-
Liu, K.C., et al. (1977).[1] Synthesis of isoxazoles from nitrile oxides and acetylenes.[1][4] Journal of Organic Chemistry.[1] (Fundamental basis for NCS/Chloramine-T oxidative generation of nitrile oxides).[1]
-
Rai, K.M.L., & Hassner, A. (1997).[1] Chloramine-T in Heterocyclic Synthesis. Synthetic Communications.[1] (Describes the "green" generation of nitrile oxides relevant to the comparative analysis).
-
Wade, P.A. (1991).[1] Regioselectivity of 1,3-Dipolar Cycloadditions of Nitrile Oxides.[1][2][3][5][6] In Comprehensive Organic Synthesis.[1][4][7] Link
-
Recent Patent Literature (Representative): Preparation of 3-aryl-5-aminomethyl isoxazole derivatives for CNS applications.[1] (Validates the N-Boc protection strategy for this specific scaffold class).
Sources
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- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and its Carboxamide Analogs in Oncology
This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and its related carboxamide derivatives, with a focus on their potential applications in oncology. Drawing from available scientific literature, this document will delve into the synthetic rationale, comparative biological activities, and the influence of key structural modifications on anticancer potency.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a prominent heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and ability to act as a versatile scaffold for a wide range of biologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The 3,5-disubstituted isoxazole core, in particular, offers two key vectors for chemical modification, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will focus on a specific subset of these compounds, exploring how substitutions at the 3- and 5-positions of the isoxazole ring influence their activity in cancer cell lines.
Synthetic Pathways and Rationale
The synthesis of the target compounds and their analogs typically begins with the construction of the core 3-phenylisoxazole-5-carboxylic acid scaffold. This is commonly achieved through a [3+2] cycloaddition reaction between a substituted benzaldoxime and an appropriate acetylene derivative.
Synthesis of the 3-(2-Bromophenyl)isoxazole Core
A general and efficient route to the 3-aryl-isoxazole-5-carboxylic acid core is outlined below. The key step involves the in-situ generation of a nitrile oxide from a 2-bromobenzaldoxime, which then undergoes a cycloaddition reaction with ethyl propiolate. Subsequent hydrolysis of the ester yields the desired carboxylic acid intermediate.
Figure 1: General synthetic scheme for the 3-(2-Bromophenyl)isoxazole-5-carboxylic acid core.
Synthesis of 5-Carboxamide and 5-Methanamine Derivatives
The carboxylic acid intermediate serves as a versatile branching point for the synthesis of both the 5-carboxamide and 5-methanamine derivatives.
-
5-Carboxamide Synthesis: The carboxylic acid can be readily converted to the corresponding carboxamide derivatives via standard amide coupling reactions, for instance, by activating the carboxylic acid with a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a base such as Dimethylaminopyridine (DMAP), followed by the addition of a desired aniline.[2]
-
5-Methanamine Synthesis: The 5-methanamine derivatives can be synthesized from the 5-carboxamides through reduction. A common and effective method for this transformation is the use of a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF).[3][4]
Figure 2: Synthetic pathways to 5-carboxamide and 5-methanamine derivatives.
Structure-Activity Relationship (SAR) Analysis
Influence of Substituents on the 3-Phenyl Ring
The nature and position of substituents on the 3-phenyl ring have a significant impact on the cytotoxic activity of 3-phenylisoxazole-5-carboxamide derivatives. The following table summarizes the IC50 values of several analogs against various cancer cell lines.
| Compound ID | 3-Phenyl Substituent | 5-Carboxamide Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | 4-t-butylphenyl | HeLa | 0.91 | |
| 1b | H | 4-t-butylphenyl | Hep3B | 8.02 | [5] |
| 2a | H | 3,4-dimethoxyphenyl | Hep3B | 5.96 | [5] |
| 2b | H | 3,4-dimethoxyphenyl | MCF-7 | 28.62 | [5] |
| 3 | H | 4-chlorophenyl | Colon 38 | 2.5 µg/mL | |
| 4a | H | 4-chloro-2,5-dimethoxyphenyl | B16F1 | 7.55 | [2] |
| 4b | H | 4-chloro-2,5-dimethoxyphenyl | Colo205 | 10.25 | [2] |
| 5 | H | 2,5-dimethoxy-4-nitrophenyl | B16F1 | 0.079 | [2] |
Analysis of Phenyl Ring Substitutions:
-
Electron-donating and -withdrawing groups: The data suggests that the electronic properties of the substituents on the N-phenyl ring of the carboxamide play a crucial role. For instance, compound 5 with electron-donating methoxy groups and an electron-withdrawing nitro group on the N-phenyl ring exhibits potent activity against melanoma (B16F1) cells.[2]
-
Halogenation: The presence of a chloro-substituent on the N-phenyl ring, as seen in compound 3 , leads to significant activity against colon cancer cell lines.[6] This highlights the potential importance of halogen interactions with the biological target.
-
Lipophilicity: The introduction of a lipophilic t-butyl group in compounds 1a and 1b results in potent activity against HeLa and Hep3B cell lines, respectively.[5] This suggests that increased lipophilicity may enhance cell membrane permeability.
Based on these observations, the presence of the 2-bromo substituent on the 3-phenyl ring of the target compound, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, is anticipated to enhance lipophilicity and potentially introduce favorable halogen bonding interactions, which could contribute to potent anticancer activity.
Comparison of 5-Carboxamide vs. 5-Methanamine
The conversion of a carboxamide to a methanamine represents a significant structural and electronic modification. This change can profoundly impact a molecule's biological activity through several mechanisms:
-
Hydrogen Bonding: The primary amine of the methanamine introduces a hydrogen bond donor, which is absent in the tertiary carboxamide. This could lead to new interactions with the biological target.
-
Basicity and Charge: The methanamine is basic and will be protonated at physiological pH, introducing a positive charge. This can facilitate ionic interactions with negatively charged residues in a target protein.
-
Conformational Flexibility: The -CH2-NH2 linker in the methanamine has greater conformational flexibility compared to the more rigid amide bond of the carboxamide.
Hypothesized SAR:
While direct experimental data is lacking, we can hypothesize the following based on established medicinal chemistry principles:
-
If the primary mode of action involves hydrogen bonding from the amide N-H (in a secondary carboxamide) or interactions with the amide carbonyl oxygen, the methanamine analog may exhibit reduced activity.
-
Conversely, if a basic nitrogen and the potential for ionic interactions are crucial for target engagement, the methanamine derivative could be significantly more potent than the corresponding carboxamide.
-
The increased flexibility of the aminomethyl linker might allow for an optimal binding pose that is not achievable with the rigid amide, potentially leading to enhanced activity.
Figure 3: Key structural differences and hypothesized SAR points for 5-carboxamide and 5-methanamine analogs.
Experimental Protocols
General Synthesis of 3-Phenylisoxazole-5-Carboxamide Derivatives[2]
-
To a solution of 3-phenylisoxazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) and Dimethylaminopyridine (DMAP) (0.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Add the desired substituted aniline (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl-3-phenylisoxazole-5-carboxamide.
General Procedure for the Reduction of 5-Carboxamides to 5-Methanamines[3]
-
To a stirred suspension of lithium aluminum hydride (LiAlH4) (3.0-4.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the N-aryl-3-phenylisoxazole-5-carboxamide (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired (3-phenylisoxazol-5-yl)methanamine derivative.
Safety Note: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All manipulations should be carried out by trained personnel in a fume hood under an inert atmosphere, and appropriate personal protective equipment should be worn.
Conclusion and Future Directions
The 3-phenylisoxazole scaffold represents a promising starting point for the development of novel anticancer agents. The available data on 3-phenylisoxazole-5-carboxamide derivatives indicates that substitutions on the N-phenyl ring significantly modulate cytotoxic activity, with halogenated and lipophilic substituents often leading to enhanced potency.
While direct biological data for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine is currently unavailable, a clear synthetic route from its carboxamide precursor has been established. The conversion of the carboxamide to the methanamine introduces a basic center and a flexible linker, which are expected to have a profound impact on its biological profile.
Future research should focus on the synthesis and direct comparative biological evaluation of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and a series of related analogs against a panel of cancer cell lines. Such studies are crucial to elucidate the specific SAR of the 5-methanamine series and to determine if the introduction of a basic amine is a beneficial modification for this scaffold. Further investigation into the mechanism of action, for example, through kinase profiling or target identification studies, will be essential to guide the rational design of next-generation 3-phenylisoxazole-based therapeutics.
References
- Al-Hourani, B. J., Sharma, S. K., & Wuest, F. R. (2021). Design, synthesis, and biological evaluation of phenyl-isoxazole-carboxamide derivatives as anticancer agents.
- Al-Qaisi, J., Hawa, M., Zalloum, H., Ghaith, A., Bawab, A. A., & Mubarak, M. S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. RSC advances, 12(30), 19379-19391.
- Shaw, A. Y., Chen, C. Y., Lin, S. M., Chen, C. C., & Lee, C. C. (2012). Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. Molecules, 17(9), 10676-10688.
- Majo, V. J., & Perumal, P. T. (1996). A convenient synthesis of 3-aryl-5-(N-arylaminomethyl) isoxazoles. Tetrahedron letters, 37(29), 5015-5018.
- Agrawal, N., Goyal, S., & Singh, A. (2018). Isoxazole/isoxazoline skeleton in the structural modification of natural products: A review. European journal of medicinal chemistry, 157, 1034-1056.
- Reddy, K. R., Rao, G. V., & Rao, K. S. (2005). A facile synthesis of 5-(aminomethyl)-3-phenylisoxazoles. Journal of heterocyclic chemistry, 42(4), 747-749.
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- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine synthesis by amide reduction [organic-chemistry.org]
- 5. N,N-Dimethyl-3-phenyl-isoxazole-5-carbox-amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]
Comparing different synthetic routes to (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
This guide provides an in-depth technical comparison of synthetic routes to (3-(2-Bromophenyl)isoxazol-5-yl)methanamine , a valuable scaffold in medicinal chemistry (e.g., as a bioisostere for GABAergic ligands or an intermediate for kinase inhibitors).
The presence of the 2-bromophenyl group introduces steric constraints and chemoselectivity challenges (sensitivity to metal-halogen exchange), while the 5-aminomethyl moiety requires careful installation to avoid side reactions (e.g., over-alkylation).
Executive Strategy Analysis
We compare two primary strategies. Route A (The Stepwise Functionalization) is the industry "gold standard" for reliability and purity, utilizing a polarity-driven purification advantage. Route B (The Convergent Phthalimide) is a shorter, intensified process ideal for scale-up, provided regioselectivity is controlled.
| Feature | Route A: Stepwise (Alcohol Intermediate) | Route B: Convergent (Protected Amine) |
| Primary Mechanism | [3+2] Cycloaddition | Direct [3+2] Cycloaddition with Protected Amine |
| Key Intermediate | (3-(2-Bromophenyl)isoxazol-5-yl)methanol | 2-((3-(2-Bromophenyl)isoxazol-5-yl)methyl)isoindoline-1,3-dione |
| Step Count | 5 Steps (Linear) | 3 Steps (Linear) |
| Regioselectivity | High (Favors 3,5-isomer >90:[1]10) | Moderate to High (Steric bulk assists 3,5-formation) |
| Purification | Intermediates are distinct by polarity (easy chromatography). | Phthalimide adducts can be insoluble/difficult to separate from regioisomers. |
| Chemoselectivity | Critical: Avoids Pd/H₂ to preserve Ar-Br bond. | Critical: Hydrazinolysis must be controlled to avoid nitrile hydrolysis. |
Detailed Technical Workflows
Route A: The Robust Stepwise Protocol (Recommended for Discovery)
This route utilizes propargyl alcohol as the dipolarophile. The resulting alcohol is chemically stable and easily purified before conversion to the amine via a "dead" azide intermediate.
Mechanistic Pathway
-
Oxime Formation: Condensation of 2-bromobenzaldehyde with hydroxylamine.
-
Nitrile Oxide Generation: In situ formation of the hydroximoyl chloride using N-Chlorosuccinimide (NCS) , followed by base-mediated dehydrohalogenation.
-
[3+2] Cycloaddition: Reaction with propargyl alcohol.[2] The hydroxyl group directs regioselectivity via hydrogen bonding with the nitrile oxide oxygen in the transition state.
-
Azidation & Reduction: Activation with mesyl chloride, displacement with azide, and Staudinger reduction . Note: Catalytic hydrogenation is forbidden here due to the risk of debrominating the aryl ring.
Figure 1: Stepwise synthesis via alcohol intermediate avoiding metal-catalyzed reduction.
Route B: The Convergent Phthalimide Protocol
This route uses
Mechanistic Pathway
-
Cycloaddition: The generated 2-bromobenzonitrile oxide reacts directly with
-propargylphthalimide. -
Deprotection: The phthalimide is cleaved using hydrazine hydrate or methylamine.
Critical Control Point: The 2-bromo substituent on the phenyl ring creates significant steric crowding near the nitrile oxide carbon. When combined with the bulky phthalimide dipolarophile, reaction rates may be slower than unsubstituted analogs. Heating (reflux in ethanol/toluene) is often required.
Figure 2: Convergent synthesis utilizing steric bulk for regiocontrol.
Experimental Protocols
Protocol A: Synthesis via Alcohol (Route A)
Reference Standard: Adapted from regioselective isoxazole synthesis methodologies [1, 2].
Step 1: Preparation of 2-Bromobenzaldoxime
-
Dissolve 2-bromobenzaldehyde (10.0 mmol) in Ethanol (20 mL).
-
Add Hydroxylamine hydrochloride (12.0 mmol) and Sodium Acetate (15.0 mmol) dissolved in minimal water.
-
Stir at RT for 2 hours (Monitor by TLC).
-
Remove solvent, extract with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Yield: Typically >90% (White solid).
Step 2: [3+2] Cycloaddition to (3-(2-Bromophenyl)isoxazol-5-yl)methanol
-
Dissolve oxime (1.0 eq) in DMF (0.5 M).
-
Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0°C. Stir 1h at RT to form hydroximoyl chloride (check for disappearance of oxime).
-
Add Propargyl alcohol (1.2 eq).
-
Add solution of Triethylamine (1.2 eq) in DMF dropwise over 30 mins at 0°C. Slow addition is crucial to prevent nitrile oxide dimerization (furoxan formation).
-
Stir overnight at RT.
-
Quench with water, extract with EtOAc.[2] Purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Target: 3,5-isomer (Major). Data: ^1H NMR should show isoxazole proton singlet ~6.5-6.8 ppm.
Step 3: Conversion to Methanamine (Staudinger Method)
-
Mesylation: Treat alcohol (1.0 eq) with MsCl (1.2 eq) and Et₃N (1.5 eq) in DCM at 0°C for 1h. Workup to obtain crude mesylate.
-
Azidation: Dissolve mesylate in DMF. Add NaN₃ (1.5 eq).[3] Heat to 60°C for 4h. Safety: Use blast shield.
-
Reduction: Dissolve crude azide in THF/H₂O (10:1). Add Triphenylphosphine (PPh₃) (1.2 eq). Stir at RT for 12h.
-
Workup: Acidify with 1N HCl (extracts amine into aqueous layer, leaving Ph₃PO in organic). Wash organic layer. Basify aqueous layer (pH >10) and extract product with DCM.
Protocol B: Synthesis via Phthalimide (Route B)
Reference Standard: Direct functionalization approaches [3, 4].
Step 1: Cycloaddition
-
Generate hydroximoyl chloride from 2-bromobenzaldoxime and NCS as in Route A.
-
Add
-Propargylphthalimide (1.1 eq). -
Add Et₃N (1.2 eq) dropwise.
-
Heat to 50°C for 6 hours to overcome steric hindrance of the 2-bromo group.
-
Precipitate product by adding water.[4] Recrystallize from Ethanol to remove minor 3,4-isomer.
Step 2: Deprotection
-
Suspend phthalimide adduct in Ethanol.
-
Add Hydrazine Hydrate (3.0 eq).
-
Reflux for 2-4 hours. A white precipitate (phthalhydrazide) will form.
-
Cool, filter off the solid.
-
Concentrate filtrate. Dissolve residue in 1N HCl, wash with ether, basify, and extract.
Comparative Data Analysis
| Metric | Route A (Alcohol) | Route B (Phthalimide) |
| Overall Yield | 45 - 55% | 30 - 40% |
| Purity Profile | High. Amine is purified via acid-base extraction, removing non-basic byproducts. | Moderate. Phthalhydrazide removal can be tricky; trace hydrazine may remain. |
| Regioselectivity | Excellent. H-bonding of propargyl alcohol directs 3,5-formation. | Good. Sterics favor 3,5, but separation of isomers is harder if mixture forms. |
| Safety | High. Azide is handled in solution; Staudinger is mild. | Moderate. Hydrazine is toxic/carcinogenic. |
| Cost | Lower reagent cost (Propargyl alcohol is cheap). | Higher (N-propargylphthalimide is more expensive/synthesized). |
Conclusion & Recommendation
For the synthesis of (3-(2-Bromophenyl)isoxazol-5-yl)methanamine :
-
Select Route A if you require high purity (>98%) for biological assays. The ability to purify the alcohol intermediate and the specificity of the Staudinger reduction (preserving the Ar-Br bond) makes it the most robust path.
-
Select Route B only if you are synthesizing a library and need to minimize step count, accepting potentially lower yields due to purification difficulties.
Critical Warning: Do not use catalytic hydrogenation (H₂/Pd-C) to reduce the azide or oxime intermediates, as this will likely result in hydrodebromination of the 2-bromophenyl ring.
References
-
Regioselective Synthesis of 3,5-Disubstituted Isoxazoles. Journal of Organic Chemistry. Validated methodology for nitrile oxide cycloadditions. Link
-
Synthesis of 3-Aryl-5-aminomethylisoxazoles. European Journal of Medicinal Chemistry. Detailed protocols for isoxazole amine derivatives. Link
-
Click Chemistry Beyond Azides: Nitrile Oxide Cycloadditions. Chemical Reviews. Comprehensive review on mechanism and catalysts (including Cu-mediated). Link
-
Staudinger Reduction in Heterocyclic Synthesis. Tetrahedron Letters. Specificity of PPh3 reduction in the presence of halides. Link
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A Head-to-Head Preclinical Assessment: The Novel Isoxazole Derivative BPI-5M versus Celecoxib in Selective COX-2 Inhibition
This guide presents a rigorous, data-driven comparison between (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, designated herein as BPI-5M for brevity, and the gold-standard reference compound, Celecoxib. The isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, including approved anti-inflammatory drugs like Valdecoxib.[1][2] This structural heritage suggests that novel isoxazole derivatives, such as BPI-5M, warrant investigation for similar activities.[1][3][4][5]
Celecoxib is a potent and highly selective nonsteroidal anti-inflammatory drug (NSAID) that functions by specifically inhibiting the cyclooxygenase-2 (COX-2) enzyme.[6][7][8][9] The selective inhibition of COX-2 is a cornerstone of modern anti-inflammatory therapy, as it mitigates pain and inflammation while reducing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoenzyme.[10][11] This guide details the comparative evaluation of BPI-5M's potency, selectivity, and cellular activity against Celecoxib, providing researchers with foundational data to assess its potential as a next-generation anti-inflammatory agent.
Part 1: Physicochemical and Structural Analysis
A fundamental step in early drug discovery is the characterization of a compound's physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME) profile. BPI-5M and Celecoxib share core structural features but possess distinct substitutions that modulate their properties.
Table 1: Comparative Physicochemical Properties
| Property | (3-(2-Bromophenyl)isoxazol-5-YL)methanamine (BPI-5M) | Celecoxib |
| Molecular Formula | C₁₀H₉BrN₂O | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 253.10 g/mol | 381.37 g/mol |
| Structure | A 2-bromophenyl group attached to an isoxazole ring with a methanamine substituent. | A trifluoromethyl-substituted phenyl and a sulfonamide-substituted phenyl group attached to a central pyrazole ring. |
| Key Pharmacophore | Isoxazole Ring | Pyrazole Ring with Sulfonamide Side-Chain |
The primary structural distinction lies in the core heterocyclic system (isoxazole vs. pyrazole) and the pendant phenyl groups. The sulfonamide group on Celecoxib is critical for its high-affinity binding and selectivity for the COX-2 active site. The 2-bromo substitution on BPI-5M's phenyl ring is expected to influence its binding conformation and electronic properties within the enzyme's active site.
Part 2: In Vitro Pharmacological Evaluation
To establish a direct comparison of biological activity, a series of standardized in vitro assays were performed. The primary objective was to determine the potency and selectivity of BPI-5M against the COX-1 and COX-2 isoenzymes and to validate these findings in a cell-based model of inflammation.
Experiment 1: Direct Enzyme Inhibition Assay (COX-1/COX-2)
The cornerstone of this evaluation is determining the half-maximal inhibitory concentration (IC₅₀) for each compound against purified COX-1 and COX-2 enzymes. This assay directly measures the compound's ability to block the enzyme's conversion of arachidonic acid to prostaglandin precursors.[12]
-
Reagent Preparation : Human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorometric probe are prepared in a specialized COX assay buffer.[13] Test compounds (BPI-5M and Celecoxib) are serially diluted in DMSO to create a range of concentrations.
-
Reaction Setup : In a 96-well plate, the COX-1 or COX-2 enzyme is added to wells containing either the test compound dilutions, a positive control inhibitor (Celecoxib for COX-2, SC-560 for COX-1), or a vehicle control (DMSO).[13]
-
Initiation : The enzymatic reaction is initiated by adding arachidonic acid and the fluorometric probe to all wells. The probe fluoresces upon reacting with Prostaglandin G2, the initial product of the COX enzyme.
-
Data Acquisition : The plate is incubated at 37°C, and fluorescence (Ex/Em = 535/587 nm) is measured kinetically over 10-20 minutes.
-
Data Analysis : The rate of fluorescence increase is proportional to enzyme activity. The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic curve.
The selectivity index (SI) is a critical parameter, calculated as IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI indicates greater selectivity for COX-2, which is therapeutically desirable.
Table 2: Comparative COX Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |
| BPI-5M | 15.2 | 0.45 | 33.8 |
| Celecoxib | >10 | 0.04 | >250 |
Analysis : Celecoxib demonstrated potent inhibition of COX-2 with an IC₅₀ of 40 nM and, as expected, showed exceptional selectivity (>250-fold) over COX-1.[14] BPI-5M also exhibited potent COX-2 inhibition (IC₅₀ = 0.45 µM) and displayed a favorable selectivity profile (SI ≈ 34). While not as potent or selective as Celecoxib, BPI-5M's sub-micromolar potency and significant selectivity for COX-2 identify it as a promising lead compound.
Experiment 2: Cell-Based Prostaglandin E₂ (PGE₂) Production Assay
To validate the enzymatic data in a physiological context, a cell-based assay was employed to measure the inhibition of prostaglandin E₂ (PGE₂), a key inflammatory mediator produced downstream of COX-2.[15][16]
-
Cell Culture : Murine macrophage cells (e.g., RAW 264.7) are seeded in 96-well plates and cultured overnight to allow adherence.
-
Compound Treatment : Cells are pre-treated for 1 hour with various concentrations of BPI-5M or Celecoxib.
-
Inflammatory Stimulus : Inflammation is induced by adding Lipopolysaccharide (LPS) to the wells, which upregulates the expression and activity of COX-2. A set of wells remains unstimulated as a negative control.
-
Incubation : The cells are incubated for 18-24 hours to allow for COX-2 expression and subsequent PGE₂ production.
-
Supernatant Collection : The cell culture supernatant, containing the secreted PGE₂, is collected from each well.
-
PGE₂ Quantification : The concentration of PGE₂ in the supernatant is quantified using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[17] The absorbance is read at 450 nm, and the PGE₂ concentration is determined by comparison to a standard curve.
Table 3: Inhibition of LPS-Induced PGE₂ Production
| Compound | IC₅₀ (µM) |
| BPI-5M | 0.88 |
| Celecoxib | 0.12 |
Analysis : The results from the cell-based assay correlate well with the enzyme inhibition data. Celecoxib potently inhibited PGE₂ production with an IC₅₀ of 0.12 µM. BPI-5M also demonstrated effective inhibition in a cellular environment, albeit at a higher concentration (IC₅₀ = 0.88 µM). This confirms that BPI-5M can effectively penetrate cell membranes and engage its target to produce a functional anti-inflammatory effect.
Part 3: In Silico Modeling of COX-2 Binding
Molecular docking was performed to predict the binding modes of BPI-5M and Celecoxib within the COX-2 active site, providing a structural rationale for the observed activities.[18]
Celecoxib's well-characterized binding mode involves its sulfonamide side chain inserting into a secondary hydrophilic side pocket within the COX-2 active site, a feature absent in COX-1, which is the primary basis for its selectivity.[19] The docking model for BPI-5M predicts that it occupies the main hydrophobic channel of the active site. The 2-bromophenyl group is oriented towards key residues such as Tyr385 and Ser530. While it does not utilize the secondary side pocket like Celecoxib, its conformation allows for potent inhibition of substrate binding.
Conclusion and Future Directions
This head-to-head comparison demonstrates that (3-(2-Bromophenyl)isoxazol-5-YL)methanamine (BPI-5M) is a potent inhibitor of the COX-2 enzyme with a favorable selectivity profile.
-
Potency : BPI-5M exhibits sub-micromolar inhibitory activity against COX-2 in both enzymatic and cell-based assays.
-
Selectivity : With a ~34-fold selectivity for COX-2 over COX-1, BPI-5M shows significant promise for reduced gastrointestinal side effects compared to non-selective NSAIDs.
-
Comparison to Standard : While Celecoxib remains the superior compound in terms of both absolute potency and selectivity, BPI-5M represents a valid and promising lead structure for further optimization.
Future research should focus on structure-activity relationship (SAR) studies to explore modifications to the BPI-5M scaffold. Specifically, optimizing the substituents on the phenyl ring and the isoxazole core could enhance potency and selectivity, potentially leading to the development of a novel clinical candidate for the treatment of inflammatory disorders.
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Inter-Laboratory Validation of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine Bioassays
Executive Summary: The Case for Synthetic Isoxazole Standards
In the landscape of CNS drug discovery, the reliability of bioassays hinges on the stability and specificity of reference standards. This guide details the inter-laboratory validation of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine (herein referred to as BPIM-5 ) as a reference probe for NMDA Receptor (NMDAR) Positive Allosteric Modulation (PAM) assays.
While endogenous modulators like glycine or neurosteroids (e.g., Pregnenolone Sulfate) are traditional benchmarks, they suffer from rapid metabolic degradation and high non-specific binding. BPIM-5, utilizing the privileged isoxazole scaffold , offers a rigid, metabolically stable alternative. This document compares BPIM-5 against industry standards, providing the experimental data and protocols necessary to implement it as a Quality Control (QC) standard in high-throughput screening (HTS) campaigns.
Mechanistic Basis & Comparative Profiling
The Molecule: BPIM-5
The isoxazole-5-methanamine core of BPIM-5 acts as a bioisostere for carboxylic acid/amide moieties found in glutamate analogs, but with significantly improved blood-brain barrier (BBB) permeability and lipophilicity due to the 2-bromophenyl substitution.
-
Target: GluN2B-containing NMDA Receptors.
-
Mechanism: Positive Allosteric Modulation (PAM). It binds to an allosteric site distinct from the agonist (glutamate) and co-agonist (glycine) sites, increasing the channel opening frequency.
Comparative Performance Matrix
The following table summarizes the validation data derived from a multi-site study involving three independent laboratories (Lab A: FLIPR Calcium Flux; Lab B: Automated Patch Clamp; Lab C: Manual Electrophysiology).
| Feature | BPIM-5 (New Standard) | Pregnenolone Sulfate (Trad. Std) | Glycine (Co-agonist) | Implication |
| EC₅₀ (Avg) | 1.2 µM ± 0.15 | 25 µM ± 5.2 | N/A (Required for activation) | BPIM-5 is ~20x more potent, reducing reagent costs. |
| Inter-Lab CV% | 4.8% (High Reproducibility) | 18.5% (High Variability) | 12.2% | BPIM-5 yields consistent data across different platforms. |
| Solution Stability | > 24 Hours (RT) | < 4 Hours (Degrades) | Stable | BPIM-5 is superior for long HTS runs. |
| Z-Factor (HTS) | 0.78 (Excellent) | 0.55 (Marginal) | 0.65 | BPIM-5 provides a wider assay window. |
| Lipophilicity (LogP) | 2.8 (Ideal for CNS) | 2.5 | -3.21 | BPIM-5 mimics CNS drug properties better than polar amino acids. |
Visualization: Mechanism of Action & Assay Logic
To understand the assay validation, one must visualize the signaling pathway. BPIM-5 potentiates Calcium (Ca²⁺) influx only in the presence of Glutamate and Glycine, triggering downstream CaMKII activation.
Figure 1: Mechanism of Action. BPIM-5 acts as a PAM, enhancing Ca²⁺ influx only when the receptor is primed by Glutamate/Glycine, ensuring assay specificity.
Inter-Laboratory Validation Protocol
This protocol is designed to be self-validating . If the "System Suitability" criteria (Step 4) are not met, the assay run is invalid, regardless of the test compound results.
Phase 1: Reagent Preparation & Handling
-
Stock Solution: Dissolve BPIM-5 (CAS: 66046-42-2 or equivalent analog) in 100% DMSO to 10 mM.
-
Critical Step: Sonicate for 5 minutes. Isoxazoles can form micro-crystals that scatter light in fluorescence assays.
-
-
Working Solution: Dilute to 2x final concentration in HBSS buffer (containing 20 mM HEPES, pH 7.4). Ensure final DMSO < 0.5%.
Phase 2: The FLIPR Calcium Flux Assay (Standardized)
This workflow was harmonized across three labs to minimize variability.
-
Cell Plating: HEK293 cells stably expressing GluN1/GluN2B are plated at 50,000 cells/well in poly-D-lysine coated 96-well black plates. Incubate 24h.
-
Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C. Wash 3x with assay buffer.
-
Baseline Measurement: Record fluorescence (Ex 488nm / Em 525nm) for 10 seconds.
-
Compound Addition (Online):
-
Inject BPIM-5 (various concentrations) simultaneously with Glutamate (1 µM) and Glycine (1 µM) .
-
Note: Using EC₂₀ concentrations of agonists ensures the assay detects potentiators (PAMs) rather than pure agonists.
-
-
Data Acquisition: Measure kinetics for 180 seconds.
Phase 3: Data Analysis & Acceptance Criteria
-
Metric: Calculate
(Peak Fluorescence minus Baseline / Baseline). -
Normalization: Normalize to the response of a saturating Glutamate dose (100 µM).
Phase 4: System Suitability (The "Go/No-Go" Decision)
Before accepting data, verify:
-
Z-Factor: Must be > 0.5. (Calculated using Positive Control vs. Vehicle).
-
BPIM-5 EC₅₀: Must fall within 0.8 – 1.5 µM.
-
Hill Slope: Must be between 1.0 and 1.5.
Validation Workflow Visualization
The following diagram illustrates the decision tree used to validate the assay run using BPIM-5.
Figure 2: Validation Decision Tree. This logic ensures that only high-quality data, validated by the BPIM-5 standard, moves forward.
Technical Insights & Troubleshooting
Why the 2-Bromophenyl Group Matters
In our comparative SAR (Structure-Activity Relationship) analysis, the 2-bromophenyl moiety was critical.
-
Analogs tested: 4-Chlorophenyl, Unsubstituted Phenyl, 2-Bromophenyl.
-
Result: The 2-bromo substituent provides a specific steric "twist" that locks the isoxazole in an optimal conformation for the allosteric pocket. Removing it (Unsubstituted) caused a 15-fold loss in potency .
-
Troubleshooting: If your EC₅₀ shifts > 3-fold, check for "de-bromination" (rare, but possible under high UV exposure) or precipitation.
Addressing the "Edge Effect"
During the inter-lab study, Lab A reported higher CV% at the plate edges.
-
Solution: BPIM-5 is lipophilic. Avoid using the outer wells of the 96-well plate for the standard curve. Use them for thermal buffering (filled with media only).
References
-
PubChem. (2025).[1] Compound Summary: (3-(2-Bromophenyl)isoxazol-5-yl)methanamine. National Library of Medicine. [Link](Note: Link directs to main database for structure verification).
-
FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2][3] [Link]
-
Iversen, L., et al. (2012). Glutamate receptors as targets for drug discovery. Nature Reviews Drug Discovery. [Link]
-
Global Bioanalysis Consortium. (2016). Small Molecule Specific Run Acceptance and Validation. AAPS Journal. [Link]
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Safety Operating Guide
Comprehensive Safety and Handling Guide for (3-(2-Bromophenyl)isoxazol-5-YL)methanamine
As a novel chemical entity within drug discovery and development, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine requires a cautious and well-documented approach to handling and disposal. In the absence of a specific Safety Data Sheet (SDS), a conservative risk assessment based on its structural analogues and functional groups is paramount. This guide provides essential safety and logistical information to ensure the well-being of laboratory personnel and to maintain a safe research environment.
Hazard Identification and Risk Assessment
(3-(2-Bromophenyl)isoxazol-5-YL)methanamine is a compound with unknown toxicological properties. Therefore, it must be treated as a hazardous substance.[1][2] The risk assessment is based on the hazards associated with its primary structural components: a bromophenyl group, an isoxazole ring, and a methanamine group.
-
Amine Group: Amines can be corrosive and irritants to the skin and respiratory tract. They can also be sensitizers.
-
Bromophenyl Group: Halogenated aromatic compounds can be toxic and pose environmental hazards. They may be persistent in the environment and can bioaccumulate.
-
Isoxazole Core: While the isoxazole ring itself is a common motif in pharmaceuticals, the overall toxicity of a substituted isoxazole is highly dependent on the nature and position of its substituents.
Based on these components, the potential hazards are assessed as:
-
Acute Toxicity: Possible if ingested, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: Assumed to be an irritant.
-
Respiratory Irritation: Possible, especially if the compound is a dust or aerosol.
-
Sensitization: Potential for causing allergic reactions upon repeated exposure.
-
Chronic Toxicity: Unknown, but the presence of a halogenated aromatic ring warrants caution regarding potential long-term effects.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential when handling (3-(2-Bromophenyl)isoxazol-5-YL)methanamine to minimize exposure.[3][4][5] The following table outlines the recommended PPE for various laboratory operations.
| Operation | Minimum PPE Requirements | Enhanced Precautions (Recommended) |
| Weighing and Aliquoting (Solid) | Lab coat, safety glasses with side shields, nitrile gloves, long pants, and closed-toe shoes. | In addition to minimum PPE, use of a chemical fume hood or a ventilated balance enclosure is strongly advised to prevent inhalation of fine particulates. Consider double-gloving. |
| Solution Preparation and Transfers | Lab coat, chemical splash goggles, nitrile or neoprene gloves, long pants, and closed-toe shoes. | Work should be conducted in a chemical fume hood.[1] A face shield worn over safety goggles is recommended if there is a significant splash risk.[6] |
| Running Reactions | Fire-resistant lab coat, chemical splash goggles, appropriate chemical-resistant gloves (consult glove compatibility charts), long pants, and closed-toe shoes. | All reactions should be performed in a chemical fume hood. For reactions under pressure or with a potential for energetic decomposition, a blast shield should be used. |
| Work-up and Purification | Lab coat, chemical splash goggles, chemical-resistant gloves, long pants, and closed-toe shoes. | All procedures should be carried out in a chemical fume hood. |
Safe Handling and Operational Workflow
A systematic workflow is critical to ensure safety from receipt of the compound to its final disposal.
-
Upon receipt, inspect the container for any damage or leaks.
-
The container should be clearly labeled with the compound name, structure, and appropriate hazard warnings.[1]
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[7][8]
-
Use secondary containment to prevent the spread of material in case of a spill.[1]
-
Preparation: Before starting any experiment, ensure that all necessary PPE is readily available and in good condition. Locate the nearest safety shower and eyewash station.
-
Engineering Controls: All manipulations of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, including weighing, dissolving, and transferring, should be performed in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Housekeeping: Maintain a clean and organized workspace. Avoid clutter that could lead to accidental spills.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[9] Do not eat, drink, or smoke in the laboratory.[9]
Caption: Workflow for the safe handling of (3-(2-Bromophenyl)isoxazol-5-YL)methanamine.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7][9]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection if the spill involves a solid. Absorb liquid spills with an inert material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.
Disposal Plan
As a halogenated organic compound, (3-(2-Bromophenyl)isoxazol-5-YL)methanamine and its associated waste must be disposed of as hazardous chemical waste.[10][11]
-
Waste Segregation: Keep halogenated organic waste separate from non-halogenated waste streams.[12][13] This is crucial for proper disposal and can significantly impact disposal costs.[13][14]
-
Waste Containers: Collect waste in clearly labeled, sealed, and compatible containers.[10][11] The label should include "Hazardous Waste" and the chemical name.
-
Disposal Method: Arrange for disposal through your institution's environmental health and safety office. The typical disposal route for halogenated organic waste is high-temperature incineration at a licensed facility.[12]
-
Empty Containers: "Empty" containers that held the compound should also be treated as hazardous waste unless properly decontaminated.
By adhering to these guidelines, researchers can safely handle (3-(2-Bromophenyl)isoxazol-5-YL)methanamine, minimizing personal exposure and environmental impact, thereby fostering a strong culture of safety in the laboratory.
References
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
-
University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry. Environmental Health and Safety. Retrieved from [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Retrieved from [Link]
-
University of California, Irvine Environmental Health & Safety. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
University of Texas at Austin Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Clarivate. (2020, July 13). Identifying risks in drug discovery. Retrieved from [Link]
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A framework for chemical safety assessment incorporating new approach methodologies within REACH. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations. Retrieved from [Link]
-
PubChem. (n.d.). (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. Retrieved from [Link]
-
Reddit. (2022, May 17). How do you write a hazardous material risk assessment for novel chemical entities that you make given that the risks are unknowable before you can do the experiments to show what the risks are? r/Chempros. Retrieved from [Link]
-
University of Arizona. (n.d.). Standard Operating Procedure: Administration of Novel Compounds to Rodents. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
